molecular formula C8H16N2O3 B3161093 Ile-Gly CAS No. 868-28-0

Ile-Gly

Número de catálogo: B3161093
Número CAS: 868-28-0
Peso molecular: 188.22 g/mol
Clave InChI: UCGDDTHMMVWVMV-FSPLSTOPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ile-Gly is a dipeptide formed from L-isoleucine and glycine residues. It has a role as a metabolite. It is a tautomer of an this compound zwitterion.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-3-5(2)7(9)8(13)10-4-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t5-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGDDTHMMVWVMV-FSPLSTOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316190
Record name L-Isoleucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-28-0
Record name L-Isoleucylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Isoleucyl-Glycine: Physicochemical Properties, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isoleucyl-Glycine

Abstract: This technical guide provides a comprehensive overview of the dipeptide isoleucyl-glycine (Ile-Gly), designed for researchers, scientists, and professionals in drug development. The document details the fundamental physicochemical properties, including molecular weight and chemical formula, and presents validated methodologies for its synthesis and structural characterization. By integrating principles of peptide chemistry with robust analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, this guide offers a self-validating framework for working with this dipeptide. Furthermore, it explores the biological significance of its constituent amino acids, providing a broader context for its potential applications in scientific research.

Core Physicochemical Properties of Isoleucyl-Glycine

Isoleucyl-glycine is a dipeptide consisting of an isoleucine residue and a glycine residue joined by a peptide bond.[1][2] As a product of protein catabolism or digestion, it represents a fundamental building block in biochemical pathways.[2] Its precise characterization begins with a clear understanding of its core chemical and physical attributes, which are foundational for its synthesis, purification, and experimental use.

The key identifiers and properties of isoleucyl-glycine are summarized in the table below, compiled from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₃PubChem[3], Moldb[4]
Average Molecular Weight 188.22 g/mol PubChem[3][5], Moldb[4]
Monoisotopic Molecular Weight 188.116092388 DaPubChem[3], FooDB[1]
IUPAC Name 2-[(2-amino-3-methylpentanoyl)amino]acetic acidPubChem[3]
Canonical SMILES CCC(C)C(C(=O)NCC(=O)O)NPubChem[3]
InChI Key UCGDDTHMMVWVMV-UHFFFAOYSA-NPubChem[3], FooDB[1]
Common Synonyms This compound, IG dipeptide, Isoleucine-glycine dipeptidePubChem[3], FooDB[1]
Classification DipeptideFooDB[1], Human Metabolome Database[2]

Synthesis of Isoleucyl-Glycine: A Validated Workflow

The synthesis of a dipeptide like isoleucyl-glycine requires a strategic approach to ensure the correct sequence and prevent unwanted side reactions, such as the formation of homodimers.[6] This is achieved through the use of protecting groups for the reactive amino and carboxyl termini.[6] The following section outlines a standard solution-phase synthesis protocol, a robust and well-established method for producing dipeptides.

Principle of Synthesis

The synthesis involves three main stages:

  • Protection: The N-terminus of isoleucine is protected (e.g., with a Boc group) and the C-terminus of glycine is protected (e.g., as a methyl ester) to prevent self-coupling and ensure the desired peptide bond forms between the carboxyl group of isoleucine and the amino group of glycine.

  • Coupling: The protected amino acids are coupled using a reagent like N,N'-Dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide (peptide) bond.

  • Deprotection: The protecting groups are sequentially removed under specific conditions to yield the final, pure dipeptide.

Synthesis_Workflow node_start Start Materials: L-Isoleucine & Glycine node_protect_ile Protect Isoleucine (Boc-Ile-OH) node_start->node_protect_ile node_protect_gly Protect Glycine (H-Gly-OMe) node_start->node_protect_gly node_coupling Peptide Coupling (DCC/HOBt) node_protect_ile->node_coupling node_protect_gly->node_coupling node_protected_dipeptide Protected Dipeptide (Boc-Ile-Gly-OMe) node_coupling->node_protected_dipeptide Forms Peptide Bond node_deprotect_n N-Terminus Deprotection (TFA) node_protected_dipeptide->node_deprotect_n node_deprotect_c C-Terminus Deprotection (Saponification, e.g., NaOH) node_deprotect_n->node_deprotect_c node_purify Purification (e.g., HPLC) node_deprotect_c->node_purify node_final Final Product: Isoleucyl-glycine node_purify->node_final Purity >98%

Caption: Solution-phase synthesis workflow for Isoleucyl-glycine.

Experimental Protocol: Solution-Phase Synthesis

Materials:

  • N-α-Boc-L-isoleucine

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate, Dichloromethane, Methanol

Procedure:

  • Preparation of Glycine Methyl Ester: Dissolve H-Gly-OMe·HCl in DMF and neutralize with a base (e.g., N-methylmorpholine) to obtain the free amine.

  • Coupling Reaction:

    • In a separate flask, dissolve N-α-Boc-L-isoleucine and HOBt in anhydrous DMF and cool to 0°C.

    • Add DCC to this solution and stir for 15 minutes.

    • Add the prepared glycine methyl ester solution dropwise to the activated isoleucine mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with dilute acid, bicarbonate solution, and brine to remove unreacted starting materials and coupling reagents. Dry the organic layer and concentrate under vacuum to obtain the protected dipeptide, Boc-Ile-Gly-OMe.

  • C-Terminal Deprotection (Saponification): Dissolve the protected dipeptide in a mixture of methanol and water. Add 1M NaOH and monitor the reaction by TLC. Upon completion, neutralize the solution and extract the product.

  • N-Terminal Deprotection: Dissolve the resulting Boc-Ile-Gly-OH in dichloromethane and add an excess of TFA. Stir at room temperature for 1-2 hours.

  • Purification: Remove the solvent and TFA under vacuum. The crude isoleucyl-glycine product can be purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to achieve high purity.[7]

  • Final Product: Lyophilize the pure HPLC fractions to obtain isoleucyl-glycine as a white powder.[7]

Structural Elucidation and Quality Control

Post-synthesis, it is imperative to validate the molecular structure and assess the purity of the dipeptide. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for complete characterization.

Characterization_Workflow node_sample Purified Isoleucyl-glycine node_ms Mass Spectrometry (ESI-MS) node_sample->node_ms node_nmr NMR Spectroscopy (1H, COSY) node_sample->node_nmr node_ms_result Confirm Molecular Weight (Expected m/z = 189.1234 for [M+H]+) node_ms->node_ms_result Provides Mass Data node_nmr_result Confirm Covalent Structure & Connectivity node_nmr->node_nmr_result Provides Structural Data node_validation Structural Validation Complete node_ms_result->node_validation node_nmr_result->node_validation

Caption: Analytical workflow for structural validation of Isoleucyl-glycine.

Mass Spectrometry (MS) Analysis

Rationale: MS is the gold standard for confirming the molecular weight of a synthesized peptide.[8] High-resolution MS can verify the elemental composition by matching the measured mass to the theoretical monoisotopic mass with high precision.

Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the purified dipeptide (~0.1 mg/mL) in a suitable solvent system, typically 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.

  • Instrumentation: Infuse the sample into an ESI-MS instrument.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis:

    • Expected Ion: The primary ion observed should be the protonated molecule, [M+H]⁺.

    • Theoretical m/z: For C₈H₁₆N₂O₃, the theoretical monoisotopic mass is 188.1161 Da. The expected m/z for [M+H]⁺ is therefore 189.1234.[3]

    • Validation: A match between the observed m/z and the theoretical value (typically within 5 ppm for high-resolution instruments) confirms the identity and elemental composition of the dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While MS confirms mass, NMR spectroscopy validates the specific atomic connectivity and covalent structure.[9][10] It provides unambiguous evidence that isoleucine and glycine are linked in the correct sequence. For a simple dipeptide, 1D ¹H NMR and 2D COSY experiments are sufficient for full assignment.[11]

Protocol: ¹H and COSY NMR

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized dipeptide in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Record a ¹H NMR spectrum and a 2D ¹H-¹H COSY spectrum on an NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • ¹H Spectrum: Identify distinct proton signals. Key resonances will include the α-protons of both the isoleucine and glycine residues, the CH₂ protons of the glycine backbone, and the characteristic side-chain protons of isoleucine (γ-CH₂, β-CH, δ-CH₃, and γ'-CH₃).

    • COSY Spectrum: Use the cross-peaks in the COSY spectrum to establish scalar coupling (J-coupling) between adjacent protons. This allows for the unambiguous assignment of the isoleucine side chain by "walking" through the spin system (e.g., connecting the α-H to the β-H, the β-H to the γ-CH₂ and γ'-CH₃ protons). This confirms the integrity of the isoleucine residue within the dipeptide structure.

Biological Significance and Research Applications

Isoleucyl-glycine is classified as a dipeptide, which are typically short-lived intermediates in protein metabolism.[2][12] However, the biological activities of its constituent amino acids provide a strong rationale for investigating the dipeptide itself in various research contexts.

  • Isoleucine's Role in Immunity: Isoleucine is an essential branched-chain amino acid critical for maintaining physiological functions, particularly immunity.[13] It has been shown to improve the function of immune organs and cells and can induce the expression of host defense peptides like β-defensins, which regulate both innate and adaptive immunity.[13]

  • Glycine's Multifunctional Roles: Glycine is a conditionally essential amino acid with diverse and significant biological functions.[14]

    • Metabolic Regulation: It is a key component in the biosynthesis of glutathione, creatine, and nucleic acids.[14]

    • Anti-oxidative and Cytoprotective Effects: Glycine plays an important role in anti-oxidative reactions and has been shown to protect cells and tissues from various forms of injury and necrotic cell death.[14][15]

    • Health and Longevity: Studies have demonstrated that glycine supplementation can improve mitochondrial function in aged mice and extend their lifespan, suggesting a role in mitigating age-related decline.[16][17]

The combination of these two amino acids into a single molecule presents an interesting subject for research in nutrition, immunology, and metabolic disorders. The dipeptide could be investigated as a novel nutritional supplement or a therapeutic agent that leverages the combined benefits of both isoleucine and glycine.

Conclusion

Isoleucyl-glycine is a well-defined dipeptide with a molecular formula of C₈H₁₆N₂O₃ and an average molecular weight of 188.22 g/mol .[3][4] Its synthesis can be reliably achieved through established solution-phase peptide chemistry, and its identity and purity can be rigorously confirmed using a combination of mass spectrometry and NMR spectroscopy. Grounded in the significant biological roles of its constituent amino acids, isoleucyl-glycine stands as a molecule of interest for further investigation in the fields of biochemistry, pharmacology, and nutritional science.

References

An In-depth Technical Guide to the Biological Functions of Isoleucyl-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Enigma of a Simple Dipeptide

In the vast and intricate landscape of metabolomics and cellular signaling, small molecules often hold profound significance. Dipeptides, the simplest constituents of the proteome, are increasingly recognized not merely as metabolic intermediates but as bioactive entities with the potential to modulate physiological and pathological processes. This guide focuses on one such molecule: isoleucyl-glycine (Ile-Gly). While the individual roles of its constituent amino acids, L-isoleucine and glycine, are well-documented, the specific biological functions of the dipeptide itself are an area of emerging research. This document provides a comprehensive technical overview of our current understanding of isoleucyl-glycine, synthesizing direct evidence with insights gleaned from the extensive knowledge of glycine's bioactivity. We will delve into its metabolic fate, potential physiological roles, and implications in disease, offering a foundational resource for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, providing not just a recitation of facts, but a causal narrative that connects molecular mechanisms to potential biological outcomes.

I. The Metabolic Lifecycle of Isoleucyl-Glycine: From Digestion to Cellular Fate

Isoleucyl-glycine is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the non-essential amino acid glycine.[1] It is primarily formed as an intermediate in the digestion and catabolism of dietary proteins.[1] The journey of this compound from its formation to its ultimate metabolic fate is a critical determinant of its potential biological activity.

Intestinal Absorption: The Gateway to Systemic Circulation

The absorption of di- and tripeptides from the intestinal lumen is predominantly mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1).[2][3] PEPT1 is highly expressed on the apical membrane of enterocytes in the small intestine.[2] Given its dipeptide nature, it is highly probable that isoleucyl-glycine is a substrate for PEPT1, allowing for its efficient uptake from the gut into the systemic circulation.

Experimental Protocol: In Vitro Assessment of Isoleucyl-Glycine Transport via PEPT1

This protocol outlines a method to determine if isoleucyl-glycine is a substrate for the PEPT1 transporter using a Caco-2 cell monolayer model, which is a well-established in vitro model for the intestinal barrier.

Objective: To quantify the transport of isoleucyl-glycine across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Transwell® inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Isoleucyl-glycine standard

  • Glycyl-sarcosine (Gly-Sar) as a known PEPT1 substrate (positive control)[4]

  • Losartan as a known PEPT1 inhibitor (negative control)[4]

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

    • Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity. A TEER value > 250 Ω·cm² is indicative of a well-formed monolayer.

  • Transport Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.0 for the apical side and pH 7.4 for the basolateral side to mimic the proton gradient).

    • Add the transport buffer containing isoleucyl-glycine (at various concentrations, e.g., 0.1, 1, 10 mM) to the apical chamber.

    • For control experiments, use Gly-Sar as a positive control and co-incubate isoleucyl-glycine with losartan to confirm PEPT1-mediated transport.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral chamber.

    • Immediately add an equal volume of ice-cold methanol to the collected samples to precipitate proteins.

  • Quantification by LC-MS/MS:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant containing the transported isoleucyl-glycine using a validated LC-MS/MS method.

    • Develop a standard curve using known concentrations of isoleucyl-glycine to quantify the amount transported.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.

  • Compare the Papp of isoleucyl-glycine to that of Gly-Sar.

  • Assess the reduction in isoleucyl-glycine transport in the presence of losartan to confirm the involvement of PEPT1.

Enzymatic Degradation: A Short-Lived Messenger?

Once in circulation or within cells, dipeptides are susceptible to hydrolysis by various peptidases. Dipeptidyl peptidases (DPPs) are a class of enzymes that cleave dipeptides from the N-terminus of polypeptides.[5][6] While DPP-IV typically targets peptides with proline or alanine at the penultimate position, it has been shown to have broader substrate specificity.[5] It is plausible that DPPs or other cellular peptidases contribute to the degradation of isoleucyl-glycine into its constituent amino acids. The rate of this degradation would significantly influence the half-life and, consequently, the biological activity of the dipeptide.

dot

cluster_digestion Protein Digestion & Absorption cluster_transport Intestinal Transport cluster_metabolism Cellular Metabolism Protein Dietary Protein Ile_Gly Isoleucyl-Glycine Protein->Ile_Gly Proteolysis AA Isoleucine + Glycine Ile_Gly->AA Peptidase Activity Lumen Intestinal Lumen Ile_Gly->Lumen Enterocyte Enterocyte Lumen->Enterocyte PEPT1 Transporter Bloodstream Bloodstream Enterocyte->Bloodstream Circulating_Ile_Gly Circulating this compound Bloodstream->Circulating_Ile_Gly Cellular_AA_Pool Cellular Amino Acid Pool Circulating_Ile_Gly->Cellular_AA_Pool Cellular Uptake & Hydrolysis Protein_Synthesis Protein Synthesis Cellular_AA_Pool->Protein_Synthesis Metabolic_Pathways Other Metabolic Pathways Cellular_AA_Pool->Metabolic_Pathways cluster_glycine_signaling Glycine Signaling Pathways Glycine Glycine GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds to Chloride_Influx Cl- Influx GlyR->Chloride_Influx Activates Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Anti_inflammatory Anti-inflammatory Effects Hyperpolarization->Anti_inflammatory Cytoprotection Cytoprotection Hyperpolarization->Cytoprotection Ile_Gly Isoleucyl-Glycine Peptidases Peptidases Ile_Gly->Peptidases Hydrolysis by Peptidases->Glycine Isoleucine Isoleucine Peptidases->Isoleucine cluster_workflow Gut Microbiota Interaction Workflow Fecal_Sample Fecal Sample Collection In_Vitro_Fermentation In Vitro Fermentation with this compound Fecal_Sample->In_Vitro_Fermentation Metabolomics Metabolomic Analysis (LC-MS/MS) In_Vitro_Fermentation->Metabolomics Metagenomics Metagenomic Analysis (16S rRNA Sequencing) In_Vitro_Fermentation->Metagenomics Data_Analysis Data Analysis & Interpretation Metabolomics->Data_Analysis Metagenomics->Data_Analysis

References

An In-Depth Technical Guide to Isoleucine-Glycine (Ile-Gly) in Protein Digestion and Catabolism

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Isoleucine-Glycine (Ile-Gly) represents a fundamental component of dietary protein, the metabolic fate of which is intricately linked to nutrient sensing, energy homeostasis, and cellular signaling. This guide provides a comprehensive technical overview of the digestive and catabolic journey of this compound. We will explore the enzymatic processes that liberate this dipeptide from dietary proteins, its transport across the intestinal epithelium, and the subsequent metabolic pathways of its constituent amino acids, isoleucine and glycine. This document will also detail established and emerging methodologies for studying these processes, offering field-proven insights to guide experimental design and data interpretation. The ultimate aim is to provide a foundational resource for researchers and drug development professionals investigating the multifaceted roles of dipeptides in health and disease.

Introduction: The Significance of Dipeptides in Protein Nutrition

Dietary proteins are not solely absorbed as individual amino acids. A significant portion is taken up by the intestinal mucosa as di- and tripeptides. This peptide transport system, primarily mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1), is a critical pathway for nitrogen assimilation.[1][2] The absorption of peptides followed by intracellular hydrolysis is often more rapid and efficient than the uptake of an equivalent mixture of free amino acids.[3][4] This phenomenon underscores the physiological importance of understanding the digestion and metabolism of specific dipeptides like this compound.

Isoleucine, an essential branched-chain amino acid (BCAA), and glycine, the simplest amino acid, both possess unique and vital metabolic functions.[5][6] The dipeptide this compound, therefore, serves as a vehicle for delivering these two crucial building blocks to the systemic circulation and peripheral tissues. A thorough understanding of its journey from the gut lumen to its ultimate metabolic fate is paramount for fields ranging from clinical nutrition to the development of peptide-based therapeutics.

The Digestive Phase: Liberation and Absorption of this compound

The journey of this compound begins in the gastrointestinal tract with the enzymatic breakdown of dietary proteins.

Enzymatic Liberation of this compound

Protein digestion is a multi-step process initiated in the stomach by pepsin and continued in the small intestine by a suite of pancreatic and brush border enzymes.[7][8] The liberation of this compound from a polypeptide chain is dependent on the specificity of these proteases and peptidases.

  • Endopeptidases (e.g., Trypsin, Chymotrypsin): These enzymes cleave internal peptide bonds, generating smaller peptide fragments.

  • Exopeptidases (e.g., Carboxypeptidases, Aminopeptidases): These enzymes act on the ends of peptide chains, releasing free amino acids and small peptides, including dipeptides like this compound.

The precise enzymatic sequence leading to the release of this compound will vary depending on the parent protein's primary structure.

Intestinal Absorption of Intact this compound

Once liberated, this compound is primarily absorbed intact across the apical membrane of enterocytes via the PEPT1 transporter.[1][9] This transporter exhibits broad substrate specificity, accommodating a vast array of di- and tripeptides.[2][10] The driving force for this transport is a proton gradient maintained by the sodium-proton exchanger on the enterocyte membrane.

Intracellular Hydrolysis

Following transport into the enterocyte, this compound is rapidly hydrolyzed into its constituent amino acids, isoleucine and glycine, by cytosolic peptidases.[3][4] This intracellular breakdown is a critical step, as the majority of amino acids enter the portal circulation in their free form.

The following diagram illustrates the digestive and absorptive pathway of this compound:

Ile_Gly_Digestion_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood Protein Dietary Protein Peptides Peptide Fragments Protein->Peptides Endo/Exopeptidases Ile_Gly_Lumen This compound Peptides->Ile_Gly_Lumen Exopeptidases PEPT1 PEPT1 Transporter Ile_Gly_Lumen->PEPT1 Transport Ile_Gly_Intra This compound PEPT1->Ile_Gly_Intra Peptidases Cytosolic Peptidases Ile_Gly_Intra->Peptidases Hydrolysis Isoleucine Isoleucine Peptidases->Isoleucine Glycine Glycine Peptidases->Glycine Isoleucine_Blood Isoleucine Isoleucine->Isoleucine_Blood Basolateral Transport Glycine_Blood Glycine Glycine->Glycine_Blood Basolateral Transport

Caption: Digestive and absorptive pathway of this compound.

Catabolism of Isoleucine and Glycine

Once in the systemic circulation, isoleucine and glycine are taken up by various tissues to participate in a multitude of metabolic processes.

Metabolic Fate of Isoleucine

Isoleucine is a branched-chain amino acid with both glucogenic and ketogenic properties.[11][12][13] Its catabolism primarily occurs in skeletal muscle and can be summarized in the following key steps:[14]

  • Transamination: The first step is the reversible transfer of the amino group to α-ketoglutarate, forming α-keto-β-methylvalerate and glutamate. This reaction is catalyzed by branched-chain aminotransferase (BCAT).[12]

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[12]

  • Further Degradation: The subsequent steps involve a series of reactions that ultimately yield acetyl-CoA (ketogenic) and propionyl-CoA (which is converted to succinyl-CoA, a glucogenic intermediate).[6][14][15]

The following diagram outlines the catabolic pathway of isoleucine:

Isoleucine_Catabolism Ile Isoleucine Keto_Acid α-Keto-β-methylvalerate Ile->Keto_Acid BCAT Acyl_CoA α-Methylbutyryl-CoA Keto_Acid->Acyl_CoA BCKDH Acetyl_CoA Acetyl-CoA Acyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Acyl_CoA->Propionyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies Propionyl_CoA->TCA via Succinyl-CoA Glucose Glucose Synthesis TCA->Glucose

Caption: Catabolic pathway of Isoleucine.

Metabolic Fate of Glycine

Glycine is a non-essential amino acid with diverse and critical metabolic roles.[5][16] Its catabolism can proceed through several pathways:

  • Glycine Cleavage System (GCS): This is the major catabolic pathway in the liver and kidneys, converting glycine to CO2, ammonia, and a one-carbon unit that enters the folate cycle.[5][17]

  • Conversion to Serine: Glycine can be converted to serine by serine hydroxymethyltransferase (SHMT).[18]

  • Conversion to Glyoxylate: Glycine can be deaminated to form glyoxylate, which can then be oxidized to oxalate.[16][18]

Beyond catabolism, glycine is a precursor for the synthesis of numerous important biomolecules, including:[5][16][19]

  • Heme

  • Glutathione

  • Purines

  • Creatine

  • Bile acids[5][18]

The diverse metabolic roles of glycine are depicted below:

Glycine_Metabolism cluster_catabolism Catabolism cluster_synthesis Biosynthesis Gly Glycine GCS Glycine Cleavage System Gly->GCS Serine Serine Gly->Serine Glyoxylate Glyoxylate Gly->Glyoxylate Heme Heme Gly->Heme Glutathione Glutathione Gly->Glutathione Purines Purines Gly->Purines Creatine Creatine Gly->Creatine Bile_Acids Bile Acids Gly->Bile_Acids

Caption: Diverse metabolic roles of Glycine.

Experimental Methodologies

Investigating the digestion and catabolism of this compound requires a multi-faceted experimental approach.

In Vitro Digestion Models

Simulated gastrointestinal digestion models are invaluable for studying the liberation of this compound from protein sources.[7][20][21][22][23] The internationally recognized INFOGEST protocol provides a standardized static in vitro digestion method that mimics the physiological conditions of the mouth, stomach, and small intestine.[20]

Table 1: Key Parameters of the INFOGEST In Vitro Digestion Model

PhaseKey EnzymespHIncubation Time (min)
Oralα-amylase7.02
GastricPepsin3.0120
IntestinalPancreatin, Bile7.0120

Data adapted from the INFOGEST protocol.

Cell-Based Intestinal Absorption Assays

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling enterocytes, is the gold standard for in vitro intestinal absorption studies.[24][25][26] These cells express key transporters, including PEPT1, making them an excellent model to study the transport of this compound.[24]

Experimental Protocol: this compound Transport Across Caco-2 Monolayers

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Transport Assay:

    • Wash the apical and basolateral compartments with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test solution containing this compound to the apical compartment.

    • At designated time points, collect samples from the basolateral compartment.

  • Quantification: Analyze the concentration of this compound and its constituent amino acids in the basolateral samples using analytical techniques such as HPLC or LC-MS/MS.[27][28][29][30]

The following diagram illustrates the Caco-2 cell transport assay workflow:

Caco2_Workflow Start Start Culture Culture Caco-2 cells on permeable supports (21 days) Start->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Transport_Assay Perform transport assay with this compound TEER->Transport_Assay Sampling Collect samples from basolateral compartment Transport_Assay->Sampling Quantification Quantify this compound, Isoleucine, and Glycine via LC-MS/MS Sampling->Quantification End End Quantification->End

Caption: Caco-2 cell transport assay workflow.

Analytical Quantification of Dipeptides and Amino Acids

Accurate quantification of this compound and its constituent amino acids in biological matrices is crucial. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods due to their high sensitivity and specificity.[27][28][29][30]

Implications for Drug Development

The high transport capacity of PEPT1 makes it an attractive target for improving the oral bioavailability of poorly permeable drugs.[1][2] By designing prodrugs that mimic the structure of di- or tripeptides, it is possible to hijack this transport system to enhance drug absorption. A thorough understanding of the substrate specificity of PEPT1 and the subsequent intracellular processing of peptide-based molecules is therefore of significant interest to the pharmaceutical industry.

Conclusion

The dipeptide this compound serves as a paradigm for the intricate and efficient processes of protein digestion, absorption, and metabolism. Its journey from a component of dietary protein to the building blocks for a vast array of metabolic functions highlights the integrated nature of nutrient assimilation and utilization. For researchers and drug development professionals, a deep understanding of these pathways is not merely academic but provides a foundation for innovations in nutrition, metabolic medicine, and pharmaceutical sciences.

References

The Natural Occurrence of Isoleucyl-Glycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoleucyl-glycine (Ile-Gly) is a dipeptide composed of the essential amino acid isoleucine and the conditionally essential amino acid glycine. As an intermediate in protein metabolism, its presence in biological systems provides a window into proteolytic and metabolic activities. While not as extensively studied as some other dipeptides, emerging analytical techniques are beginning to shed light on its natural distribution and potential physiological significance. This technical guide offers an in-depth exploration of the current understanding of isoleucyl-glycine's natural occurrence, its metabolic lifecycle, potential biological roles, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of small peptide biology.

Introduction: The Emerging Significance of Dipeptides

For decades, the focus of protein science has largely been on large polypeptide chains and their constituent free amino acids. However, there is a growing appreciation for the biological roles of small peptides, particularly dipeptides, which are no longer considered mere transient intermediates of protein turnover.[1] Dipeptides can possess unique physiological and cell-signaling properties distinct from their individual amino acid components.[1][2] They are absorbed in the intestine via specific transporters and can influence a range of biological processes.[3][4][5][6][7] Isoleucyl-glycine, as a product of the breakdown of dietary and endogenous proteins, represents a nexus of nutritional and metabolic pathways. Understanding its natural occurrence is a critical first step in elucidating its potential as a biomarker or therapeutic agent.

Natural Occurrence of Isoleucyl-Glycine

Isoleucyl-glycine is formed during the incomplete digestion or catabolism of proteins.[1] Its presence has been detected in various food sources, suggesting its dietary origin as a key contributor to its presence in biological systems.

Occurrence in Foodstuffs

Isoleucyl-glycine has been identified, though not yet quantified, in a number of common food products.[8] This suggests that the consumption of these foods could be a source of this dipeptide.

Table 1: Documented Food Sources of Isoleucyl-Glycine

Food SourceScientific NameConfirmation
ChickensGallus gallusDetected[8]
Domestic PigsSus scrofa domesticaDetected[8]
Anatidaes (Ducks, Geese, Swans)AnatidaeDetected[8]

The presence of isoleucyl-glycine in these meat products is a direct result of the proteolytic activity during post-mortem processing and cooking. The high protein content of these foods, rich in both isoleucine and glycine, provides the necessary substrate for the formation of this dipeptide.[9] The fermentation of foods, such as soybeans and meat products, also involves extensive proteolysis by microbial enzymes, which can lead to the generation of a diverse array of di- and tripeptides, including potentially isoleucyl-glycine.[10][11][12][13][14]

Presence in Biological Systems

While isoleucyl-glycine is categorized as an "expected" metabolite in the Human Metabolome Database, it has not yet been definitively identified in human tissues or biofluids.[1] This may be due to its transient nature, being rapidly hydrolyzed by peptidases, or its presence at concentrations below the limit of detection of older analytical methods. However, with the advent of more sensitive mass spectrometry techniques, it is plausible that isoleucyl-glycine will be identified and quantified in various biological compartments in the near future.

Biosynthesis and Degradation: The Metabolic Lifecycle of a Dipeptide

The formation and breakdown of isoleucyl-glycine are intrinsically linked to the broader processes of protein digestion and cellular amino acid metabolism.

Biosynthesis: A Product of Proteolysis

Isoleucyl-glycine is not synthesized de novo via a dedicated enzymatic pathway. Instead, it is a product of the incomplete enzymatic hydrolysis of larger peptides and proteins. This process can occur in several biological contexts:

  • Digestion: In the gastrointestinal tract, dietary proteins are broken down by a series of proteases and peptidases. Enzymes such as pepsin, trypsin, and chymotrypsin cleave proteins into smaller peptides. Exopeptidases then act on these peptides, and if the cleavage is incomplete, dipeptides like isoleucyl-glycine can be released.

  • Intracellular Protein Turnover: Within cells, the proteasome and lysosomal proteases are responsible for the degradation of endogenous proteins. This continuous turnover releases a pool of amino acids and short peptides, which can include isoleucyl-glycine.

The specific proteases that would generate isoleucyl-glycine at the C-terminus of a peptide would need to have a preference for cleaving after an isoleucine residue.[15][16][17]

Biosynthesis Dietary_Protein Dietary Protein Large_Peptides Large Peptides Dietary_Protein->Large_Peptides Digestion (Pepsin, Trypsin) Endogenous_Protein Endogenous Protein Endogenous_Protein->Large_Peptides Cellular Proteolysis (Proteasome, Lysosomes) Isoleucyl_Glycine Isoleucyl-Glycine Large_Peptides->Isoleucyl_Glycine Incomplete Hydrolysis by Peptidases Amino_Acids Free Amino Acids Large_Peptides->Amino_Acids Complete Hydrolysis

Caption: Formation of Isoleucyl-Glycine from Protein Breakdown.

Cellular Uptake and Transport

Once formed in the intestinal lumen, dipeptides like isoleucyl-glycine are transported into enterocytes via the peptide transporter 1 (PepT1).[3][4][7] This proton-coupled transporter has a broad substrate specificity for di- and tripeptides.[3][7] In other tissues, the high-affinity peptide transporter 2 (PepT2) is responsible for peptide uptake.[3] This transport mechanism is a crucial route for amino acid absorption, and in some cases, can be more efficient than the transport of free amino acids.[18][19]

Degradation: Hydrolysis to Constituent Amino Acids

Following uptake into cells, isoleucyl-glycine is rapidly hydrolyzed into its constituent amino acids, isoleucine and glycine, by intracellular dipeptidases. These amino acids then enter the cellular amino acid pool and can be utilized for protein synthesis, energy production, or the synthesis of other biomolecules. Aminopeptidases that show specificity for glycine at the N-terminus could potentially be involved in its degradation.[20]

Degradation_and_Transport cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Isoleucyl_Glycine_Lumen Isoleucyl-Glycine PepT1 PepT1 Transporter Isoleucyl_Glycine_Lumen->PepT1 Uptake Isoleucyl_Glycine_Intra Isoleucyl-Glycine PepT1->Isoleucyl_Glycine_Intra Dipeptidases Dipeptidases Isoleucyl_Glycine_Intra->Dipeptidases Hydrolysis Isoleucine Isoleucine Dipeptidases->Isoleucine Glycine Glycine Dipeptidases->Glycine Amino_Acid_Pool Cellular Amino Acid Pool Isoleucine->Amino_Acid_Pool Glycine->Amino_Acid_Pool

Caption: Transport and Degradation of Isoleucyl-Glycine.

Potential Biological Activities and Physiological Roles

While direct experimental evidence for the biological activity of isoleucyl-glycine is currently limited, the known functions of its constituent amino acids and other dipeptides provide a framework for postulating its potential roles.

Nutritional Significance

The primary and most evident role of isoleucyl-glycine is nutritional. It serves as a source of isoleucine, an essential branched-chain amino acid (BCAA) crucial for muscle protein synthesis, and glycine, a conditionally essential amino acid involved in the synthesis of glutathione, creatine, and purines.[18][21] The efficient absorption of dipeptides via PepT1 can be a significant contributor to overall amino acid uptake.[19]

Potential as a Biomarker

Given that isoleucyl-glycine is a product of protein breakdown, its levels in biological fluids could potentially serve as a biomarker for conditions associated with altered protein metabolism, such as certain metabolic disorders or muscle wasting conditions. The presence of isoleucyl-glycine in specific foods also suggests it could be a potential biomarker for the consumption of those foods.[8] Furthermore, plasma glycine levels have been associated with satiety and insulin resistance, indicating that isoleucyl-glycine could be investigated for similar roles.[22][23][24]

Putative Neurological and Metabolic Effects

Numerous small peptides, including dipeptides, have been shown to possess neuroprotective and nootropic properties.[25][26][27][28][29] Given that both isoleucine and glycine have roles in the central nervous system, it is plausible that isoleucyl-glycine could exert neuromodulatory effects. Additionally, glycine is known to have cytoprotective and anti-inflammatory properties, and it plays a role in glucose and lipid metabolism.[30][31][32] Whether isoleucyl-glycine shares these properties remains an open area of investigation.

Interaction with the Gut Microbiome

The gut microbiota can metabolize amino acids and peptides, influencing host health.[33][34] Glycine metabolism by the gut microbiome has been documented, and certain glycine-containing lipids produced by gut bacteria have been shown to modulate host inflammatory responses.[35][36] The presence of dietary isoleucyl-glycine in the gut could therefore influence the composition and metabolic activity of the gut microbiome.[31]

Experimental Protocols for the Analysis of Isoleucyl-Glycine

The accurate detection and quantification of isoleucyl-glycine in complex biological matrices require sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte.

Protocol 1: Extraction from Food Matrices

  • Homogenize 1-5 grams of the food sample in a 1:4 (w/v) ratio of 0.1 M HCl.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • For samples with high lipid content, a defatting step with hexane may be necessary prior to homogenization.

Protocol 2: Extraction from Biological Fluids (e.g., Plasma)

  • To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (Triple Quadrupole or High-Resolution) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating small polar molecules.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 50% B over 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example for Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 189.1 (for [M+H]+ of isoleucyl-glycine)

  • Product Ions (Q3): Monitor for characteristic fragment ions. The exact masses and collision energies should be optimized using a pure standard.

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

Analytical_Workflow Sample Biological or Food Sample Extraction Extraction and Cleanup Sample->Extraction HPLC HPLC Separation (Reversed-Phase) Extraction->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Spectrometry (MS/MS Detection) ESI->MS Data Data Analysis (Quantification and Identification) MS->Data

Caption: Analytical Workflow for Isoleucyl-Glycine Detection.

Future Directions and Conclusion

The study of isoleucyl-glycine is still in its nascent stages. While its natural occurrence in some food sources is established, its presence and distribution within the human body remain to be fully elucidated. Future research should focus on:

  • Quantitative analysis of isoleucyl-glycine in a wider range of foodstuffs and biological samples.

  • Identification of specific proteases responsible for its generation and the dipeptidases involved in its degradation.

  • In vitro and in vivo studies to determine its specific biological activities, particularly in the areas of neuromodulation, metabolic regulation, and gut microbiome interactions.

  • Investigation of its potential as a biomarker for dietary intake or specific disease states.

References

Isoleucyl-Glycine (Ile-Gly): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Dipeptide

Isoleucyl-glycine (Ile-Gly) is a dipeptide composed of the essential amino acid L-isoleucine and the non-essential amino acid L-glycine.[1][2] While traditionally viewed as a transient intermediate in protein digestion and catabolism, emerging research into the diverse roles of small peptides suggests that this compound may possess unappreciated physiological significance.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound as a human metabolite, offering insights for researchers, scientists, and drug development professionals. We will delve into its biochemical properties, metabolic pathways, potential physiological roles, and its nascent exploration as a biomarker and therapeutic target. This document moves beyond a simple recitation of facts to explain the causality behind experimental approaches and to highlight the frontiers of our knowledge, thereby providing a self-validating framework for future investigation.

Biochemical Profile of Isoleucyl-Glycine

A thorough understanding of the physicochemical properties of this compound is fundamental to designing experiments for its detection, quantification, and functional characterization.

Chemical and Physical Properties

This compound is a dipeptide with the chemical formula C8H16N2O3.[1] Its structure is characterized by a peptide bond linking the carboxyl group of isoleucine to the amino group of glycine. Key computed and experimental properties are summarized in the table below.

PropertyValueSource
Molecular Weight188.22 g/mol PubChem
IUPAC Name2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetic acidPubChem
LogP-2.3 (Computed)PubChem
CAS Number868-28-0PubChem

The negative LogP value indicates the hydrophilic nature of this compound, suggesting it is readily soluble in aqueous environments such as blood plasma and cytosol. This property is critical when considering its distribution in biological systems and for developing appropriate extraction and analytical methods.

Metabolism of Isoleucyl-Glycine in Humans

The concentration of this compound in human tissues and fluids is governed by the balance of its synthesis and degradation. While specific enzymatic pathways for this compound are not yet fully elucidated, we can infer its metabolic fate from our understanding of general dipeptide metabolism.

Synthesis of Isoleucyl-Glycine

The primary route for the formation of this compound is the incomplete hydrolysis of dietary and endogenous proteins. During digestion, proteases and peptidases break down large proteins into smaller peptides and free amino acids. This compound is one of the myriad dipeptides that can be generated through this process.

The synthesis of glycine itself can occur via multiple pathways, including from serine, choline, and threonine.[6][7] Isoleucine, being an essential amino acid, must be obtained from the diet.[8]

Degradation of Isoleucyl-Glycine

The breakdown of this compound into its constituent amino acids, isoleucine and glycine, is likely mediated by various peptidases. The hydrolysis of the peptide bond is a thermodynamically favorable process.[8][]

Key Peptidases in Dipeptide Degradation:

  • Cytosolic Aminopeptidases: These enzymes are abundant in the cytoplasm of most cells and catalyze the cleavage of amino acids from the N-terminus of peptides.[10]

  • Dipeptidyl Peptidases (DPPs): This family of enzymes, including DPP-IV, can cleave dipeptides from the N-terminus of proteins and peptides.[11][12][13][14] However, some DPPs show a preference for proline at the P1 position, making their activity on this compound a subject for further investigation.[11][14]

  • Prolidase: This enzyme specifically cleaves dipeptides with a C-terminal proline or hydroxyproline and would not be directly involved in this compound degradation.[1][6][15][16][17]

The following diagram illustrates the general metabolic context of this compound.

Ile_Gly_Metabolism Dietary & Endogenous Proteins Dietary & Endogenous Proteins Incomplete Proteolysis Incomplete Proteolysis Dietary & Endogenous Proteins->Incomplete Proteolysis Proteases This compound This compound Incomplete Proteolysis->this compound Peptidases (e.g., Aminopeptidases) Peptidases (e.g., Aminopeptidases) This compound->Peptidases (e.g., Aminopeptidases) Hydrolysis Isoleucine Isoleucine Glycine Glycine Peptidases (e.g., Aminopeptidases)->Isoleucine Peptidases (e.g., Aminopeptidases)->Glycine

Caption: General Metabolic Pathway of this compound.

Cellular Transport

The uptake of di- and tripeptides across cellular membranes is primarily mediated by proton-coupled oligopeptide transporters (POTs), namely PEPT1 and PEPT2.[4][5][18][19][20]

  • PEPT1: A low-affinity, high-capacity transporter predominantly found in the apical membrane of intestinal epithelial cells, responsible for the absorption of dietary peptides.[4][19][20]

  • PEPT2: A high-affinity, low-capacity transporter expressed in various tissues, including the kidneys (for reabsorption), brain, and lungs.[4][5][18][19]

Both PEPT1 and PEPT2 are known for their broad substrate specificity, transporting a vast array of di- and tripeptides.[4][18][19] It is highly probable that this compound is a substrate for these transporters, facilitating its entry into cells from the intestinal lumen and its reabsorption in the kidneys.

Physiological Roles and Clinical Significance

While this compound is currently classified as an 'expected' metabolite in the Human Metabolome Database, meaning it has not been consistently quantified in human tissues or biofluids, the known functions of other dipeptides and its constituent amino acids suggest several potential areas of physiological relevance.[2]

Potential as a Signaling Molecule

Small peptides are increasingly recognized as signaling molecules that can modulate various physiological processes.[3][4][5] Dipeptides can act as neurotransmitters, regulate hormone secretion, and influence immune responses.[5] The specific signaling roles of this compound, if any, are yet to be discovered and represent a promising area for future research.

Link to Metabolic and Neurological Health

The constituent amino acids of this compound have been independently linked to various health conditions.

  • Glycine: Lower plasma glycine levels have been associated with metabolic syndrome, obesity, and type 2 diabetes.[21][22][23] Glycine also has immunomodulatory and anti-inflammatory properties.[24][25][26]

  • Isoleucine: As a branched-chain amino acid (BCAA), isoleucine plays a role in protein synthesis and glucose metabolism. Altered BCAA metabolism has been implicated in insulin resistance and neurodegenerative diseases such as Alzheimer's disease.[27][28]

Given these associations, it is plausible that the metabolism of this compound could be altered in these conditions, making it a potential biomarker. For instance, the Human Metabolome Database lists a tentative association of this compound with colorectal cancer based on metabolomics studies.[2]

Role in the Gut-Brain Axis

The gut microbiome can produce and metabolize a vast array of small molecules that can influence host physiology, including brain function, through the gut-brain axis.[29][30][31] While a direct role for this compound in this communication is not yet established, the metabolism of its constituent amino acids by gut bacteria is an active area of research.

This compound in Drug Development

The unique properties of dipeptides make them attractive candidates for drug design and delivery.

Dipeptides as Therapeutic Agents

Dipeptides offer several advantages as potential drugs, including high activity, low toxicity, and oral bioavailability due to their ability to be transported by PEPT1 and PEPT2.[3] Their small size allows them to penetrate biological barriers that are impermeable to larger molecules.[3]

Dipeptide Prodrug Strategies

The broad substrate specificity of peptide transporters can be exploited in prodrug design.[20] By attaching a dipeptide moiety to a drug, its absorption and cellular uptake can be enhanced. This strategy has been successfully employed for various medications, including antiviral agents and ACE inhibitors.[20]

The following diagram outlines a conceptual workflow for investigating this compound in a drug discovery context.

Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery & Optimization cluster_2 Preclinical & Clinical Development Hypothesize this compound Role Hypothesize this compound Role Develop Functional Assays Develop Functional Assays Hypothesize this compound Role->Develop Functional Assays Confirm Target Engagement Confirm Target Engagement Develop Functional Assays->Confirm Target Engagement High-Throughput Screening High-Throughput Screening Confirm Target Engagement->High-Throughput Screening Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies High-Throughput Screening->Structure-Activity Relationship (SAR) Studies ADMET Profiling ADMET Profiling Structure-Activity Relationship (SAR) Studies->ADMET Profiling In vivo Efficacy Models In vivo Efficacy Models ADMET Profiling->In vivo Efficacy Models Toxicology Studies Toxicology Studies In vivo Efficacy Models->Toxicology Studies Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials

Caption: Conceptual Drug Discovery Workflow for this compound.

Methodologies for this compound Research

Rigorous and validated analytical methods are crucial for advancing our understanding of this compound.

Quantification of this compound in Biological Samples

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the targeted quantification of small molecules like this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[32]

Step-by-Step Protocol for LC-MS/MS Quantification of this compound:

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, urine) on ice.

    • To 100 µL of sample, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., 13C, 15N-Ile-Gly) to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase.

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto a reverse-phase C18 or HILIC column.

    • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • The gradient should be optimized to achieve good separation of this compound from other isomers and matrix components.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use multiple reaction monitoring (MRM) for quantification.

    • Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

    • Optimize collision energy and other MS parameters for maximum sensitivity.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Future Directions and Unanswered Questions

The study of this compound is still in its infancy, and numerous questions remain to be answered:

  • What are the specific enzymes responsible for the synthesis and degradation of this compound in humans?

  • Does this compound have specific physiological roles beyond being a metabolic intermediate?

  • Are there specific disease states in which this compound levels are significantly altered, and can it serve as a reliable biomarker?

  • Can this compound or its derivatives be developed as novel therapeutic agents?

Addressing these questions will require a concerted effort from researchers across various disciplines, including biochemistry, cell biology, pharmacology, and clinical medicine. The technical framework provided in this guide serves as a starting point for these exciting future investigations.

References

Whitepaper: The Role of Isoleucyl-Glycine in Metabolic Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Dipeptides, once viewed merely as intermediates in protein metabolism, are emerging as significant players in cellular signaling and metabolic regulation. This technical guide provides an in-depth examination of Isoleucyl-Glycine (Ile-Gly), a dipeptide composed of the branched-chain amino acid (BCAA) isoleucine and the functionally diverse glycine. While direct research on this compound is nascent, its metabolic significance can be largely understood through the well-established roles of its constituent amino acids and the general principles of dipeptide transport and hydrolysis. This document synthesizes current knowledge, outlines robust analytical methodologies for its study, and proposes future research directions. We posit that the primary role of this compound in metabolic pathways is to serve as a targeted delivery vehicle for glycine and isoleucine, whose downstream effects—particularly those of glycine—are deeply intertwined with antioxidant defense, detoxification, and the modulation of metabolic diseases such as obesity and type 2 diabetes.

Introduction: Beyond Building Blocks

For decades, the central role of amino acids in metabolism has focused on their function as monomeric units for protein synthesis. However, the biological importance of short-chain peptides is becoming increasingly apparent. Di- and tripeptides are efficiently absorbed from the gut via specialized transporters and represent a significant route for amino acid assimilation. Isoleucyl-Glycine (this compound) is a dipeptide originating from the incomplete breakdown of dietary or endogenous proteins[1]. Its structure, combining a BCAA with the metabolically pivotal amino acid glycine, makes it a molecule of significant interest. This guide provides researchers and drug development professionals with a foundational understanding of this compound's metabolic fate, its inferred physiological roles, and the technical methodologies required to investigate its function.

Biochemical Profile of Isoleucyl-Glycine

Isoleucyl-Glycine is a simple dipeptide formed by a peptide bond between L-isoleucine and glycine[2]. Its chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₃[3]
Molecular Weight 188.22 g/mol [3]
IUPAC Name 2-[(2-amino-3-methylpentanoyl)amino]acetic acid[3]
Classification Dipeptide[1][2]
Known Locations Feces, Saliva[1]

The Metabolic Journey of Isoleucyl-Glycine

The metabolic impact of this compound is dictated by its journey through the body: absorption, transport, and ultimately, hydrolysis. The prevailing evidence suggests that its primary function is not as an intact signaling molecule, but as a carrier for its constituent amino acids.

Formation, Transport, and Absorption

This compound is primarily formed during the digestion of protein in the gastrointestinal tract and through the catabolism of intracellular proteins[1]. In the small intestine, dipeptides like this compound are recognized and transported into enterocytes by the high-capacity, low-affinity proton-coupled oligopeptide transporter 1 (PEPT1)[4]. This transport mechanism is highly efficient and is a major pathway for the absorption of amino nitrogen from the diet. Similarly, the PEPT2 transporter, found in tissues like the kidney, can reabsorb dipeptides from filtrate, conserving amino acids[5].

Intracellular Hydrolysis: The Key to a Functional Role

Once inside a cell, whether an enterocyte or a peripheral tissue cell, dipeptides are rapidly cleaved by a host of abundant and efficient cytosolic peptidases[6]. This hydrolysis breaks the peptide bond, releasing free L-isoleucine and glycine into the intracellular amino acid pool. The uptake of the intact dipeptide is transient, with studies showing that after initial transport, dipeptides are quickly metabolized into their constituent amino acids[6]. This rapid breakdown is the crucial step that unlocks the metabolic potential of this compound.

DietaryProtein Dietary & Endogenous Protein Lumen Intestinal Lumen (this compound) DietaryProtein->Lumen Proteolysis PEPT1 PEPT1 Transporter Lumen->PEPT1 Enterocyte Enterocyte Peptidase Cytosolic Peptidases Enterocyte->Peptidase Hydrolysis Circulation Portal Circulation Ile Isoleucine Peptidase->Ile Gly Glycine Peptidase->Gly PEPT1->Enterocyte Uptake Ile->Circulation Transport Gly->Circulation Transport

Caption: Metabolic fate of Isoleucyl-Glycine from ingestion to absorption.

Inferred Metabolic Roles via Constituent Amino Acids

Given its rapid hydrolysis, the metabolic role of this compound is best understood by examining the functions of its liberated components. The delivery of glycine, in particular, has profound implications for metabolic health.

The Glycine Contribution: A Metabolic Modulator

Glycine is a non-essential amino acid with a remarkably diverse set of functions far exceeding its role in protein synthesis[7].

  • Antioxidant Defense: Glycine is a rate-limiting precursor for the synthesis of glutathione (GSH), the body's primary endogenous antioxidant[8][9]. In metabolic states characterized by high oxidative stress, such as obesity and nonalcoholic fatty liver disease (NAFLD), glycine availability can become insufficient, impairing GSH production[8][10].

  • Detoxification: The liver utilizes glycine in Phase II detoxification reactions. Specifically, the glycine conjugation pathway detoxifies excess acyl-CoA metabolites, forming N-acylglycines that are readily excreted in urine[10]. This is critical for maintaining mitochondrial function.

  • Metabolic Health: A growing body of evidence demonstrates an inverse correlation between circulating glycine levels and the risk of type 2 diabetes (T2D), obesity, and cardiovascular disease[11][12][13]. Low plasma glycine is a hallmark of metabolic syndrome[13]. Glycine supplementation has been shown to improve insulin sensitivity and other metabolic parameters in clinical studies[13]. Mechanistically, glycine appears to enhance insulin secretion from pancreatic β-cells[11].

The Isoleucine Contribution: Energy and Protein Synthesis

As a BCAA, isoleucine is critical for:

  • Protein Synthesis: It serves as a substrate for the synthesis of new proteins.

  • Energy Metabolism: Isoleucine is a ketogenic and glucogenic amino acid, meaning its carbon skeleton can be used to produce both ketone bodies and glucose, providing a valuable energy source for cells.

IleGly Isoleucyl-Glycine Hydrolysis Hydrolysis IleGly->Hydrolysis Ile Isoleucine Hydrolysis->Ile Gly Glycine Hydrolysis->Gly Protein Protein Synthesis Ile->Protein Energy Energy Substrate Ile->Energy GSH Glutathione (GSH) Synthesis Gly->GSH Detox Detoxification (Glycine Conjugation) Gly->Detox Metabolic Improved Metabolic Health (e.g., Insulin Sensitivity) Gly->Metabolic

Caption: Inferred functional roles of this compound via its constituent amino acids.

Methodologies for Isoleucyl-Glycine Research

Advancing our understanding of this compound requires robust and precise analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like dipeptides in complex biological matrices[14][15].

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a validated workflow for accurately measuring this compound concentrations.

Rationale: The method uses protein precipitation to remove interfering macromolecules, followed by reverse-phase chromatography to separate this compound from other small molecules, and detection by tandem mass spectrometry for high specificity and sensitivity. A stable isotope-labeled internal standard (SIL-IS) is crucial for correcting matrix effects and variations in instrument response.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of ice-cold acetonitrile containing a known concentration of the SIL-IS (e.g., ¹³C₂,¹⁵N-Glycine-Isoleucine).

    • Causality: Acetonitrile disrupts the hydration shell of proteins, causing them to precipitate out of the solution while small molecules like this compound remain soluble. The SIL-IS, which behaves identically to the analyte during extraction and ionization but is distinguishable by mass, ensures accurate quantification.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: A shallow gradient from 2% to 40% Mobile Phase B over 5-7 minutes.

      • Rationale: The C18 stationary phase retains this compound based on its hydrophobicity. The gradient elution ensures that it is separated from polar and non-polar interferences and results in a sharp, symmetrical peak. Formic acid aids in protonation for better ionization.

    • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the SIL-IS to ensure identity and quantification.

        • This compound (Analyte): e.g., Q1: 189.1 -> Q3: 86.1 (Isoleucine immonium ion)

        • SIL-Ile-Gly (IS): e.g., Q1: 192.1 -> Q3: 86.1

      • Self-Validation: The ratio of the two MRM transitions for the analyte must remain constant across samples and match that of a pure standard. The co-elution of the analyte and the SIL-IS is required.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the SIL-IS.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Generate a calibration curve using standards of known this compound concentrations and determine the concentration in unknown samples by interpolation.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Acetonitrile + Internal Standard p1->p2 p3 Vortex & Incubate (-20°C) p2->p3 p4 Centrifuge (14,000 x g) p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute p5->p6 a1 Inject into UPLC p6->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 Tandem MS Detection (MRM Mode) a3->a4 d1 Peak Integration (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify via Calibration Curve d2->d3

Caption: Experimental workflow for LC-MS/MS quantification of Isoleucyl-Glycine.

Therapeutic and Diagnostic Potential

The potential of this compound lies in its ability to modulate the metabolic pathways governed by its constituents.

  • As a Biomarker: Metabolomics studies have linked altered levels of this compound to colorectal cancer, suggesting it could be part of a larger biomarker signature for gut dysbiosis or specific disease states[1][3]. However, this requires extensive validation.

  • As a Therapeutic: Given the strong association between low glycine and metabolic disease, this compound could be explored as a "pro-drug" for glycine. Delivering glycine in a dipeptide form could potentially leverage PEPT1 transporters for efficient absorption, which may offer advantages over supplementing with free glycine, although this hypothesis requires experimental validation.

Conclusion and Future Directions

Isoleucyl-Glycine is best understood not as a standalone effector molecule, but as a transient carrier whose metabolic significance is realized upon its hydrolysis into isoleucine and, most critically, glycine. Its role is therefore intrinsically linked to the pathways its constituent amino acids regulate, including antioxidant defense, detoxification, and energy homeostasis.

Future research should focus on:

  • Functional Validation: Elucidating whether this compound has any direct signaling roles in key metabolic cell types (e.g., hepatocytes, adipocytes, immune cells) before it is hydrolyzed.

  • Peptidase Specificity: Identifying the specific cytosolic peptidases that are most active in hydrolyzing this compound, and whether their expression changes in disease states.

  • Comparative Bioavailability: Conducting studies to compare the pharmacokinetic and pharmacodynamic effects of administering this compound versus an equimolar mixture of free isoleucine and glycine.

  • Biomarker Validation: Expanding on initial metabolomics findings to determine if this compound levels in plasma or feces can serve as a reliable biomarker for metabolic or gastrointestinal diseases.

By pursuing these avenues, the scientific community can fully delineate the role of this simple dipeptide and potentially unlock new strategies for diagnosing and treating complex metabolic diseases.

References

The Dipeptide Isoleucyl-Glycine (Ile-Gly): A Technical Guide to its Discovery, Synthesis, and Historical Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the dipeptide Isoleucyl-Glycine (Ile-Gly), intended for researchers, scientists, and professionals in drug development. We will delve into the historical context of its discovery, the evolution of its chemical synthesis, its biochemical properties, and its place within the broader landscape of peptide science.

Section 1: The Dawn of Peptide Chemistry and the Emergence of this compound

The story of Isoleucyl-Glycine is intrinsically linked to the birth of peptide chemistry in the early 20th century. The pioneering work of Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses, laid the foundational principles for understanding and creating peptides.[1] In 1901, Fischer and Ernest Fourneau reported the first synthesis of a dipeptide, glycylglycine, by the partial hydrolysis of its cyclic anhydride (diketopiperazine).[2] This seminal achievement opened the door to the systematic synthesis of larger peptide chains and confirmed the peptide bond theory of protein structure.[3]

While a singular "discovery" paper for Isoleucyl-Glycine is not prominent in the historical literature, its existence as a fundamental dipeptide unit would have been inferred from the protein hydrolysis studies of the time. The constituent amino acids, glycine and isoleucine, were discovered in 1820 and 1901, respectively. Following Fischer's elucidation of the peptide bond, the logical next step for chemists was to synthesize dipeptides composed of different amino acids.

The primary challenge in synthesizing a specific dipeptide like this compound was controlling the reaction to form the desired amide linkage between the carboxyl group of isoleucine and the amino group of glycine, without unintended side reactions. This necessitated the development of protecting groups for the amino and carboxyl functionalities that were not involved in the peptide bond formation.

Section 2: The Art and Science of this compound Synthesis: A Historical Perspective

The early methods for peptide synthesis were laborious and often resulted in low yields. A significant breakthrough came in 1932 with the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas.[4] This "epoch-making" development provided a removable protecting group for the amino group, allowing for controlled, stepwise peptide synthesis. The Bergmann-Zervas method became the cornerstone of peptide chemistry for decades.

Classical Solution-Phase Synthesis of Isoleucyl-Glycine (Bergmann-Zervas Method)

The synthesis of this compound using the Bergmann-Zervas method would have been a landmark achievement, demonstrating the applicability of this new methodology to amino acids with aliphatic side chains. The causality behind each step is crucial for understanding the elegance and robustness of this protocol.

Experimental Protocol: Synthesis of N-Carbobenzoxy-L-Isoleucyl-Glycine Ethyl Ester

  • Step 1: Protection of L-Isoleucine.

    • Procedure: L-Isoleucine is dissolved in a cooled aqueous solution of sodium hydroxide. Benzyl chloroformate (carbobenzoxy chloride) is added portion-wise with vigorous stirring, while maintaining the alkaline pH with simultaneous addition of sodium hydroxide solution. The reaction mixture is stirred until the odor of benzyl chloroformate disappears. The solution is then acidified with hydrochloric acid to precipitate the N-carbobenzoxy-L-isoleucine (Cbz-Ile). The product is filtered, washed with cold water, and dried.

    • Causality: The amino group of isoleucine is a nucleophile that can react with the carboxyl group of another amino acid. To prevent self-polymerization and direct the reaction to the desired N-terminus, the amino group is "protected" by the Cbz group. The alkaline conditions ensure the amino group is deprotonated and thus sufficiently nucleophilic to react with benzyl chloroformate. Acidification protonates the carboxyl group of the product, causing it to precipitate from the aqueous solution.

  • Step 2: Activation of the Carboxyl Group of Cbz-L-Isoleucine.

    • Procedure: Cbz-L-Isoleucine is dissolved in a suitable anhydrous solvent (e.g., chloroform or ethyl acetate) and cooled in an ice bath. A coupling agent, such as dicyclohexylcarbodiimide (DCC), is added.

    • Causality: The carboxyl group of Cbz-Ile is not reactive enough to form a peptide bond under mild conditions. DCC is a powerful dehydrating agent that activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amino group of the glycine ester.

  • Step 3: Coupling with Glycine Ethyl Ester.

    • Procedure: Glycine ethyl ester hydrochloride is neutralized with a base (e.g., triethylamine) in an anhydrous solvent and added to the activated Cbz-L-Isoleucine solution. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.

    • Causality: The ethyl ester of glycine is used to protect its carboxyl group, preventing it from reacting. The free amino group of the glycine ester acts as the nucleophile, attacking the activated carboxyl group of Cbz-Ile to form the peptide bond. The byproduct of the DCC coupling, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.

  • Step 4: Deprotection to Yield Isoleucyl-Glycine.

    • Procedure: The protected dipeptide, Cbz-L-Isoleucyl-glycine ethyl ester, is subjected to two deprotection steps. First, the ethyl ester is removed by saponification (hydrolysis with a base like sodium hydroxide). Then, the Cbz group is removed by catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) or by treatment with HBr in acetic acid.

    • Causality: Saponification cleaves the ester bond to reveal the free carboxyl group of glycine. Catalytic hydrogenation cleaves the benzyl-oxygen bond of the Cbz group, liberating the free amino group of isoleucine as toluene and carbon dioxide are formed. This final step yields the free dipeptide, Isoleucyl-Glycine.

Diagram of the Bergmann-Zervas Synthesis of this compound

Bergmann_Zervas_Synthesis cluster_protection Step 1: Protection cluster_activation_coupling Steps 2 & 3: Activation & Coupling cluster_deprotection Step 4: Deprotection Ile Isoleucine Cbz_Ile Cbz-Isoleucine Ile->Cbz_Ile Protection CbzCl Benzyl Chloroformate CbzCl->Cbz_Ile Cbz_Ile_Gly_ester Cbz-Ile-Gly-Ethyl Ester Cbz_Ile->Cbz_Ile_Gly_ester Activation Gly_ester Glycine Ethyl Ester Gly_ester->Cbz_Ile_Gly_ester Coupling DCC DCC DCC->Cbz_Ile_Gly_ester Ile_Gly Isoleucyl-Glycine (this compound) Cbz_Ile_Gly_ester->Ile_Gly Saponification & Catalytic Hydrogenation

Caption: Workflow of the Bergmann-Zervas synthesis of Isoleucyl-Glycine.

Section 3: Biochemical Properties and Physiological Context

Isoleucyl-Glycine is a dipeptide composed of the essential amino acid isoleucine and the non-essential amino acid glycine.[3][5] As a product of protein digestion and catabolism, it is considered a transient intermediate in the metabolic landscape.[3]

Physicochemical Properties of Isoleucyl-Glycine

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₃PubChem[6]
Molecular Weight 188.22 g/mol PubChem[6]
IUPAC Name 2-[(2-amino-3-methylpentanoyl)amino]acetic acidPubChem[6]
Physical Description SolidHuman Metabolome Database[3]
LogP -2.62 (extrapolated)Human Metabolome Database[3]
Role in Protein Metabolism

The primary and most well-understood role of this compound is as an intermediate in the breakdown of dietary and endogenous proteins. In the gastrointestinal tract, proteins are hydrolyzed by proteases and peptidases into smaller peptides and free amino acids. Dipeptides like this compound can be absorbed by intestinal epithelial cells via peptide transporters, such as PepT1, and are typically hydrolyzed into their constituent amino acids by intracellular peptidases before entering the bloodstream.[1][7] This intracellular hydrolysis is generally efficient, preventing the accumulation of intact dipeptides in tissues.[8]

Diagram of this compound in Protein Metabolism

Protein_Metabolism cluster_absorption Dietary_Protein Dietary Protein Ile_Gly Isoleucyl-Glycine Dietary_Protein->Ile_Gly Digestion Proteases Proteases & Peptidases Proteases->Ile_Gly Intestinal_Cell Intestinal Epithelial Cell Ile_Gly->Intestinal_Cell Absorption (PepT1) Amino_Acids Free Amino Acids (Isoleucine, Glycine) Bloodstream Bloodstream Amino_Acids->Bloodstream Transport Intestinal_Cell->Amino_Acids Intracellular Hydrolysis

Caption: Simplified pathway of this compound in protein digestion and absorption.

Potential Physiological and Cell-Signaling Effects

While traditionally viewed as simple metabolic intermediates, there is growing evidence that some dipeptides possess intrinsic biological activities and can exert physiological or cell-signaling effects.[3][7] Although specific signaling pathways for this compound are not yet well-elucidated, the known functions of its constituent amino acids offer clues to its potential roles.

  • Isoleucine: As a branched-chain amino acid (BCAA), isoleucine is crucial for muscle protein synthesis, energy metabolism, and immune function.

  • Glycine: This simple amino acid acts as an inhibitory neurotransmitter in the central nervous system and has demonstrated anti-inflammatory, cytoprotective, and immunomodulatory properties.

It is plausible that this compound, if it escapes complete hydrolysis, could interact with cellular receptors or transporters to modulate specific pathways. For instance, various dipeptides have been shown to have antihypertensive, antioxidant, and anti-inflammatory effects.[1][7] Further research is warranted to explore the potential bioactive properties of Isoleucyl-Glycine.

Section 4: Modern Perspectives and Future Directions

The advent of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the production of peptides, making them readily accessible for research and therapeutic development.[9][10] Today, the synthesis of this compound is a routine procedure, often performed using automated synthesizers with high efficiency and purity.

The future of research on this compound and other dipeptides lies in several key areas:

  • Bioactivity Screening: High-throughput screening of dipeptide libraries to identify novel biological activities and therapeutic targets.

  • Metabolomics: Advanced analytical techniques to accurately quantify the in vivo concentrations of this compound and other dipeptides in various tissues and biofluids to better understand their metabolic fate and potential signaling roles.

  • Drug Delivery: Investigating the use of dipeptides as carriers for drug delivery, leveraging specific peptide transporters to enhance absorption and tissue targeting.

References

Foreword: Embracing Biocatalysis in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enzymatic Synthesis of Isoleucyl-Glycine

The synthesis of peptides is a cornerstone of drug discovery and development. While traditional chemical methods like Solid Phase Peptide Synthesis (SPPS) are powerful, they often involve harsh reagents, complex protection/deprotection steps, and the generation of significant chemical waste.[1][2] Enzymatic peptide synthesis (EPS) presents a compelling alternative, offering unparalleled stereospecificity under mild, aqueous conditions, thereby minimizing racemization and the need for extensive side-chain protecting groups.[3][4][5] This guide provides a comprehensive, field-proven framework for the enzymatic synthesis of Isoleucyl-Glycine (Ile-Gly), a dipeptide composed of isoleucine and glycine.[6] We will move beyond a simple recitation of steps to explore the underlying scientific principles, strategic decisions, and validation protocols essential for success in a research and development setting.

Strategic Foundation: Enzyme and Reaction Engineering

The success of any enzymatic synthesis hinges on the judicious selection of the biocatalyst and the rational design of the reaction environment to favor synthesis over the enzyme's native hydrolytic function.

The Biocatalyst of Choice: Thermolysin

For the synthesis of a dipeptide featuring a hydrophobic residue like isoleucine, the metalloproteinase Thermolysin (EC 3.4.24.27) is an exemplary catalyst.[7][8]

  • Causality of Selection: Thermolysin exhibits a pronounced specificity for catalyzing peptide bond formation involving hydrophobic or bulky amino acid residues at the P1' position (the amino acid contributing the amino group).[7][9] In the context of this compound synthesis, where Isoleucine is the acyl donor, thermolysin's active site optimally accommodates the isoleucine side chain, enhancing catalytic efficiency.[9][10]

  • Controlling the Equilibrium: Proteases naturally catalyze the hydrolysis of peptide bonds in aqueous environments.[8][11] To drive the reaction toward synthesis, the thermodynamic equilibrium must be shifted. This is achieved through a kinetically controlled approach , where an activated acyl donor (an amino acid ester) is used.[1][12] The enzyme forms an acyl-enzyme intermediate that is then attacked by the nucleophile (the amine component). A high concentration of the nucleophile and reaction conditions that minimize water activity ensure that aminolysis (synthesis) outcompetes hydrolysis.[1]

Substrate Design: The Key to a Kinetically Controlled Reaction

Proper substrate design is critical to prevent unwanted side reactions and maximize yield.

  • Acyl Donor (Isoleucine): To prevent the N-terminus of isoleucine from acting as a nucleophile and causing self-polymerization, it must be protected. The benzyloxycarbonyl (Z or Cbz) group is a classic and effective choice.[7] Therefore, the acyl donor will be N-α-Cbz-L-Isoleucine (Z-Ile-OH) .

  • Nucleophile (Glycine): The amine component, glycine, is used as an ester to enhance its solubility in organic solvents and improve its binding to the enzyme's S' subsite.[1][5] Glycine benzyl ester (H-Gly-OBzl) is an excellent candidate, often supplied as a stable p-toluenesulfonate salt.[5]

The overall reaction scheme is thus: Z-L-Isoleucine + H-L-Glycine-OBzl ---(Thermolysin)---> Z-L-Isoleucyl-L-Glycine-OBzl + H₂O

G cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_product Product Z_Ile Z-L-Isoleucine (Acyl Donor) Thermolysin Thermolysin Z_Ile->Thermolysin Forms Acyl-Enzyme Intermediate Gly_OBzl H-L-Glycine-OBzl (Nucleophile) Gly_OBzl->Thermolysin Nucleophilic Attack Dipeptide Z-L-Isoleucyl-L-Glycine-OBzl Thermolysin->Dipeptide Product Release

The Core Protocol: Synthesis of Z-Ile-Gly-OBzl

This protocol is designed as a self-validating system. The precipitation of the product from the reaction medium provides a visual indicator of success and simplifies initial isolation by driving the reaction equilibrium forward.[5]

Materials and Reagents
ComponentSpecificationSupplier Example
N-α-Cbz-L-Isoleucine (Z-Ile-OH)≥98% PuritySigma-Aldrich, Bachem
Glycine benzyl ester p-toluenesulfonate≥98% PurityBenchChem, Sigma-Aldrich
ThermolysinImmobilized on a solid supportSigma-Aldrich (e.g., on Amino-resin)
MES Buffer (2-(N-morpholino)ethanesulfonic acid)0.1 MFisher Scientific
Ethyl AcetateACS GradeVWR
Sodium Hydroxide (NaOH)4 M solutionJ.T. Baker
Deionized Water18.2 MΩ·cmMillipore System
Step-by-Step Experimental Workflow
  • Buffer Preparation: Prepare a 0.1 M MES buffer solution and carefully adjust the pH to 5.5 with 4 M NaOH. The slightly acidic pH helps maintain the protonation state of the substrates and is within the working range of thermolysin.[5]

  • Reaction Mixture Assembly:

    • In a temperature-controlled reaction vessel, combine Z-L-Isoleucine (e.g., 80 mM final concentration) and H-Gly-OBzl·TosOH (e.g., 160 mM final concentration). A 2:1 molar excess of the nucleophile is used to favor the forward reaction.

    • Add the MES buffer (pH 5.5) and ethyl acetate in a 1:1 volume ratio to create a biphasic system. This organic co-solvent helps dissolve the protected substrates and reduces water activity, suppressing hydrolysis.[5][12]

    • Stir the mixture vigorously until the substrates are fully dissolved.

  • pH Adjustment: Re-adjust the pH of the aqueous phase of the stirred mixture to between 5.5 and 5.8 using 4 M NaOH. This is a critical step, as the dissolution of substrates can alter the initial pH.

  • Enzyme Addition: Add the immobilized thermolysin to the reaction mixture (e.g., a catalyst loading of 10-20 mg per mL of reaction volume). The use of an immobilized enzyme prevents autolysis and dramatically simplifies catalyst removal post-reaction.[11][13][14]

  • Incubation: Seal the vessel and incubate at 40°C with vigorous stirring for 12-24 hours.[5] As the reaction proceeds, the protected dipeptide product, Z-Ile-Gly-OBzl, which is poorly soluble in the reaction medium, will begin to precipitate as a white solid.

  • Product Isolation (Primary):

    • Stop the reaction by filtering the mixture to remove the immobilized enzyme. The enzyme can be washed and potentially reused.

    • Collect the precipitated product by centrifugation or vacuum filtration.

    • Wash the precipitate thoroughly with deionized water to remove residual buffer salts and unreacted starting materials.

    • Dry the product under vacuum to yield the crude Z-Ile-Gly-OBzl.

G A 1. Prepare & pH MES Buffer (pH 5.5) B 2. Combine Substrates (Z-Ile, H-Gly-OBzl) in Buffer/EtOAc A->B C 3. Adjust pH of Biphasic Mixture to 5.5-5.8 B->C D 4. Add Immobilized Thermolysin C->D E 5. Incubate at 40°C with Stirring (Product Precipitates) D->E F 6. Filter to Remove Enzyme (Catalyst Recovery) E->F G 7. Isolate Product via Centrifugation/Filtration F->G H 8. Wash with DI Water & Dry Under Vacuum G->H

Purification and Characterization: Ensuring Product Integrity

Crude product purity is often insufficient for downstream applications. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.[15][16][17]

Purification by Preparative RP-HPLC
  • Principle: The crude product is dissolved and injected onto a C18 silica column. Separation is based on hydrophobicity; the protected dipeptide is quite hydrophobic and will be strongly retained. A gradient of increasing organic solvent (acetonitrile) is used to elute the components.[15][18]

  • Protocol:

    • Solvent Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic Acid (TFA) in water) and Mobile Phase B (0.1% TFA in acetonitrile). TFA acts as an ion-pairing agent to improve peak shape.[18]

    • Sample Preparation: Dissolve the crude product in a minimal amount of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile/water.

    • Chromatography:

      • Equilibrate a preparative C18 column with 95% A / 5% B.

      • Inject the sample.

      • Run a linear gradient, for example, from 5% B to 95% B over 40 minutes.

      • Monitor the elution profile at 220 nm and 254 nm (for the Cbz group).

    • Fraction Collection & Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of each fraction using analytical HPLC.

    • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to remove the solvents, yielding the final product as a fluffy white powder.[15][18]

Structural Verification

Final validation of the synthesized dipeptide is non-negotiable.

Analysis TechniquePurposeExpected Result for Z-Ile-Gly-OBzl
Mass Spectrometry (ESI-MS) Confirm Molecular WeightCalculated [M+H]⁺: 441.23. Observed m/z should be within a narrow tolerance.
¹H NMR Confirm Covalent StructureExpect characteristic peaks for Ile side chain (δ ~0.8-1.9 ppm), Gly α-CH₂ (δ ~3.9 ppm), benzyl groups (δ ~5.1 and 7.3 ppm), and the amide NH proton.[19]

Conclusion and Outlook

This guide has detailed a robust and reliable method for the enzymatic synthesis of isoleucyl-glycine using thermolysin. By leveraging a kinetically controlled approach with well-designed substrates and an optimized biphasic solvent system, high yields of the desired dipeptide can be achieved under mild conditions. The use of an immobilized enzyme not only enhances stability but also aligns the process with the principles of green chemistry by allowing for catalyst recycling.[13][14] The described purification and characterization workflow ensures the final product meets the high-purity standards required for research and drug development. This biocatalytic strategy serves as a powerful and scalable platform for the synthesis of simple dipeptides and can be adapted for the construction of more complex peptide structures.

References

An In-depth Technical Guide to the Thermodynamic Properties of the Isoleucine-Glycine (Ile-Gly) Peptide Bond

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide bond, the fundamental linkage of amino acids that constitutes the primary structure of proteins, exhibits thermodynamic properties that are crucial to protein folding, stability, and function. This technical guide provides a comprehensive examination of the thermodynamic landscape of a specific dipeptide bond: Isoleucine-Glycine (Ile-Gly). By focusing on this heterodipeptide, we can explore the influence of a bulky, hydrophobic side chain (Isoleucine) juxtaposed with the simplest amino acid (Glycine) on the energetics of peptide bond formation, hydrolysis, and conformational dynamics. This document will delve into the core thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—and the experimental and computational methodologies used to elucidate them. Understanding these properties at the level of a single, well-defined peptide bond provides foundational knowledge for the rational design of peptide-based therapeutics and the broader field of protein engineering.

Introduction: The Significance of the this compound Peptide Bond

The covalent bond linking an isoleucine residue to a glycine residue is more than a simple amide linkage. It represents a microcosm of the complex interplay of forces that govern protein architecture. Isoleucine, with its bulky and hydrophobic sec-butyl side chain, imposes significant steric constraints and participates in hydrophobic interactions, which are a major driving force in protein folding.[1] Glycine, in contrast, with only a hydrogen atom as its side chain, imparts maximal conformational flexibility to the polypeptide backbone. The juxtaposition of these two residues in an this compound linkage creates a unique local environment that influences secondary structure propensity and overall protein stability.

The formation of a peptide bond is a condensation reaction, a thermodynamically unfavorable process in aqueous environments that requires energy input, typically from ATP hydrolysis within the cell.[2] Conversely, the hydrolysis of a peptide bond is thermodynamically favorable, releasing Gibbs free energy.[2] However, the peptide bond is kinetically stable, with a very high activation energy for hydrolysis, resulting in a long half-life under physiological conditions without enzymatic catalysis.[2][3] This guide will dissect these thermodynamic and kinetic aspects specifically for the this compound bond.

Thermodynamics of this compound Peptide Bond Formation and Hydrolysis

The equilibrium between the formation and hydrolysis of a peptide bond is fundamental to protein synthesis and degradation.

Gibbs Free Energy (ΔG)

The Gibbs free energy change (ΔG) for peptide bond hydrolysis in aqueous solution is generally negative, indicating a spontaneous process. For the hydrolysis of a generic peptide bond, this value is in the range of -8 to -16 kJ/mol (approximately -2 to -4 kcal/mol).[2] The formation of a dipeptide from two amino acids is thermodynamically more challenging than the subsequent addition of an amino acid to a growing peptide chain.[4]

Enthalpy (ΔH) and Entropy (ΔS)

The formation of a peptide bond from ionized amino acids at neutral pH has a positive enthalpy change (ΔH), making it an endothermic process.[7] This is primarily due to the energy required to neutralize the charged carboxylate and amino groups before condensation can occur. The entropy change (ΔS) for this reaction is actually favorable (positive).[7] This has been attributed to the release of structured water molecules from the hydration shells of the ionic amino acids, leading to an overall increase in the entropy of the system.[7]

For the this compound dipeptide, the large, nonpolar isoleucine side chain will have a significant impact on the surrounding water structure. The hydrophobic effect, driven by an increase in the entropy of water, will play a crucial role in the thermodynamics of this compound interactions and its folded conformations.[1][5]

Heat Capacity (ΔCp)

A hallmark of processes involving changes in the exposure of nonpolar groups to water is a significant change in heat capacity (ΔCp). The interaction of the isoleucine side chain with the aqueous environment will contribute to the ΔCp of reactions involving the this compound peptide. Calorimetric studies on amino acids and dipeptides are essential for determining these heat capacity changes, which provide insights into the structural and solvation changes occurring during a reaction.[8]

Conformational Energetics of the this compound Dipeptide

The flexibility of the peptide backbone is largely defined by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. The specific amino acid side chains impose steric limitations on the allowed φ and ψ angles, which can be visualized on a Ramachandran plot.

Due to the minimal steric hindrance from its hydrogen side chain, glycine can adopt a much wider range of φ and ψ angles than other amino acids. This flexibility is critical in protein structures, often allowing for tight turns and hinges. Conversely, the bulky β-branched side chain of isoleucine significantly restricts its conformational freedom.[1] The interplay between the flexibility of glycine and the rigidity of isoleucine in the this compound dipeptide results in a unique conformational landscape.

Computational studies using methods like Density Functional Theory (DFT) and molecular mechanics are invaluable for exploring the potential energy surface of dipeptides and identifying low-energy conformations.[9][10] These studies reveal the preferred secondary structure propensities, such as tendencies to form β-strands, α-helices, or other turn structures.[9]

Experimental and Computational Methodologies

A variety of techniques are employed to probe the thermodynamic properties of peptide bonds.

Experimental Techniques
  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a reaction, allowing for the determination of ΔH, the binding constant (Ka), and stoichiometry. From these, ΔG and ΔS can be calculated. ITC is a powerful tool for studying peptide-ligand interactions and can be adapted to study the thermodynamics of peptide bond hydrolysis under various conditions.[11]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the heat capacity of a molecule as a function of temperature. It is particularly useful for studying the thermal stability of peptides and proteins and can provide information on the enthalpy of unfolding.[12]

  • Mass Spectrometry (MS): Advanced mass spectrometry techniques can be used to monitor the stability of peptides against degradation.[13][14][15] By studying the kinetics of peptide bond cleavage at different temperatures, it is possible to derive thermodynamic parameters for the transition state.[13]

Computational Methods
  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of peptide behavior in solution. By simulating the movements of atoms over time, it is possible to explore the conformational landscape, calculate free energy differences between states, and understand the role of solvent.[16][17]

  • Quantum Mechanics (QM) Calculations: QM methods, such as DFT, offer a high level of theory for calculating the electronic structure and energies of molecules.[10] These calculations are crucial for accurately determining the energetics of bond formation and cleavage and for parameterizing the force fields used in MD simulations.

Data Summary

The following table summarizes key thermodynamic parameters related to peptide bonds. While specific values for the this compound bond are not individually detailed in the literature, these general values provide a crucial frame of reference.

Thermodynamic ParameterGeneral Value for Peptide BondSignificance for this compound
ΔG of Hydrolysis -8 to -16 kJ/mol[2]Favorable process, influenced by the hydrophobicity of the Ile side chain.
ΔH of Formation (from zwitterions) Positive (endothermic)[7]Energy input is required, influenced by the solvation of Ile and Gly.
TΔS of Formation (from zwitterions) Positive (favorable)[7]Driven by the release of ordered water molecules.
Activation Energy of Hydrolysis High (~80 kJ/mol)[2]Leads to kinetic stability in the absence of enzymes.

Experimental Protocols

Protocol: Isothermal Titration Calorimetry (ITC) for Peptide Hydrolysis

This protocol outlines a conceptual approach to studying the thermodynamics of this compound hydrolysis catalyzed by a specific protease.

Objective: To determine the ΔH, ΔG, and ΔS of enzymatic hydrolysis of the this compound peptide bond.

Materials:

  • This compound dipeptide

  • Specific protease (e.g., a custom-engineered enzyme)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound dipeptide in the reaction buffer at a known concentration.

    • Prepare a solution of the protease in the same buffer at a concentration suitable for the ITC experiment.

    • Degas both solutions to prevent bubble formation in the calorimeter cell.

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the calorimeter.

    • Load the protease solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Perform a series of injections of the protease into the dipeptide solution, recording the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks to determine the heat released or absorbed per injection.

    • Fit the data to a suitable binding model to obtain the enthalpy change (ΔH) and the association constant (Ka) for the enzyme-substrate interaction and subsequent catalysis.

    • Calculate the Gibbs free energy change (ΔG) from the association constant using the equation: ΔG = -RTln(Ka).

    • Calculate the entropy change (ΔS) using the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS.

Self-Validation:

  • Perform control experiments by injecting the enzyme into the buffer alone and the buffer into the dipeptide solution to account for heats of dilution and mixing.

  • Ensure the reaction goes to completion by monitoring the reaction products using another technique like HPLC or mass spectrometry.

Visualizations

Thermodynamic Cycle of Peptide Bond Formation and Hydrolysis

cluster_0 Aqueous Solution AminoAcids Isoleucine (zwitterion) + Glycine (zwitterion) Dipeptide This compound Dipeptide + H₂O AminoAcids->Dipeptide  ΔG_formation > 0 (unfavorable) Dipeptide->AminoAcids  ΔG_hydrolysis < 0 (favorable) Start This compound Dipeptide ITC Isothermal Titration Calorimetry (ITC) Start->ITC DSC Differential Scanning Calorimetry (DSC) Start->DSC MS Mass Spectrometry (Stability Assay) Start->MS MD Molecular Dynamics Simulations Start->MD QM Quantum Mechanics Calculations Start->QM ThermoParams Thermodynamic Parameters (ΔG, ΔH, ΔS, ΔCp) ITC->ThermoParams DSC->ThermoParams MS->ThermoParams MD->ThermoParams Conformational Conformational Landscape (φ, ψ angles) MD->Conformational QM->Conformational

References

An In-Depth Technical Guide to the Zwitterionic Structure and pKa of Isoleucyl-Glycine (Ile-Gly)

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl-Glycine (Ile-Gly) is a dipeptide composed of the amino acids isoleucine and glycine.[1][2][3] As with all peptides, its physicochemical properties are dictated by the ionization states of its terminal functional groups. Understanding the zwitterionic nature and the acid dissociation constants (pKa) of this compound is fundamental for applications in biochemistry and pharmaceutical sciences. These parameters govern the peptide's net charge at a given pH, which in turn influences critical properties such as solubility, membrane permeability, protein binding, and formulation stability. This guide provides a detailed examination of the this compound zwitterion, the factors influencing its pKa values, a comprehensive protocol for their experimental determination, and the implications of these properties in research and drug development.

The Molecular Architecture of Isoleucyl-Glycine

Isoleucyl-Glycine is formed when the α-carboxyl group of an L-isoleucine residue forms a peptide bond with the α-amino group of a glycine residue.[2] The resulting molecule possesses a free N-terminal α-amino group (from isoleucine) and a free C-terminal α-carboxyl group (from glycine), which are the primary sites of ionization.

The formation of the amide (peptide) bond eliminates the ionizable nature of the specific carboxyl and amino groups that participate in the linkage.[4] Consequently, the acid-base behavior of the dipeptide is determined solely by its terminal groups.

The Zwitterion: A Duality of Charge

In aqueous solution, amino acids and peptides exist predominantly as dipolar ions, or zwitterions, where one functional group carries a positive charge and another carries a negative charge, resulting in a net neutral molecule.[5][6] The specific charge state of this compound is pH-dependent and can be understood by considering its two key pKa values.

  • pKa1 (α-carboxyl group): This value represents the pH at which the C-terminal carboxyl group (-COOH) is 50% deprotonated to its conjugate base form (-COO⁻).

  • pKa2 (α-amino group): This value corresponds to the pH at which the N-terminal amino group (-NH3⁺) is 50% deprotonated to its conjugate base form (-NH2).

The equilibrium between the cationic, zwitterionic, and anionic forms of this compound can be visualized as follows:

G cluster_3 Dominant Species vs. pH Cation H₃N⁺-CHR-CO-NH-CH₂-COOH (Cationic Form) Net Charge: +1 Zwitterion H₃N⁺-CHR-CO-NH-CH₂-COO⁻ (Zwitterionic Form) Net Charge: 0 Cation->Zwitterion Zwitterion->Cation Anion H₂N-CHR-CO-NH-CH₂-COO⁻ (Anionic Form) Net Charge: -1 Zwitterion->Anion Anion->Zwitterion pH_low Low pH (pH < pKa₁) pH_mid Intermediate pH (pKa₁ < pH < pKa₂) pH_high High pH (pH > pKa₂)

Caption: Ionization states of this compound across a pH gradient.

At a pH below pKa1, the dipeptide is predominantly in its cationic form. Between pKa1 and pKa2, the zwitterionic form is the major species.[7] At a pH above pKa2, the anionic form dominates. The isoelectric point (pI) is the pH at which the concentration of the zwitterion is maximal and the net charge of the molecule is zero. For a simple dipeptide like this compound, the pI can be calculated as the average of pKa1 and pKa2.

Dissecting the pKa Values of Isoleucyl-Glycine

The pKa values of the terminal groups in a peptide are different from those of the corresponding free amino acids. This shift is primarily due to the inductive effect .

When the peptide bond is formed, the positively charged α-ammonium group of isoleucine exerts an electron-withdrawing inductive effect, which stabilizes the conjugate base (-COO⁻) of the nearby glycine carboxyl group.[8][9][10] This effect makes the carboxyl group a stronger acid, thus lowering its pKa compared to free glycine. Conversely, the electron-withdrawing carboxylate group of glycine makes the N-terminal amino group a weaker base (a stronger acid), thus lowering its pKa compared to free isoleucine.[8]

CompoundpKa (α-carboxyl)pKa (α-amino)Source
Glycine 2.349.60
Isoleucine 2.369.60[11]
Isoleucyl-Glycine (this compound) ~3.94 (Predicted)~8.51 (Predicted)[1]

Table 1: Comparison of pKa values for free amino acids and the dipeptide this compound.

The predicted pKa values for this compound show the expected trend: the carboxyl pKa is higher than in the free amino acids, and the amino pKa is lower.[1][12]

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining the pKa values of ionizable compounds, including peptides.[4][13][14] The method involves monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added incrementally.[15][16]

Principle

The titration of a dipeptide like this compound with a strong base (e.g., NaOH) starting from a fully protonated state (low pH) will yield a titration curve with two distinct inflection points. These points correspond to the pKa values of the carboxyl and amino groups. According to the Henderson-Hasselbalch equation, the pKa is the pH at which the concentrations of the acidic and basic forms of an ionizable group are equal (the half-equivalence point).[17][18][19]

Experimental Workflow Diagram

G start Start prep 1. Sample Preparation - Weigh ~2-3 mg this compound - Dissolve in degassed, CO₂-free water - Adjust to pH ~1.5-2.0 with 0.1 M HCl start->prep cal 2. pH Meter Calibration - Use standard buffers (pH 4, 7, 10) - Ensure electrode accuracy prep->cal titrate 3. Titration - Titrate with standardized 0.1 M NaOH - Add titrant in small, precise increments - Record pH after each addition cal->titrate plot 4. Data Plotting - Plot pH (y-axis) vs. Volume of NaOH (x-axis) titrate->plot analyze 5. pKa Determination - Identify equivalence points (steepest slope) - Determine half-equivalence points - pKa = pH at half-equivalence point plot->analyze end End analyze->end

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Protocol
  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh a sample of pure this compound (e.g., 2-3 mg) and dissolve it in a known volume of high-purity, CO₂-free (degassed) water.[4] The final concentration should be at least 10⁻⁴ M to ensure a detectable change in the titration curve.[14][15]

    • Titrants: Prepare and standardize solutions of 0.1 M HCl and 0.1 M NaOH. Using carbonate-free NaOH is crucial for accuracy.[14]

    • Ionic Strength Adjuster: Prepare a solution of 0.15 M KCl to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[15][16]

  • Instrument Calibration:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[15][16] This ensures the accuracy of pH measurements across the titration range.

  • Titration Procedure:

    • Place the this compound solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).

    • Add the ionic strength adjuster (0.15 M KCl).[15]

    • Purge the solution with an inert gas like nitrogen to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would interfere with the titration.[15][16]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Acidify the solution to ~pH 2.0 with 0.1 M HCl to ensure the dipeptide is fully protonated (cationic form).[15]

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH reaches ~12 to ensure full deprotonation of the amino group.[15]

    • Perform a blank titration (without the peptide) to correct for the buffering capacity of water.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • The first equivalence point (Veq1) is the inflection point where the carboxyl group is fully titrated. The first pKa (pKa1) is the pH at the half-equivalence point (Veq1 / 2).

    • The second equivalence point (Veq2) corresponds to the full titration of the amino group. The second pKa (pKa2) is the pH at the point halfway between the first and second equivalence points: pH at (Veq1 + (Veq2 - Veq1) / 2).

    • Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to determine the equivalence points more accurately, as they appear as sharp peaks.

Significance in Drug Development and Research

The zwitterionic nature and pKa values of peptides like this compound are not merely academic; they have profound practical implications.[20]

  • Solubility and Formulation: Peptides are typically least soluble at their isoelectric point (pI) because the absence of a net charge minimizes repulsive electrostatic interactions, favoring aggregation.[4] Formulating a peptide-based drug at a pH away from its pI is a common strategy to enhance solubility and stability.

  • Absorption and Permeability: The charge state of a peptide influences its ability to cross biological membranes. While the neutral zwitterion might be expected to be more permeable, its high polarity can still limit passive diffusion. Understanding the charge landscape as a function of pH is critical for predicting absorption in different parts of the gastrointestinal tract.

  • Drug Delivery and Targeting: Zwitterionic peptides and polymers are increasingly explored as "stealth" coatings for nanoparticles in drug delivery systems.[21][22] Their net-neutral but highly hydrated structure can reduce nonspecific protein adsorption (the protein corona), leading to longer circulation times and potentially improved targeting.[21][23][24]

Conclusion

The zwitterionic structure of Isoleucyl-Glycine is a dynamic, pH-dependent property governed by the pKa values of its N-terminal amino and C-terminal carboxyl groups. These constants, shaped by the inductive effects of the peptide backbone, dictate the peptide's charge, solubility, and interaction with biological systems. A precise determination of pKa values through methods like potentiometric titration is an indispensable tool for researchers in biochemistry and is a critical step in the rational design and formulation of peptide-based therapeutics.

References

An In-depth Technical Guide to the Potential Physiological Effects of Isoleucyl-glycine (Ile-Gly)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential physiological effects of the dipeptide Isoleucyl-glycine (Ile-Gly). In the absence of extensive direct research on this compound, this document synthesizes the known biological roles of its constituent amino acids, L-isoleucine and glycine, to build a robust, hypothesis-driven framework for future investigation. We will delve into the individual contributions of isoleucine and glycine to metabolic regulation, neurotransmission, and immune function, and extrapolate the potential synergistic or novel bioactivities of the this compound dipeptide. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and detailed experimental protocols to explore the therapeutic potential of this largely uncharacterized molecule.

Introduction: The Emerging Significance of Bioactive Dipeptides

Dipeptides, once considered mere intermediates in protein metabolism, are increasingly recognized for their diverse and potent biological activities.[1] Their small size, cost-effective synthesis, and potential for oral bioavailability make them attractive candidates for therapeutic development.[1] While some dipeptides are known to exert physiological or cell-signaling effects, many, including Isoleucyl-glycine (this compound), remain largely unexplored.[1] this compound is a dipeptide composed of the essential branched-chain amino acid (BCAA) L-isoleucine and the non-essential amino acid glycine.[1] Although detected in some food sources, it has not yet been quantified in human tissues or biofluids, highlighting a significant gap in our understanding of its physiological relevance.[2] This guide aims to bridge that gap by providing a scientifically grounded exploration of the potential effects of this compound, based on the well-documented functions of its constituent amino acids and parallels with other studied dipeptides.

Deconstructing the Components: Physiological Roles of Isoleucine and Glycine

To understand the potential of this compound, we must first examine the individual physiological effects of its building blocks.

L-Isoleucine: A Key Regulator of Metabolism and Immunity

Isoleucine is an essential amino acid, meaning the human body cannot synthesize it, and it must be obtained through diet.[3][] It plays a critical role in several physiological processes:

  • Muscle Metabolism and Repair: As a BCAA, isoleucine is integral to protein synthesis and muscle tissue repair, particularly after physical exertion.[][5]

  • Energy Homeostasis: Isoleucine contributes to the regulation of blood sugar levels by promoting glucose uptake and utilization.[3][5][6]

  • Immune Function: It is crucial for maintaining a healthy immune system, supporting the function of immune organs and cells.[7] Isoleucine can induce the expression of host defense peptides, such as β-defensins, which are key components of the innate immune system.[7]

  • Hemoglobin Synthesis: Isoleucine is a necessary component for the production of hemoglobin, the protein in red blood cells that transports oxygen.[][5]

Physiological Function of Isoleucine Key Mechanisms References
Muscle MetabolismComponent of protein synthesis pathways.[][5]
Glucose RegulationEnhances glucose uptake and metabolism.[3][5][6]
Immune SupportInduces expression of β-defensins.[7]
Hemoglobin ProductionEssential component of the hemoglobin molecule.[][5]
Glycine: A Versatile Amino Acid with Neuromodulatory and Cytoprotective Properties

Glycine is the simplest amino acid and is involved in a vast array of physiological functions:

  • Neurotransmission: Glycine acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem, where it binds to glycine receptors (GlyRs) to regulate motor and sensory signals.[8][9][10] It also functions as a co-agonist at NMDA receptors, playing a role in excitatory neurotransmission.[8][9]

  • Anti-inflammatory and Cytoprotective Effects: Glycine exhibits broad-spectrum anti-inflammatory, cytoprotective, and immunomodulatory properties.[11]

  • Metabolic Precursor: It is a crucial precursor for the synthesis of several important biomolecules, including proteins (notably collagen), glutathione (a major antioxidant), purines (for DNA and RNA), and heme.[8][11]

  • Detoxification: Glycine participates in detoxification reactions in the liver.[11]

Physiological Function of Glycine Key Mechanisms References
NeurotransmissionBinds to inhibitory GlyRs and acts as a co-agonist at NMDA receptors.[8][9][10]
Anti-inflammatoryModulates immune cell activity.[11]
CytoprotectionProtects cells from ischemic injury.[11][12]
BiosynthesisPrecursor for collagen, glutathione, purines, and heme.[8][11]

The this compound Dipeptide: A Hypothetical Framework of Physiological Effects

Based on the functions of its constituent amino acids and the known activities of related dipeptides, we can propose several potential physiological effects for this compound.

Potential Metabolic Modulatory Effects

Given isoleucine's role in glucose metabolism and the observed anti-diabetic effects of the related dipeptide Leucyl-glycine (Leu-Gly)[13], it is plausible that this compound could influence glucose homeostasis.

Hypothesized Mechanism of Action:

G IleGly This compound Dipeptide Pancreas Pancreatic β-cells IleGly->Pancreas Stimulates Muscle Skeletal Muscle IleGly->Muscle Promotes Liver Liver IleGly->Liver Inhibits Insulin Insulin Secretion Pancreas->Insulin GlucoseUptake Glucose Uptake Muscle->GlucoseUptake Gluconeogenesis Gluconeogenesis Liver->Gluconeogenesis

Potential Neuroactive Properties

The presence of glycine, a key neurotransmitter, suggests that this compound could have neuroactive properties. The hydrophobic dipeptide Leucyl-isoleucine (Leu-Ile) has been shown to have neuroprotective effects by inducing the synthesis of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[14]

Hypothesized Signaling Pathway:

G IleGly This compound Dipeptide Neuron Neuron IleGly->Neuron Binds to receptor Signaling Intracellular Signaling Cascade Neuron->Signaling Gene Gene Expression Signaling->Gene BDNF_GDNF BDNF & GDNF Synthesis Gene->BDNF_GDNF Neuroprotection Neuroprotection & Neuronal Survival BDNF_GDNF->Neuroprotection

Potential Immunomodulatory Functions

Both isoleucine and glycine have immunomodulatory roles. Therefore, this compound could potentially influence immune responses.

Experimental Protocols for Investigating the Physiological Effects of this compound

To validate the hypothesized effects of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

4.1.1. Assessment of Metabolic Effects in Cell Culture

  • Objective: To determine if this compound influences glucose uptake and insulin secretion.

  • Cell Lines:

    • L6 myotubes (skeletal muscle)

    • INS-1E or MIN6 cells (pancreatic β-cells)

    • HepG2 cells (liver)

  • Methodology:

    • Culture cells to appropriate confluency.

    • Treat cells with varying concentrations of this compound for different time points.

    • For glucose uptake: Use a fluorescently labeled glucose analog (e.g., 2-NBDG) and measure fluorescence intensity using a plate reader or flow cytometer.

    • For insulin secretion: Measure insulin levels in the cell culture supernatant using an ELISA kit.

    • For gluconeogenesis: Measure glucose production in HepG2 cells using a glucose assay kit.

4.1.2. Evaluation of Neuroprotective Effects

  • Objective: To assess the ability of this compound to protect neurons from cell death and induce neurotrophic factor expression.

  • Cell Lines:

    • Primary cortical neurons or SH-SY5Y neuroblastoma cells.

  • Methodology:

    • Culture neuronal cells.

    • Induce neuronal stress using agents like glutamate (excitotoxicity) or 6-hydroxydopamine (oxidative stress).

    • Co-treat with different concentrations of this compound.

    • Assess cell viability using an MTT or LDH assay.

    • Measure BDNF and GDNF protein levels in cell lysates and culture supernatant using ELISA.

    • Analyze BDNF and GDNF gene expression using RT-qPCR.

In Vivo Studies

4.2.1. Animal Models of Metabolic Disease

  • Objective: To investigate the in vivo effects of this compound on glucose homeostasis and insulin sensitivity.

  • Animal Model:

    • db/db mice or high-fat diet-induced obese mice.

  • Methodology:

    • Administer this compound orally or via intraperitoneal injection for a specified duration.

    • Monitor blood glucose levels and body weight regularly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.

    • At the end of the study, collect blood and tissues for analysis of insulin levels, lipid profiles, and gene expression.

Experimental Workflow for In Vivo Metabolic Study:

G Start Select Animal Model (e.g., db/db mice) Treatment Administer this compound (oral gavage) Start->Treatment Monitoring Monitor Blood Glucose & Body Weight Treatment->Monitoring Tests Perform GTT & ITT Monitoring->Tests Endpoint Collect Blood & Tissues for Analysis Tests->Endpoint

Conclusion and Future Directions

While direct experimental evidence for the physiological effects of Isoleucyl-glycine is currently lacking, a strong theoretical framework based on the known functions of its constituent amino acids and related dipeptides suggests its potential as a bioactive molecule. The proposed research avenues in metabolic regulation, neuroprotection, and immunomodulation offer exciting opportunities for novel therapeutic discoveries. Rigorous investigation using the outlined experimental protocols will be crucial to unravel the true physiological significance of this compound and determine its potential for translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Isoleucyl-Glycine (Ile-Gly) Dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Sterically Hindered Peptides

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrified, has become the cornerstone of peptide synthesis in both academic and industrial laboratories.[1][2] Its core principle lies in the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1][2][3] The most prevalent strategy today is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.[1] This orthogonality allows for selective deprotection and chain elongation under mild conditions.[1][2][4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of the dipeptide Isoleucyl-Glycine (Ile-Gly). The synthesis of peptides containing isoleucine, a β-branched and sterically hindered amino acid, presents unique challenges that can lead to incomplete coupling reactions and lower yields.[4] Understanding the underlying principles and optimizing the reaction conditions are therefore critical for a successful synthesis. This document will delve into the critical aspects of resin selection, amino acid activation, coupling strategies, and final cleavage and purification, offering field-proven insights to overcome the challenges associated with sterically hindered residues.

Core Principles and Strategic Considerations

The success of SPPS hinges on driving the coupling and deprotection reactions to completion at each step. For a simple dipeptide like this compound, the synthesis begins with the C-terminal amino acid, Glycine, attached to the solid support.

The Challenge of Isoleucine

Isoleucine's side chain, with its steric bulk close to the peptide backbone, can physically impede the approach of the activated carboxyl group of the incoming amino acid to the deprotected amino group on the resin-bound peptide.[4][5] This steric hindrance slows down the kinetics of the peptide bond formation, potentially resulting in incomplete coupling and the formation of deletion sequences (in longer peptides).[4][5] To counteract this, several strategies are employed:

  • Choice of Coupling Reagents: High-reactivity coupling reagents are essential. Urionium/aminium salts like HBTU and HATU, or phosphonium salts like PyBOP, are generally more effective than carbodiimides (e.g., DIC) for sterically hindered couplings.[5][6][7] These reagents rapidly form highly reactive esters (e.g., OAt or Oxyma esters) that can overcome the steric barrier.[5]

  • Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration (e.g., 1-2 hours) can help drive it to completion.[4][8] In some cases, a "double coupling" step, where the coupling procedure is repeated with a fresh solution of activated amino acid, is necessary to ensure quantitative reaction.[4]

  • Monitoring Coupling Efficiency: The Kaiser (ninhydrin) test is a crucial qualitative tool to monitor the presence of free primary amines on the resin.[8][9] A positive (blue) result indicates incomplete coupling, necessitating a repeated coupling step. A negative (yellow) result signifies a complete reaction.[8][9]

Visualizing the Workflow

The general workflow for the Fmoc-based SPPS of this compound is a cyclical process involving deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Start Start: Fmoc-Gly-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-Ile-OH + Coupling Reagent (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification End Pure this compound Peptide Purification->End

Caption: General workflow for the Solid-Phase Peptide Synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Protocol 1: Resin Preparation and Swelling

The initial step in SPPS is to swell the resin in a suitable solvent, which is crucial for allowing reagents to penetrate the polymer matrix.[1]

  • Materials:

    • Fmoc-Gly-Wang resin (or other suitable resin pre-loaded with Glycine)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Reaction vessel with a sintered glass filter

  • Procedure:

    • Weigh out the appropriate amount of Fmoc-Gly-resin corresponding to 0.1 mmol of Glycine and place it in the reaction vessel.

    • Add DMF (5-10 mL) to the resin.

    • Allow the resin to swell for at least 30 minutes with gentle agitation (e.g., using a shaker or manual swirling).[9][10]

    • After swelling, drain the DMF through the filter.

Protocol 2: Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound glycine, exposing the free amine for the subsequent coupling reaction.

  • Materials:

    • Swollen Fmoc-Gly-resin

    • Deprotection solution: 20% (v/v) piperidine in DMF

    • DMF

  • Procedure:

    • Add the 20% piperidine/DMF solution (5 mL) to the swollen resin.

    • Agitate the mixture for 3 minutes.[9]

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution (5 mL) and agitate for an additional 10-15 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine.[9][10]

Protocol 3: Coupling of Fmoc-Isoleucine

This is the critical peptide bond formation step. Due to the steric hindrance of isoleucine, a potent coupling reagent and potentially longer reaction times are recommended.[4]

  • Materials:

    • Deprotected Gly-resin

    • Fmoc-L-Isoleucine (Fmoc-Ile-OH)

    • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • DMF

  • Procedure:

    • Activation of the Amino Acid: In a separate vial, dissolve Fmoc-Ile-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[9]

    • Add DIPEA (6 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.[9]

    • Coupling Reaction: Add the activated amino acid solution to the deprotected Gly-resin.[9]

    • Agitate the mixture at room temperature for 1-2 hours.[4][8]

    • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads.[8][9]

      • If the test is negative (beads are yellow), the coupling is complete. Proceed to the washing step.

      • If the test is positive (beads are blue), indicating incomplete coupling, repeat the coupling step with fresh reagents or extend the reaction time.[8]

    • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and then DMF again (3 times) to remove any residual reagents and byproducts.[8][9]

Protocol 4: Final Fmoc Deprotection

Before cleaving the peptide from the resin, the N-terminal Fmoc group on the isoleucine must be removed.

  • Procedure:

    • Follow the same procedure as outlined in Protocol 2 to remove the Fmoc group from the N-terminal isoleucine.

    • After the final deprotection and washing, wash the resin with DCM (3 times) and dry it under a vacuum for at least 1 hour.[9][11]

Protocol 5: Cleavage and Deprotection

This final step simultaneously cleaves the completed dipeptide from the resin support and removes any side-chain protecting groups (though Ile and Gly do not have them).

  • Materials:

    • Dry H-Ile-Gly-resin

    • Cleavage Cocktail: A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient for simple peptides.

    • Cold diethyl ether

    • Centrifuge tubes

  • Procedure:

    • Place the dry peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., TFA/TIS/water) to the resin (approximately 10 mL per gram of resin).[11]

    • Agitate the mixture at room temperature for 1-2 hours.[11]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

    • Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.[9] A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.[9]

    • Dry the crude peptide pellet under a vacuum.[9]

Data Summary and Expected Outcomes

The following table provides a summary of the key quantitative parameters for the synthesis of this compound on a 0.1 mmol scale.

ParameterRecommended ValueRationale
Resin Loading 0.1 mmolStandard laboratory scale for feasibility and optimization.
Fmoc-Ile-OH 3 equivalentsAn excess is used to drive the sterically hindered coupling reaction to completion.
Coupling Reagent (HATU) 2.9 equivalentsA slight sub-stoichiometric amount relative to the amino acid is common practice.
Base (DIPEA) 6 equivalentsSufficient base is required to neutralize the amino acid salt and facilitate the activation reaction.
Coupling Time 1-2 hoursExtended time to accommodate the slower kinetics of coupling a β-branched amino acid.[4]
Cleavage Time 1-2 hoursSufficient time for complete cleavage from the resin.
Expected Crude Purity 80-90%For a dipeptide, high purity is expected, but minor impurities from the synthesis and cleavage can be present.[4]
Expected Overall Yield 65-80%Yield can be influenced by the efficiency of each step, particularly the coupling of isoleucine.[4]

Post-Synthesis Purification and Characterization

The crude peptide product will contain impurities from incomplete reactions and side reactions during cleavage.[12] Therefore, purification is a critical final step.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[12] A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used as the mobile phase.[12][13]

  • Characterization: The purity of the final peptide should be assessed by analytical RP-HPLC. The identity of the peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.[14]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of isoleucine; Insufficient activation time or reagent concentration.Extend the coupling time; Perform a double coupling with fresh reagents; Use a more potent coupling reagent like COMU.[5][6]
Low Peptide Yield Incomplete coupling; Premature chain termination; Loss of peptide during cleavage/precipitation.Optimize coupling conditions; Ensure complete deprotection; Optimize precipitation and washing steps.
Impure Final Product Incomplete reactions; Side reactions during cleavage.Optimize all synthesis steps; Use an appropriate cleavage cocktail with scavengers; Optimize HPLC purification protocol.[15]

Conclusion

The solid-phase synthesis of the this compound dipeptide, while straightforward, highlights the critical considerations required when dealing with sterically hindered amino acids like isoleucine. By employing high-reactivity coupling reagents, optimizing reaction times, and diligently monitoring the completion of each step, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for the successful synthesis of this compound and more complex peptides containing challenging residues, ultimately facilitating advancements in peptide-based research and drug development.

References

Title: A Practical Guide to the Solution-Phase Synthesis of Isoleucyl-Glycine (Ile-Gly): Strategy, Protocol, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the solution-phase synthesis of the dipeptide isoleucyl-glycine (Ile-Gly). Moving beyond a simple recitation of steps, this guide delves into the strategic decisions underpinning the synthetic route, including the selection of protecting groups and coupling agents. We present a complete workflow from the protection of individual amino acids to the final deprotection and purification of the target dipeptide. The protocols are designed to be self-validating, with integrated characterization checkpoints. This document is intended to serve as a practical resource for researchers in peptide chemistry and drug development, offering both a robust methodology and the fundamental rationale behind it.

Introduction: The Strategic Blueprint for Dipeptide Synthesis

The synthesis of peptides in solution, while often perceived as more labor-intensive than solid-phase methods, offers significant advantages for scale-up and purification of smaller peptides like isoleucyl-glycine. The core challenge in synthesizing this compound lies in the controlled formation of an amide bond between the carboxyl group of isoleucine and the amino group of glycine. Uncontrolled reactions would lead to a mixture of products, including self-polymerization of the amino acids.

To enforce the desired reaction pathway, a strategy of selective protection and controlled activation is employed. Our approach is guided by the principle of orthogonality , where each protecting group can be removed under specific conditions without affecting other protecting groups or the peptide backbone.

For this synthesis, we will employ the widely-used tert-Butoxycarbonyl (Boc) group for the N-terminal protection of isoleucine and a methyl ester for the C-terminal protection of glycine. This combination is advantageous due to the distinct and non-interfering conditions required for their removal. The Boc group is labile in acidic conditions, while the methyl ester is removed by saponification under basic conditions.

The Synthetic Workflow: A Visual Overview

The overall synthetic strategy is depicted in the workflow diagram below. This multi-step process begins with the preparation of the protected amino acid building blocks, proceeds through the critical peptide coupling step, and concludes with the sequential removal of the protecting groups to yield the final dipeptide.

G cluster_0 Step 1: Preparation of Protected Amino Acids cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Deprotection Sequence cluster_3 Step 4: Purification & Analysis Isoleucine Isoleucine Boc_Ile Boc_Ile Isoleucine->Boc_Ile (Boc)₂O, Dioxane/H₂O Boc_Ile_Gly_OMe Boc-Ile-Gly-OMe Boc_Ile->Boc_Ile_Gly_OMe Boc_Ile->Boc_Ile_Gly_OMe Glycine Glycine Gly_OMe Gly_OMe Glycine->Gly_OMe SOCl₂, MeOH Gly_OMe->Boc_Ile_Gly_OMe Gly_OMe->Boc_Ile_Gly_OMe Ile_Gly_OMe Ile_Gly_OMe Boc_Ile_Gly_OMe->Ile_Gly_OMe 4M HCl in Dioxane Boc_Ile_Gly_OMe->Ile_Gly_OMe Coupling_Reagent DCC, HOBt Coupling_Reagent->Boc_Ile_Gly_OMe DMF, 0°C to RT Ile_Gly Ile_Gly Ile_Gly_OMe->Ile_Gly 1M NaOH (aq) Ile_Gly_OMe->Ile_Gly Purified_Ile_Gly Purified_Ile_Gly Ile_Gly->Purified_Ile_Gly Recrystallization or Ion-Exchange Chromatography Ile_Gly->Purified_Ile_Gly Analysis Analysis Purified_Ile_Gly->Analysis NMR, MS

Figure 1: Workflow for the solution-phase synthesis of Isoleucyl-Glycine.

Experimental Protocols

Materials and Reagents:

ReagentPuritySupplierNotes
L-Isoleucine≥99%Sigma-Aldrich
Glycine≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)≥98%Acros Organics
Thionyl chloride (SOCl₂)≥99%MerckUse in a well-ventilated fume hood.
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%TCI ChemicalsPotent allergen. Handle with care.
1-Hydroxybenzotriazole (HOBt)≥97%Alfa AesarAnhydrous is preferred.
Dichloromethane (DCM)AnhydrousFisher Scientific
Dimethylformamide (DMF)AnhydrousFisher Scientific
Methanol (MeOH)AnhydrousFisher Scientific
Diethyl etherACS GradeVWR ChemicalsFor precipitation.
4M HCl in 1,4-DioxaneSigma-Aldrich
Sodium hydroxide (NaOH)ACS GradeJ.T. Baker
Ethyl acetate (EtOAc)ACS GradeVWR ChemicalsFor extraction.
Saturated sodium bicarbonate (NaHCO₃) solutionLab-prepared
Brine solutionLab-prepared
Anhydrous magnesium sulfate (MgSO₄)Fisher ScientificFor drying organic layers.
Protocol 1: Synthesis of N-Boc-L-Isoleucine (Boc-Ile)

Rationale: The protection of the α-amino group of isoleucine is the first critical step. The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions. The base is essential to deprotonate the amino group, rendering it nucleophilic for the attack on the anhydride.

Procedure:

  • Suspend L-isoleucine (13.1 g, 100 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath with magnetic stirring.

  • Add 1M sodium hydroxide solution dropwise until the isoleucine dissolves and the pH of the solution is approximately 9-10.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (24.0 g, 110 mmol) in 50 mL of 1,4-dioxane.

  • Add the (Boc)₂O solution dropwise to the isoleucine solution over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. A white precipitate will form.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

  • Recrystallize from ethyl acetate/hexanes to obtain pure Boc-L-isoleucine.

Expected Yield: ~85-95% Characterization: The product can be verified by ¹H NMR and melting point determination.

Protocol 2: Synthesis of Glycine Methyl Ester Hydrochloride (H-Gly-OMe·HCl)

Rationale: The carboxyl group of glycine is protected as a methyl ester. This is efficiently achieved via the Fischer esterification method using methanol as both the solvent and reagent, with thionyl chloride as the acid catalyst. Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

Procedure:

  • Carefully add thionyl chloride (11 mL, 150 mmol) dropwise to ice-cold anhydrous methanol (150 mL) in a 500 mL round-bottom flask with vigorous stirring. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a fume hood.

  • Once the addition is complete and the solution has cooled, add glycine (7.5 g, 100 mmol) in one portion.

  • Remove the ice bath and stir the mixture at room temperature for 24 hours. The glycine will slowly dissolve.

  • Remove the solvent under reduced pressure.

  • Add diethyl ether (100 mL) to the resulting solid to induce precipitation.

  • Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Expected Yield: ~90-98% Characterization: The product is a stable salt and can be confirmed by ¹H NMR.

Protocol 3: Coupling of Boc-Ile and H-Gly-OMe to form Boc-Ile-Gly-OMe

Rationale: This is the core peptide bond-forming step. We use the DCC/HOBt methodology. DCC activates the carboxylic acid of Boc-Ile to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amino group of H-Gly-OMe. A base (N-methylmorpholine) is required to neutralize the hydrochloride salt of the glycine methyl ester, liberating the free amine for the coupling reaction.

G Boc_Ile_COOH Boc-Ile-OH O_acylisourea O-acylisourea (active intermediate) Boc_Ile_COOH->O_acylisourea + DCC DCC DCC->O_acylisourea Active_Ester Boc-Ile-OBt (active ester) O_acylisourea->Active_Ester + DCU DCU (precipitate) O_acylisourea->DCU HOBt HOBt HOBt->Active_Ester Boc_Ile_Gly_OMe Boc-Ile-Gly-OMe Active_Ester->Boc_Ile_Gly_OMe + Gly_OMe H-Gly-OMe Gly_OMe->Boc_Ile_Gly_OMe

Figure 2: Mechanism of DCC/HOBt mediated peptide coupling.

Procedure:

  • Dissolve Boc-L-isoleucine (5.8 g, 25 mmol) and HOBt (3.8 g, 28 mmol) in anhydrous DMF (100 mL) in a 250 mL flask. Cool the solution to 0 °C.

  • Add DCC (5.7 g, 27.5 mmol) to the solution. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • In a separate flask, suspend H-Gly-OMe·HCl (3.45 g, 27.5 mmol) in anhydrous DMF (50 mL). Cool to 0 °C and add N-methylmorpholine (NMM) (3.0 mL, 27.5 mmol) dropwise to neutralize the salt.

  • Add the neutralized glycine methyl ester solution to the activated isoleucine solution.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Filter off the DCU precipitate and wash it with a small amount of cold DMF.

  • Pour the filtrate into 500 mL of ice-cold water. A white precipitate of the product should form. If it oils out, stir vigorously.

  • Collect the precipitate by filtration.

  • Dissolve the crude product in ethyl acetate (200 mL). Wash the organic solution successively with 5% NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness to yield the protected dipeptide, Boc-Ile-Gly-OMe.

Expected Yield: ~75-85% Characterization: ¹H NMR and Mass Spectrometry to confirm the structure and mass.

Protocol 4: Deprotection of Boc-Ile-Gly-OMe to Yield Isoleucyl-Glycine

Rationale: A two-step deprotection is required. First, the acid-labile Boc group is removed using 4M HCl in dioxane. This yields the dipeptide ester hydrochloride salt. Second, the methyl ester is cleaved by saponification using sodium hydroxide. A final acidification step yields the zwitterionic dipeptide.

Procedure:

  • Boc Deprotection: a. Dissolve the Boc-Ile-Gly-OMe (from the previous step) in 4M HCl in 1,4-dioxane (50 mL). b. Stir at room temperature for 1-2 hours. Monitor the reaction by TLC. c. Remove the solvent under reduced pressure. d. Triturate the resulting oil with diethyl ether to obtain H-Ile-Gly-OMe·HCl as a solid. Collect by filtration.

  • Ester Saponification: a. Dissolve the H-Ile-Gly-OMe·HCl salt in water (50 mL). b. Cool to 0 °C and add 1M NaOH solution dropwise until the pH is stable at 11-12. c. Stir the reaction at room temperature for 2-3 hours. d. Cool the solution again in an ice bath and carefully acidify with 1M HCl to a pH of ~6.5 (the isoelectric point of this compound). e. A white precipitate of isoleucyl-glycine should form. f. Cool the mixture for several hours to maximize precipitation. g. Collect the product by vacuum filtration, wash with a small amount of cold water, and then with ethanol. h. Dry the final product under high vacuum.

Expected Yield: ~80-90% for the two steps. Characterization: The final product should be characterized by ¹H and ¹³C NMR, and its molecular weight confirmed by high-resolution mass spectrometry. Purity can be assessed by HPLC.

Application Note: High-Confidence Identification of Ile-Gly Dipeptide using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The accurate identification of short peptides is a critical task in various fields, including proteomics, drug discovery, and biomarker research. Dipeptides, the simplest peptides, play significant roles in cellular processes and can serve as important biological markers. Isoleucyl-glycine (Ile-Gly) is a dipeptide of interest, but its unambiguous identification is challenged by the presence of its isobaric isomer, Leucyl-glycine (Leu-Gly). Since isoleucine and leucine have the same molecular weight, conventional single-stage mass spectrometry (MS) cannot differentiate between these two dipeptides.[1][2]

Tandem mass spectrometry (MS/MS) has emerged as a powerful technique for the definitive sequencing and identification of peptides.[3][4][5] By isolating a specific precursor ion and subjecting it to fragmentation, MS/MS generates a unique fingerprint of fragment ions that provides detailed structural information.[3][6] This application note provides a detailed protocol for the identification of this compound using tandem mass spectrometry, highlighting the principles of fragmentation that enable its distinction from Leu-Gly.

Principles of Tandem Mass Spectrometry for Peptide Identification

Tandem mass spectrometry involves multiple stages of mass analysis.[3] In a typical "bottom-up" proteomics workflow, proteins are first digested into smaller peptides.[3] For the analysis of a specific dipeptide like this compound, the pure compound is introduced into the mass spectrometer.

The process begins with the ionization of the peptide sample, most commonly using electrospray ionization (ESI), a soft ionization technique that generates intact, charged molecular ions in the gas phase.[7][8][9] The first mass analyzer (MS1) then selects the protonated molecule of this compound, known as the precursor ion, based on its mass-to-charge ratio (m/z).

This selected precursor ion is then directed into a collision cell. Inside the collision cell, the ion collides with an inert gas, such as argon or nitrogen, leading to fragmentation.[10] This process is known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[10][11] The resulting fragment ions are then separated by a second mass analyzer (MS2) and detected, generating the tandem mass spectrum.[3]

The fragmentation of peptides in CID primarily occurs at the peptide bonds, leading to the formation of characteristic b- and y-ions.[12][13][14][15] B-ions contain the N-terminus of the peptide, while y-ions contain the C-terminus.[12][13][14] The specific pattern of these fragment ions is determined by the amino acid sequence of the peptide.[16][17]

Distinguishing this compound from Leu-Gly

While both this compound and Leu-Gly have the same precursor mass, their fragmentation patterns can differ due to the different side-chain structures of isoleucine and leucine. Although CID primarily cleaves the peptide backbone, subtle differences in fragmentation can arise. More advanced fragmentation techniques like Electron Transfer Dissociation (ETD) combined with HCD can produce side-chain specific fragments (w-ions) that allow for unambiguous differentiation between leucine and isoleucine.[2][18][19] Leucine typically loses an isopropyl group (43.05 Da), while isoleucine loses an ethyl group (29.04 Da).[2][19]

Experimental Workflow Overview

Tandem_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Sample This compound Standard IonSource Electrospray Ionization (ESI) Sample->IonSource Introduction MS1 MS1: Precursor Ion Selection (m/z of this compound) IonSource->MS1 Ionization CollisionCell Collision Cell (CID/HCD) Fragmentation MS1->CollisionCell Isolation MS2 MS2: Fragment Ion Analysis CollisionCell->MS2 Fragmentation Spectrum Tandem Mass Spectrum MS2->Spectrum Detection Interpretation Spectrum Interpretation (b- and y-ion series) Spectrum->Interpretation Identification This compound Identification Interpretation->Identification

Caption: Overall workflow for this compound identification by tandem MS.

Materials and Methods

Materials and Reagents
  • This compound dipeptide standard (≥98% purity)

  • HPLC-grade water[20]

  • HPLC-grade acetonitrile (ACN)[20]

  • Formic acid (FA), LC-MS grade[8][20]

  • Nitrogen gas (high purity) for ESI source and collision cell

  • Argon gas (high purity) for collision cell (optional)

Instrumentation

A high-resolution tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended for accurate mass measurements.[21][22][23][24] The instrument should be equipped with an electrospray ionization (ESI) source.

Protocol 1: Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in a solution of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.[20] The organic solvent aids in the electrospray process, and the acid promotes protonation of the peptide.[8][20]

  • Sample Cleanup (if necessary): For complex samples, solid-phase extraction (SPE) with C18 cartridges may be necessary to remove interfering substances like salts and detergents.[20][25][26]

Protocol 2: Data Acquisition
  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Infusion: Infuse the prepared sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full MS1 scan in positive ion mode to identify the protonated precursor ion of this compound ([M+H]⁺). The theoretical monoisotopic mass of this compound is 188.1161 Da.

  • Tandem MS (MS/MS) Scan:

    • Set up a product ion scan experiment.

    • Select the [M+H]⁺ ion of this compound (m/z 188.12) as the precursor ion for fragmentation.

    • Apply collision energy (CID or HCD) to induce fragmentation. The optimal collision energy should be determined empirically but typically ranges from 10-40 eV for peptides of this size.[27]

    • Acquire the MS/MS spectrum, recording the m/z values of the resulting fragment ions.

Data_Acquisition_Workflow Start Infuse Sample MS1_Scan Acquire MS1 Scan (Identify Precursor Ion) Start->MS1_Scan Select_Precursor Isolate Precursor Ion (m/z 188.12) MS1_Scan->Select_Precursor Fragment Apply Collision Energy (CID/HCD) Select_Precursor->Fragment MS2_Scan Acquire MS2 Scan (Detect Fragment Ions) Fragment->MS2_Scan End Data Acquired MS2_Scan->End

Caption: Step-by-step data acquisition workflow for tandem MS.

Data Analysis and Interpretation

The resulting tandem mass spectrum is a plot of relative intensity versus the m/z of the fragment ions. The primary goal of data analysis is to identify the characteristic b- and y-ions that confirm the sequence of this compound.[16][17][28]

Expected Fragmentation of this compound

The peptide bond between Isoleucine and Glycine is the primary site of cleavage.

  • b-ion series: Cleavage of the peptide bond with charge retention on the N-terminal fragment (Isoleucine).

  • y-ion series: Cleavage of the peptide bond with charge retention on the C-terminal fragment (Glycine).

Ile_Gly_Fragmentation cluster_peptide N_terminus H₂N- Ile Ile Peptide_bond -CO-NH- Ile->Peptide_bond b₁ Gly Gly Peptide_bond->Gly y₁ C_terminus -COOH b1_ion b₁ ion (H₂N-Ile-CO)⁺ y1_ion y₁ ion (H₃N-Gly-COOH)⁺

Caption: Fragmentation pattern of the this compound dipeptide.

Table 1: Theoretical m/z of Fragment Ions for this compound
Ion TypeSequenceTheoretical Monoisotopic Mass (Da)
Precursor [M+H]⁺ This compound189.1234
b₁ Ile114.0913
y₁ Gly76.0393

Note: Masses are calculated for singly charged ions.

The presence of intense peaks at m/z 114.09 and 76.04 in the MS/MS spectrum of the precursor ion at m/z 189.12 is strong evidence for the this compound sequence.

Results and Discussion

A representative tandem mass spectrum of this compound will show a prominent precursor ion in the MS1 scan. Upon fragmentation, the MS/MS spectrum should be dominated by the b₁ and y₁ ions as predicted in Table 1. The relative intensities of the b- and y-ions can vary depending on the instrument and collision energy.

Differentiating from Leu-Gly

As previously mentioned, distinguishing this compound from Leu-Gly using standard CID can be challenging as they produce b₁ and y₁ ions with the same nominal mass. However, high-resolution mass spectrometry may reveal subtle mass differences in fragment ions resulting from side-chain losses, although this is not always definitive. For unambiguous identification, specialized fragmentation methods are often required.[18][19][29]

Table 2: Comparison of Fragmentation for Isobaric Dipeptides
FeatureThis compoundLeu-Gly
Precursor [M+H]⁺ m/z 189.1234189.1234
b₁ ion m/z (CID) 114.0913114.0913
y₁ ion m/z (CID) 76.039376.0393
Characteristic w-ion (ETD/HCD) Loss of ethyl group (29.04 Da) from z-ionLoss of isopropyl group (43.05 Da) from z-ion

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or low precursor ion signal - Low sample concentration- Ion source contamination- Incorrect ESI settings- Increase sample concentration- Clean the ion source- Optimize ESI voltage and gas flows
Poor fragmentation - Collision energy too low- Precursor ion instability- Increase collision energy in increments- Check for adduct formation in MS1
Complex/uninterpretable MS/MS spectrum - Sample contamination- In-source fragmentation- Multiple precursor ions selected- Purify sample using SPE[25][26]- Reduce ion source temperature/voltages- Narrow the precursor isolation window
Ambiguous identification (Ile vs. Leu) - CID fragmentation is insufficient- Use ETD/HCD if available[18][19]- Analyze authentic standards of both isomers

Conclusion

Tandem mass spectrometry is an indispensable tool for the confident identification of the dipeptide this compound. By carefully selecting the precursor ion and inducing fragmentation through collision-induced dissociation, a characteristic fingerprint of b- and y-ions can be generated. While standard CID may not always differentiate this compound from its isobaric isomer Leu-Gly, this protocol provides a robust framework for obtaining high-quality data. For applications requiring unambiguous distinction, the use of advanced fragmentation techniques like ETD/HCD is recommended. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in applying tandem mass spectrometry for the precise analysis of short peptides.

References

Application Notes & Protocols: Ile-Gly as a Substrate for Peptidase Activity and Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of Dipeptide Substrates in Enzyme Profiling

In the landscape of proteomics, drug discovery, and diagnostics, the characterization of peptidase activity is fundamental. Peptidases, enzymes that hydrolyze peptide bonds, are critical regulators of countless physiological processes, making them significant therapeutic targets. Synthetic dipeptides, such as Isoleucyl-glycine (Ile-Gly), serve as invaluable tools for dissecting enzyme specificity, determining kinetic parameters, and screening for novel inhibitors.

This compound, with its N-terminal bulky, hydrophobic isoleucine residue and a C-terminal glycine, presents a specific motif for probing the activity of various exopeptidases, particularly aminopeptidases. This guide provides a comprehensive framework for utilizing this compound as a substrate in robust and reproducible enzyme assays, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Scientific Principles: The Enzymatic Reaction and Its Detection

The core of the assay is the enzymatic hydrolysis of the peptide bond in this compound by a target peptidase. This reaction yields two products: free L-Isoleucine and L-Glycine.

This compound + H₂O --(Peptidase)--> Isoleucine + Glycine

Directly measuring the depletion of the substrate or the appearance of the products often requires laborious techniques like HPLC or Mass Spectrometry.[1] A more efficient and high-throughput approach involves a coupled enzymatic assay. In this system, one of the products of the primary reaction becomes the substrate for a secondary "detection" enzyme, which generates a quantifiable signal (colorimetric, fluorometric, or luminescent).

For the cleavage of this compound, the release of glycine is particularly advantageous as it can be specifically detected using a glycine oxidase-based system.[2][3][4] This coupled reaction proceeds as follows:

  • Primary Reaction: this compound --(Target Peptidase)--> Isoleucine + Glycine

  • Secondary (Detection) Reaction: Glycine + O₂ --(Glycine Oxidase)--> Glyoxylate + NH₃ + H₂O₂

  • Tertiary (Signal) Reaction: H₂O₂ + Reporter Molecule --(Horseradish Peroxidase)--> Oxidized Reporter (Colored/Fluorescent)

This multi-step process forms the basis of a sensitive and continuous assay, where the rate of signal generation is directly proportional to the activity of the target peptidase.

Diagram of the Coupled Assay Principle

CoupledAssay sub This compound (Substrate) pep Target Peptidase sub->pep Hydrolysis prod1 Isoleucine pep->prod1 prod2 Glycine pep->prod2 go Glycine Oxidase prod2->go Oxidation h2o2 H₂O₂ go->h2o2 hrp Horseradish Peroxidase (HRP) h2o2->hrp signal Fluorescent Signal hrp->signal Detection reporter Non-Fluorescent Reporter reporter->hrp

Caption: Coupled enzymatic reaction for detecting this compound cleavage.

Application 1: Determining Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)

Understanding an enzyme's kinetic profile is essential for characterizing its function. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ), providing a measure of the enzyme's affinity for the substrate.[5][6] A low Kₘ value corresponds to a high affinity.[5]

This protocol describes how to determine these parameters by measuring the initial reaction rates over a range of this compound concentrations.

Workflow for Kinetic Parameter Determination

KineticWorkflow prep Prepare Reagents (Enzyme, Substrate Series, Detection Mix) setup Set up Reactions in 96-Well Plate (Varying [this compound]) prep->setup incubate Incubate at 37°C Measure Fluorescence Kinetically setup->incubate calc Calculate Initial Velocity (V₀) for each [this compound] incubate->calc plot Plot V₀ vs. [this compound] calc->plot fit Fit Data to Michaelis-Menten Equation (Non-linear Regression) plot->fit results Determine Kₘ and Vₘₐₓ fit->results

Caption: Experimental workflow for Kₘ and Vₘₐₓ determination.

Detailed Protocol: Kinetic Analysis

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Rationale: This buffer provides a stable pH environment for most neutral aminopeptidases. The optimal pH should be confirmed empirically for each new enzyme.

  • This compound Substrate Stock (100 mM): Dissolve Isoleucyl-glycine (MW: 188.22 g/mol ) in Assay Buffer. Store in aliquots at -20°C.

  • Enzyme Stock: Prepare a concentrated stock of the purified target peptidase in Assay Buffer. The final concentration used in the assay should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • Detection Reagent Mix (Prepare fresh):

    • 100 µM Amplex™ Red (or similar fluorogenic probe)

    • 2 U/mL Horseradish Peroxidase (HRP)

    • 0.1 U/mL Glycine Oxidase

    • Combine in Assay Buffer and protect from light. Rationale: This mix contains all components for the coupled reaction to detect glycine release. Preparing it fresh and protecting it from light is critical to minimize background fluorescence.[4]

2. Substrate Dilution Series:

  • Prepare a 2-fold serial dilution of the this compound stock in Assay Buffer to create a range of concentrations (e.g., 100 mM down to ~0.2 mM). This will be further diluted in the final reaction.

3. Assay Procedure (96-well black, clear-bottom plate):

StepReagentVolume per WellNotes
1Assay BufferVariableTo bring each well to a final volume of 100 µL.
2This compound (from dilution series)20 µLAdd to respective wells. Final concentration will be 0.2x of this.
3Detection Reagent Mix50 µLAdd to all wells, including controls.
4Controls Crucial for data integrity.
No-Enzyme Control:Add 10 µL of Assay Buffer instead of enzyme.
No-Substrate Control:Add 20 µL of Assay Buffer instead of substrate.
5Equilibrate PlateIncubate plate at 37°C for 5 minutes.
6Initiate Reaction Enzyme Solution 20 µL
7Measure Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence (λex = ~535 nm / λem = ~587 nm) kinetically every 60 seconds for 30 minutes.[4]

4. Data Analysis:

  • Subtract Background: For each time point, subtract the fluorescence reading of the No-Enzyme control from all other readings.

  • Calculate Initial Velocity (V₀): For each this compound concentration, plot fluorescence vs. time. Identify the linear portion of the curve (usually the first 5-10 minutes) and calculate the slope. This slope is the initial velocity (V₀), expressed in Relative Fluorescence Units (RFU) per minute.

  • Determine Kinetic Parameters: Plot V₀ against the corresponding this compound concentration. Use a software package (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation using non-linear regression.[7] V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) This will provide the values for Kₘ and Vₘₐₓ.

Application 2: High-Throughput Screening (HTS) for Peptidase Inhibitors

The same coupled assay can be adapted for HTS to identify compounds that inhibit the target peptidase. The goal is to measure enzyme activity at a single, fixed substrate concentration in the presence of potential inhibitors.

Detailed Protocol: Inhibitor Screening

1. Reagent Preparation:

  • Prepare Assay Buffer, Enzyme, this compound substrate, and Detection Reagent Mix as described above.

  • Substrate Working Solution: Dilute the this compound stock in Assay Buffer to a concentration equal to its determined Kₘ. Rationale: Using a substrate concentration near the Kₘ makes the assay sensitive to competitive inhibitors.[8]

  • Test Compounds & Controls: Dissolve test compounds in 100% DMSO to create high-concentration stocks (e.g., 10 mM). Prepare a known inhibitor (Positive Control) and have 100% DMSO as a vehicle (Negative Control).

2. Assay Procedure (384-well format is common for HTS):

  • Add Compounds: Dispense 1 µL of test compounds, positive control, or DMSO into respective wells.

  • Add Enzyme: Add 20 µL of the enzyme solution to all wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. Rationale: This step allows any potential inhibitors to bind to the enzyme before the substrate is introduced, which is critical for identifying time-dependent or irreversible inhibitors.[9]

  • Initiate Reaction: Add 20 µL of the this compound substrate working solution and 59 µL of the Detection Reagent Mix to all wells.

  • Incubate and Measure: Incubate the plate at 37°C for 30 minutes (or an optimized time point within the linear range). Read the final endpoint fluorescence.

3. Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background)) * 100

    • Signal_Inhibitor: Fluorescence from wells with test compounds.

    • Signal_Vehicle: Average fluorescence from DMSO-only wells (0% inhibition).

    • Signal_Background: Average fluorescence from positive control wells (100% inhibition) or no-enzyme wells.

Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further validation, such as dose-response analysis to determine their IC₅₀.

Trustworthiness: A Self-Validating System

The reliability of these assays hinges on the consistent use of appropriate controls.

  • No-Enzyme Control: Establishes the background signal from substrate and detection reagents. A high signal here could indicate reagent contamination or instability.

  • No-Substrate Control: Confirms that the enzyme preparation itself does not contain endogenous glycine or other interfering substances that could generate a signal.

  • Positive Control (Inhibitor Screening): A known inhibitor is used to define the 100% inhibition window and validate that the assay can detect inhibition.[10]

  • Negative/Vehicle Control (Inhibitor Screening): Typically DMSO, this defines the 0% inhibition window (maximum enzyme activity) and controls for any effects of the solvent on the assay.

References

Application Notes & Protocols: A Guide to the Formulation and Use of Isoleucine-Glycine (Ile-Gly) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of higher volumetric productivity in biopharmaceutical manufacturing has intensified the demands on cell culture media and feed formulations. Modern fed-batch and perfusion processes require highly concentrated, chemically defined media that can sustain high-density cell cultures. However, the physicochemical limitations of free amino acids, such as poor solubility and instability, present significant bottlenecks in media development. Dipeptides have emerged as a superior alternative, offering enhanced stability and solubility. This guide provides a comprehensive framework for the evaluation and implementation of the novel dipeptide Isoleucine-Glycine (Ile-Gly) in mammalian cell culture media. We will explore the scientific rationale for its use, grounded in the metabolic requirements for isoleucine and the documented benefits of glycine, and provide detailed, self-validating protocols for stability testing, dose-optimization, and performance evaluation in a fed-batch context.

Introduction: The Limitations of Free Amino Acids in Modern Bioprocessing

Chemically defined media are now the industry standard for culturing mammalian cells like Chinese Hamster Ovary (CHO) cells, eliminating the risks and variability associated with animal-derived components.[1] As processes intensify, the need for highly concentrated feeds to nourish high-density cultures without excessive dilution has become paramount.[2][3] This has exposed the inherent limitations of several key amino acids:

  • Instability: L-glutamine, a critical energy source, readily degrades in aqueous solutions into pyroglutamate and ammonia.[4] Ammonia is toxic to cells, impairing growth and affecting the quality attributes of recombinant proteins.[1]

  • Poor Solubility: Aromatic (L-tyrosine) and sulfur-containing (L-cystine) amino acids exhibit very low solubility at neutral pH.[1][5] More recently, branched-chain amino acids like leucine and isoleucine have also been identified as having solubility limitations in highly concentrated feed formulations.[6] This necessitates the use of separate alkaline feeds or complex salt forms, adding operational complexity and increasing the risk of precipitation.[1]

To address these challenges, the use of chemically defined dipeptides has become an effective strategy. By linking a problematic amino acid to a stabilizing and highly soluble partner, dipeptides can significantly improve nutrient delivery and overall process performance.[1][7]

The Scientific Rationale for Dipeptide Supplementation

Dipeptides offer a robust solution to the challenges of free amino acid delivery. The core advantages are rooted in their unique biochemical properties.

Enhanced Stability and Solubility

Combining an essential but limited amino acid with a partner like glycine or alanine creates a new molecule with vastly improved physicochemical properties. For example, tyrosine-containing dipeptides can increase the solubility of this critical amino acid by up to 75 times compared to its free form.[5] Similarly, glutamine dipeptides such as L-alanyl-L-glutamine prevent the spontaneous degradation that releases toxic ammonia.[1] This allows for the formulation of complete, pH-neutral, and highly concentrated feeds that simplify bioreactor operations.

Cellular Uptake and Metabolism

Mammalian cells possess transporters capable of importing small peptides. Once inside the cell, intracellular peptidases efficiently cleave the dipeptide bond, releasing the individual amino acids to be utilized in their respective metabolic pathways.[7][8] This intracellular release mechanism provides a controlled supply of amino acids directly into the metabolic machinery of the cell.

Dipeptide_Uptake cluster_extracellular Extracellular Medium cluster_cell Intracellular Space This compound This compound Dipeptide Transporter Peptide Transporter This compound->Transporter Uptake Cleavage Intracellular Peptidases Transporter->Cleavage Transport Ile Isoleucine Cleavage->Ile Cleavage Gly Glycine Cleavage->Gly Cleavage Metabolism Metabolic Pathways Ile->Metabolism Gly->Metabolism

Caption: General mechanism of dipeptide uptake and intracellular cleavage.

A Case for Isoleucine-Glycine (this compound): A Novel Dipeptide for Enhanced Performance

While much focus has been on glutamine and tyrosine, the principles of dipeptide chemistry can be applied to other essential amino acids. Isoleucine, a branched-chain amino acid (BCAA), is critical for protein synthesis and cellular metabolism.[9] However, its hydrophobicity can lead to solubility challenges in next-generation, highly concentrated feed media.[6]

Glycine is the simplest amino acid and is highly soluble.[10] Beyond its role in protein synthesis, it is a precursor for crucial biomolecules like glutathione, purines, and heme.[11] Supplementation with glycine has been shown to improve cell yield and growth rates in certain culture systems.[12]

Therefore, an Isoleucine-Glycine (this compound) dipeptide presents a compelling opportunity to:

  • Improve Isoleucine Solubility: Overcome the solubility limitations of free isoleucine in concentrated, neutral-pH feeds.

  • Co-deliver Essential Nutrients: Provide both a critical BCAA and the versatile amino acid glycine in a single, stable molecule.

  • Potentially Boost Cellular Metabolism: Leverage the known benefits of glycine supplementation on cellular health and productivity.

Protocols for the Evaluation of this compound in Cell Culture

The following protocols provide a robust framework for testing the efficacy of this compound. These experiments are designed as self-validating systems with clear controls and measurable endpoints.

Protocol 1: Stability Assessment of this compound in Aqueous Solution

Objective: To quantify the stability of this compound in a cell culture medium over time at physiological temperature compared to a solution of free isoleucine and glycine.

Materials:

  • This compound dipeptide powder

  • Free L-isoleucine and L-glycine

  • Chemically defined basal medium (serum-free)

  • Sterile tubes or vials

  • 37°C incubator

  • Analytical method for amino acid/dipeptide quantification (e.g., HPLC, LC-MS)[3]

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of this compound in the basal medium.

    • Prepare a control stock solution containing 20 mM L-isoleucine and 20 mM L-glycine in the same basal medium.

  • Incubation:

    • Aliquot 1 mL of each stock solution into sterile, sealed tubes.

    • Prepare triplicate samples for each time point.

    • Place all tubes in a 37°C incubator.

  • Sampling:

    • At time points 0, 24, 48, 72, 96, and 168 hours, remove one set of triplicate tubes (one this compound, one control).

    • Immediately freeze the samples at -80°C to halt any degradation until analysis.

  • Analysis:

    • Thaw all samples simultaneously.

    • Analyze the concentration of the intact this compound dipeptide in the test samples and the concentrations of free isoleucine and glycine in the control samples using a validated analytical method.

Data Presentation and Interpretation:

Time (hours)This compound Concentration (mM)% Initial this compoundFree Isoleucine Conc. (mM)Free Glycine Conc. (mM)
0Result100%ResultResult
24ResultCalculationResultResult
48ResultCalculationResultResult
72ResultCalculationResultResult
96ResultCalculationResultResult
168ResultCalculationResultResult
Table 1: Example data table for stability assessment.

A stable this compound formulation will show minimal decrease in concentration over the 168-hour period, demonstrating its superiority for use in stable, ready-to-use feed solutions.

Protocol 2: Optimal Concentration and Toxicity Screening

Objective: To determine the optimal, non-toxic concentration range of this compound for promoting cell growth and viability.

Materials:

  • Suspension CHO cell line expressing a model protein (e.g., IgG)

  • Chemically defined growth medium

  • This compound dipeptide

  • 96-well cell culture plates

  • Automated cell counter (e.g., Vi-CELL) or hemocytometer with trypan blue

Methodology:

  • Cell Seeding: Seed CHO cells in a 96-well plate at a density of 0.3 x 10⁶ viable cells/mL in their standard growth medium.

  • Dose-Response Setup:

    • Prepare a concentrated stock of this compound.

    • Supplement the wells to achieve a range of final this compound concentrations (e.g., 0, 1, 2, 4, 8, 16, 32 mM). Ensure each concentration is tested in at least triplicate.

    • The '0 mM' well serves as the negative control.

  • Incubation: Culture the cells for 4-5 days under standard conditions (37°C, 5% CO₂, humidified atmosphere, shaking).

  • Daily Monitoring: Measure Viable Cell Density (VCD) and viability for each concentration daily.

  • Data Analysis: Plot VCD and viability against the this compound concentration for each day. Determine the Integrated Viable Cell Density (IVCD) over the culture period.

Data Presentation and Interpretation:

This compound (mM)Peak VCD (x 10⁶ cells/mL)Viability at Peak VCD (%)IVCD (x 10⁶ cell-days/mL)
0 (Control)ResultResultResult
1ResultResultResult
2ResultResultResult
4ResultResultResult
8ResultResultResult
16ResultResultResult
32ResultResultResult
Table 2: Example data table for dose-response analysis.

This experiment will identify the concentration range that enhances cell growth and the threshold at which the dipeptide may become inhibitory. The optimal concentration will be used in subsequent fed-batch trials.

Protocol 3: Fed-Batch Culture Performance Evaluation

Objective: To compare the performance of a fed-batch process using a standard feed versus a feed supplemented with this compound.

Materials:

  • Suspension CHO cell line expressing a model protein

  • Chemically defined basal medium and concentrated feed medium

  • This compound dipeptide

  • Shake flasks or benchtop bioreactors

  • Standard cell culture analytical equipment (cell counter, metabolite analyzer, protein titer assay like HPLC or ELISA)

Methodology:

  • Culture Setup:

    • Inoculate shake flasks or bioreactors with CHO cells at a starting density of 0.5 x 10⁶ cells/mL in the basal medium.

    • Set up two experimental arms (in triplicate):

      • Control Arm: Fed with the standard concentrated feed medium.

      • Test Arm: Fed with the same feed medium, but with a portion of the free isoleucine and glycine replaced by an equimolar amount of this compound. The concentration should be based on the results from Protocol 2.

  • Fed-Batch Strategy:

    • Beginning on day 3 (or when a key nutrient like glucose or glutamine begins to deplete), start the feeding regimen.

    • Add a pre-determined volume of the respective feed daily to both arms to maintain nutrient levels and support cell growth.

  • Process Monitoring:

    • Sample each culture daily to measure:

      • Viable Cell Density (VCD) and viability.

      • Concentrations of key metabolites (glucose, lactate, glutamine, ammonia).

      • Product titer (e.g., IgG concentration).

  • Termination: End the culture when viability drops below a set threshold (e.g., 60%).

Fed_Batch_Workflow cluster_setup Phase 1: Culture Setup cluster_run Phase 2: Fed-Batch Operation cluster_analysis Phase 3: Data Analysis A Inoculate Bioreactors (n=3 per arm) B Establish Two Arms: 1. Control Feed 2. This compound Feed A->B C Initiate Daily Feeding (e.g., Day 3) B->C D Daily Sampling: - VCD & Viability - Metabolites - Product Titer C->D E Continue Culture Until Viability < 60% D->E F Compare Peak VCD & IVCD E->F I Statistical Analysis (e.g., t-test) F->I G Compare Final Titer & qP (Specific Productivity) G->I H Compare Metabolite Profiles (Lactate, Ammonia) H->I

Caption: Experimental workflow for evaluating this compound in a fed-batch process.

Conclusion

The strategic use of dipeptides is a proven method for overcoming the inherent limitations of free amino acids in high-performance cell culture media. While the focus has traditionally been on solving the instability of glutamine and the poor solubility of tyrosine, the same principles can be applied to other essential nutrients. Isoleucine-Glycine (this compound) presents a scientifically grounded candidate for enhancing modern, chemically defined media formulations by improving the solubility of isoleucine and co-delivering beneficial glycine. The protocols outlined in this guide provide a clear, actionable framework for researchers and process development scientists to rigorously evaluate the benefits of this compound, paving the way for more robust, simplified, and productive biomanufacturing processes.

References

Application Notes and Protocols: Ile-Gly (Isoleucyl-glycine) in Metabolomics Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Emerging Significance of Dipeptides in Metabolomics

Metabolomics, the comprehensive analysis of small molecules within a biological system, offers a dynamic snapshot of cellular activity. While individual amino acids have long been a focal point of metabolic studies, the role of dipeptides, short-chain protein fragments, is an emerging frontier with significant potential. These molecules, once considered mere intermediates in protein turnover, are now recognized for their diverse physiological and cell-signaling activities.[1] This guide focuses on Isoleucyl-glycine (Ile-Gly), a dipeptide composed of the essential branched-chain amino acid isoleucine and the versatile amino acid glycine.

Recent research has implicated both isoleucine and glycine in a range of pathologies, including metabolic disorders, cancer, and neurological diseases.[2][3][4] This strongly suggests that their combined form, the dipeptide this compound, may serve as a novel and sensitive biomarker, reflecting subtle yet significant shifts in metabolic pathways. This document provides a comprehensive technical guide for the investigation of this compound in metabolomics research, detailing its potential applications and providing robust protocols for its quantification.

Section 1: Scientific Rationale and Potential Applications

The Biochemical Context: Why this compound Matters

This compound is a product of protein digestion and intracellular protein catabolism. Its constituent amino acids are deeply integrated into central metabolism:

  • Isoleucine: An essential branched-chain amino acid (BCAA), isoleucine plays a critical role in muscle metabolism, glucose homeostasis, and as a substrate for the tricarboxylic acid (TCA) cycle. Altered isoleucine levels have been associated with insulin resistance and an increased risk of type 2 diabetes.[2][4]

  • Glycine: This non-essential amino acid is a key component of glutathione, a major endogenous antioxidant.[5] It is also involved in one-carbon metabolism, purine synthesis, and neurotransmission. Dysregulation of glycine metabolism has been observed in rapidly proliferating cancer cells and in various neurological disorders.[2][3][6][7][8]

The dipeptide this compound, therefore, represents a convergence of these critical metabolic pathways. Its concentration in biological fluids may provide a more nuanced readout of metabolic dysregulation than either amino acid alone.

Potential Applications in Metabolomics Research

The investigation of this compound as a biomarker holds promise in several key areas of biomedical research:

  • Oncology: Given the reliance of rapidly proliferating cancer cells on glycine, quantifying this compound could offer insights into tumor metabolism and response to therapy.[2][6][8][9]

  • Metabolic Diseases: The link between isoleucine and glycemic control suggests that this compound could be a valuable biomarker for monitoring the progression of type 2 diabetes and for assessing the efficacy of therapeutic interventions.[2][4]

  • Neurological Disorders: With both glycine and isoleucine implicated in neurological function and disease, this compound may serve as a biomarker for neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[1][3][10]

Signaling Pathways and Logical Relationships

The potential role of this compound as a biomarker is rooted in its connection to fundamental metabolic and signaling pathways. The following diagram illustrates the central position of its constituent amino acids.

cluster_0 Metabolic Inputs cluster_1 This compound Dipeptide cluster_2 Constituent Amino Acids & Pathways cluster_3 Potential Disease Biomarker Applications Dietary Protein Dietary Protein This compound This compound Dietary Protein->this compound Intracellular Protein Degradation Intracellular Protein Degradation Intracellular Protein Degradation->this compound Isoleucine Isoleucine This compound->Isoleucine Glycine Glycine This compound->Glycine TCA Cycle TCA Cycle Isoleucine->TCA Cycle Glucose Homeostasis Glucose Homeostasis Isoleucine->Glucose Homeostasis Glutathione Synthesis Glutathione Synthesis Glycine->Glutathione Synthesis One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism Purine Synthesis Purine Synthesis Glycine->Purine Synthesis Neurological Disorders Neurological Disorders Glycine->Neurological Disorders Type 2 Diabetes Type 2 Diabetes Glucose Homeostasis->Type 2 Diabetes Cancer Metabolomics Cancer Metabolomics Glutathione Synthesis->Cancer Metabolomics One-Carbon Metabolism->Cancer Metabolomics Purine Synthesis->Cancer Metabolomics

Caption: Metabolic origins and potential biomarker applications of this compound.

Section 2: Experimental Protocols

Protocol for Quantification of this compound in Human Plasma/Serum by LC-MS/MS

This protocol provides a robust method for the targeted quantification of this compound in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2.1.1 Sample Preparation: Protein Precipitation
  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Vortex the samples briefly and transfer 100 µL to a clean microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (see LC conditions below).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

2.1.2 Liquid Chromatography (LC) Conditions
ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-15 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
2.1.3 Mass Spectrometry (MS) Conditions
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]+ for this compound
Product Ions (m/z) To be determined by infusion of an this compound standard
Collision Energy To be optimized for the specific instrument and transitions
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Experimental Workflow Diagram

The following diagram outlines the key steps in the quantification of this compound from biological samples.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Plasma/Serum Sample B Protein Precipitation (Methanol) A->B C Centrifugation B->C D Supernatant Collection C->D E Drying & Reconstitution D->E F LC Separation (Reversed-Phase) E->F G Mass Spectrometry (MRM) F->G H Peak Integration G->H I Quantification (Calibration Curve) H->I J Statistical Analysis I->J

Caption: Workflow for this compound quantification by LC-MS/MS.

Section 3: Data Analysis and Interpretation

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from a metabolomics study investigating this compound.

GroupNThis compound Concentration (µM) (Mean ± SD)p-value vs. Control
Healthy Control 50e.g., 1.2 ± 0.4-
Disease Cohort A 50e.g., 2.5 ± 0.8e.g., <0.001
Disease Cohort B 50e.g., 0.7 ± 0.2e.g., <0.01
Treatment Group 50e.g., 1.5 ± 0.5e.g., >0.05
Causality and Interpretation

When interpreting changes in this compound levels, it is crucial to consider the underlying biological context. An increase in this compound could reflect:

  • Increased Protein Catabolism: In conditions such as cancer cachexia or uncontrolled diabetes, elevated protein breakdown could lead to higher circulating levels of dipeptides.

  • Dietary Intake: Recent consumption of protein-rich foods can transiently increase plasma dipeptide concentrations.

  • Impaired Dipeptide Clearance: Reduced kidney function can lead to the accumulation of small peptides in circulation.

Conversely, a decrease in this compound may indicate:

  • Nutritional Deficiencies: Inadequate dietary protein intake would limit the availability of precursor amino acids.

  • Altered Gut Microbiome: The gut microbiota can influence the digestion and absorption of dietary peptides.

Section 4: Trustworthiness and Self-Validation

The robustness of any metabolomics study relies on a self-validating system. The following quality control measures are essential for ensuring the trustworthiness of this compound quantification:

  • Internal Standards: The use of a stable isotope-labeled internal standard for this compound is critical to correct for variations in sample preparation and instrument response.

  • Quality Control Samples: Pooled plasma/serum samples should be analyzed periodically throughout the analytical run to monitor instrument performance and assess the reproducibility of the assay.

  • Calibration Curves: A multi-point calibration curve prepared in a surrogate matrix should be used for accurate quantification.

  • System Suitability Tests: Regular injections of a standard solution should be performed to verify the performance of the LC-MS/MS system.

By implementing these measures, researchers can have high confidence in the accuracy and precision of their this compound measurements.

References

Application Notes & Protocols: Isoleucyl-Glycine as a Strategic Dipeptide Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of dipeptide building blocks is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for overcoming challenging sequences. The isoleucyl-glycine (Ile-Gly) moiety, characterized by the sterically hindered β-branched isoleucine residue followed by the conformationally flexible glycine, presents a unique set of synthetic challenges. This guide provides an in-depth analysis of the use of Fmoc-Ile-Gly-OH as a dipeptide building block. We will explore the underlying chemical principles, advantages over stepwise addition, optimized coupling protocols, and troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals engaged in the chemical synthesis of complex peptides.

Scientific Rationale: The Challenge of the Isoleucine Residue

The primary difficulty in incorporating isoleucine into a growing peptide chain stems from significant steric hindrance. Isoleucine is a β-branched amino acid, meaning its side chain branches at the β-carbon. This bulky sec-butyl group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, slowing down the reaction rate and often leading to incomplete coupling.[1][2]

Key Challenges Associated with Isoleucine:

  • Slow Coupling Kinetics: The steric bulk of the isoleucine side chain necessitates the use of highly potent coupling reagents and may require extended reaction times or double coupling cycles to achieve quantitative yields.[1][2]

  • Peptide Aggregation: Sequences rich in hydrophobic and β-branched amino acids like isoleucine and valine have a strong propensity to form inter-chain hydrogen bonds, leading to peptide aggregation on the solid support.[3] This aggregation can render the N-terminus inaccessible, effectively terminating the synthesis or resulting in deletion sequences.[4]

  • Racemization: While less common with standard urethane-based protecting groups like Fmoc, the forcing conditions sometimes required for hindered couplings can increase the risk of epimerization.[5]

Using a pre-formed Fmoc-Ile-Gly-OH dipeptide building block circumvents the most difficult coupling step—the acylation of a resin-bound amine with the sterically hindered isoleucine. Instead, the synthesis involves coupling the C-terminal glycine of the dipeptide, which is sterically unhindered and proceeds with much more favorable kinetics.

Protecting Group and Reagent Strategies

A successful synthesis relies on a robust and orthogonal protecting group strategy, coupled with the appropriate selection of activating reagents.

Orthogonal Protecting Groups

For the synthesis of peptides containing the this compound cassette, the Fmoc/tBu strategy is standard.[6][7]

  • α-Amino Protection: The dipeptide building block, Fmoc-Ile-Gly-OH , utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection. It is stable to acidic conditions used for final cleavage but is efficiently removed by a mild base, typically a solution of piperidine in DMF.[8]

  • Side-Chain Protection: Any other reactive amino acids within the target peptide must have their side chains protected with acid-labile groups (e.g., tBu for Asp, Glu, Ser, Thr, Tyr; Boc for Lys; Trt for Cys, Asn, Gln; Pbf for Arg). This orthogonality ensures that side-chain protecting groups remain intact during the repetitive Fmoc deprotection steps and are only removed during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic acid).[9]

Selection of Coupling Reagents

The choice of coupling reagent is critical for ensuring high efficiency. While the Gly residue of the dipeptide is not hindered, the initial synthesis of the Fmoc-Ile-Gly-OH building block and its subsequent coupling to a potentially demanding peptide sequence requires careful consideration. For difficult couplings, uronium or phosphonium salt-based reagents are superior to carbodiimides.[1][5]

Reagent Class Examples Activation Mechanism Advantages Considerations
Carbodiimides DIC, DCCForms O-acylisourea intermediateCost-effective, can be used with additives to suppress racemization.[5]Lower reactivity for hindered couplings; DCC produces insoluble urea byproduct.[10]
Uronium/Aminium Salts HBTU, TBTU, HATU, COMUForms activated esters (OBt, OAt, Oxyma)High reactivity, fast kinetics, soluble byproducts.[5][10] HATU and COMU are exceptionally potent and recommended for the most difficult couplings.[1]Requires a non-nucleophilic base (e.g., DIPEA, NMM).[5]
Phosphonium Salts PyBOP, PyAOPForms activated esters (OBt, OAt)High reactivity, similar to uronium salts. PyAOP is particularly effective for reducing racemization.[1]Can be more expensive.

Recommendation: For coupling the Fmoc-Ile-Gly-OH dipeptide, standard reagents like HBTU or DIC/OxymaPure® are typically sufficient due to the unhindered nature of the C-terminal glycine. However, if the N-terminus of the resin-bound peptide is itself sterically hindered, switching to HATU is advisable to ensure maximum coupling efficiency.

Experimental Workflow and Protocols

The following section details a standard protocol for the incorporation of Fmoc-Ile-Gly-OH into a peptide sequence using manual Fmoc-SPPS.

Workflow Overview

The process follows a repetitive cycle of deprotection and coupling steps to elongate the peptide chain on a solid support.

spsp_workflow cluster_resin Resin-Bound Peptide cluster_cycle SPPS Cycle for this compound Incorporation cluster_result Elongated Peptide Resin_Fmoc Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling Fmoc-Ile-Gly-OH HATU/DIPEA Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Test 5. Ninhydrin Test (Check for completion) Wash2->Test Test->Coupling Incomplete? Recouple Resin_New Fmoc-Gly-Ile-AA-Resin Test->Resin_New

Caption: SPPS cycle for incorporating Fmoc-Ile-Gly-OH.

Detailed Protocol: Fmoc-SPPS of an this compound Containing Peptide

This protocol assumes a synthesis scale of 0.1 mmol on a Rink Amide resin. Adjust volumes and quantities accordingly.

Materials:

  • Rink Amide Resin (or other suitable resin)

  • Fmoc-Ile-Gly-OH

  • Coupling Reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin (0.1 mmol substitution) in a reaction vessel with DMF (~5 mL) for at least 30 minutes. Drain the solvent.[11]

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution (~3 mL) to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 3 mL) to remove all traces of piperidine.[11]

  • Amino Acid Coupling (this compound Incorporation):

    • Activation: In a separate vial, dissolve Fmoc-Ile-Gly-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), in DMF (~2 mL). Add DIPEA (6 eq., 0.6 mmol) to the mixture. Note: The brief pre-activation of a few minutes is often sufficient.

    • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Reaction Monitoring:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates complete coupling. A positive result (beads turn dark blue/purple) indicates the presence of unreacted primary amines, signifying incomplete coupling.

  • Wash: After confirming complete coupling, drain the coupling solution and wash the resin with DMF (3 x 3 mL) and DCM (3 x 3 mL).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin extensively with DMF, then DCM, and dry under vacuum.

    • Add the cleavage cocktail (~3 mL) to the dry resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times to remove scavengers.

    • Dry the crude peptide pellet under vacuum.[12]

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., LC-MS, MALDI-TOF).

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Coupling of Fmoc-Ile-Gly-OH (Positive Ninhydrin Test)1. Insufficient activation/coupling time.2. Steric hindrance from the N-terminal residue on the resin.3. Peptide aggregation on the resin.1. Recouple (Double Coupling): Drain the reaction solution, wash with DMF, and repeat the coupling step with a fresh solution of activated dipeptide.[2]2. Use a more potent coupling reagent: Switch from HBTU to HATU or COMU.3. Increase reaction temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-40°C).
Aggregation During Synthesis (Resin shrinking, slow drain times, poor yields)High content of hydrophobic residues in the sequence being synthesized.[13]1. Change Solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling/deprotection solutions to disrupt hydrogen bonding.[4]2. Incorporate backbone modifications: If the sequence allows, strategically insert pseudoproline dipeptides or Dmb/Hmb protected amino acids elsewhere in the chain to disrupt secondary structure formation.[4]
Racemization of Histidine or Cysteine (If present in the sequence)Over-activation or prolonged exposure to base (DIPEA). The imidazole side chain of His is a known catalyst for racemization.[11]1. Use coupling additives known to suppress racemization, such as OxymaPure® or HOAt, especially when using carbodiimides.[1]2. Minimize activation time before adding the mixture to the resin.3. For His coupling, use a weaker base like sym-collidine in place of DIPEA.[5]

Conclusion

The use of Fmoc-Ile-Gly-OH as a dipeptide building block is a highly effective strategy for mitigating the synthetic difficulties associated with the sterically hindered isoleucine residue. By circumventing the challenging Ile coupling step, researchers can improve coupling efficiency, reduce the likelihood of deletion sequences, and streamline the overall synthesis process. A successful outcome depends on the synergistic application of an orthogonal protection scheme, the selection of potent coupling reagents, and diligent monitoring of reaction completion. The protocols and troubleshooting guide provided herein offer a robust framework for the successful incorporation of the isoleucyl-glycine motif into complex synthetic peptides.

References

Topic: Protocols for Isoleucyl-Glycine (Ile-Gly) Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of dipeptides such as Isoleucyl-Glycine (Ile-Gly) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge due to their inherent polarity, zwitterionic nature, and low volatility. This application note provides a comprehensive guide with detailed protocols for the chemical derivatization of this compound, a critical step to enable its successful analysis by GC-MS. We will explore two robust and field-proven derivatization strategies: a single-step silylation to form tert-butyldimethylsilyl (TBDMS) derivatives and a two-step esterification/acylation process using alkyl chloroformates. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step methodologies, and expert insights into optimizing the analytical workflow for reliable and reproducible quantification.

Introduction: The Analytical Imperative for Dipeptide Derivatization

Isoleucyl-Glycine (this compound) is a simple dipeptide with relevance in various fields, from fundamental biochemical research to the development of peptide-based therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and sensitive detection, making it an attractive platform for metabolomics and quantitative analysis.[1] However, direct analysis of dipeptides like this compound is unfeasible.

The primary obstacle lies in their physicochemical properties. The presence of a free N-terminal amine and a C-terminal carboxylic acid makes the molecule highly polar and non-volatile.[2] At the high temperatures required for GC analysis, these molecules would decompose rather than vaporize. Chemical derivatization overcomes this limitation by converting the polar functional groups into less polar, more volatile, and thermally stable analogues. The goal of derivatization is to replace the active hydrogens on the amine (-NH₂) and carboxylic acid (-COOH) groups with nonpolar moieties, thereby improving chromatographic behavior and detection sensitivity.[3]

This document details two primary protocols for this compound derivatization, providing the necessary technical depth and rationale to empower scientists to successfully integrate this analysis into their research.

Foundational Principles of Derivatization Strategies

The selection of a derivatization strategy is governed by the specific analytical needs, including required sensitivity, sample matrix, and available instrumentation. For this compound, the reactive sites are the primary amine at the N-terminus (Isoleucine) and the carboxylic acid at the C-terminus (Glycine). Two main chemical routes are highly effective: silylation and a two-step esterification-acylation.

Silylation: A One-Step Approach to Volatility

Silylation is a widely used derivatization technique where active protons are replaced by a silyl group, such as a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[3]

  • Mechanism: The reaction involves the nucleophilic attack of the amine and carboxylate groups on the silicon atom of the silylating reagent. This process is efficient and typically requires a single reaction step.[1]

  • Reagents:

    • BSTFA / MSTFA: These reagents produce TMS derivatives. While effective, TMS derivatives can be susceptible to hydrolysis, requiring stringent anhydrous conditions.[3][4][5]

    • MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): This reagent forms TBDMS derivatives. TBDMS derivatives are significantly more stable and less sensitive to moisture than their TMS counterparts, making MTBSTFA a preferred choice for robust and reproducible analysis.[6] The primary disadvantage is the higher molecular weight of the derivative, which leads to longer retention times on the GC column.

Esterification and Acylation: A Versatile Two-Step Method

This classic approach first targets the carboxylic acid group and then the amine group in sequential reactions.

  • Step 1: Esterification: The carboxylic acid is converted into an ester (e.g., methyl, ethyl, or propyl ester). This is typically achieved by reaction with an alcohol in the presence of an acid catalyst or a reagent like thionyl chloride.[7][8]

  • Step 2: Acylation: The N-terminal amine is derivatized using an acylating agent. Alkyl chloroformates, such as propyl chloroformate (PCF) or methyl chloroformate (MCF), are highly effective.[9][10] This reaction is rapid and can be performed directly in aqueous samples, which simplifies sample preparation.[9][11] The resulting N-alkoxycarbonyl amino acid ester is volatile and chromatographically stable.

Experimental Protocols

Safety Precaution: All derivatization reagents are hazardous. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Single-Step Silylation with MTBSTFA

This protocol is favored for its simplicity and the high stability of the resulting TBDMS derivative. The reaction must be performed under strictly anhydrous conditions to prevent reagent degradation and ensure high derivatization yield.

Rationale: MTBSTFA is selected for its ability to produce stable TBDMS derivatives that are resistant to hydrolysis.[6] Acetonitrile is a common solvent, and heating is required to drive the reaction to completion. Some protocols may include a catalyst like tert-butyldimethylchlorosilane (t-BDMCS) or a base like pyridine to accelerate the reaction, particularly for sterically hindered groups.[6][12]

  • This compound standard or dried sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), with or without 1% t-BDMCS

  • Anhydrous Acetonitrile (ACN), GC grade

  • Anhydrous Pyridine (optional, as catalyst/solvent)

  • Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer and centrifuge

  • Sample Preparation: Ensure the this compound sample is completely dry. Lyophilization (freeze-drying) is the preferred method.[13] Residual water or acid from sample preparation steps can inhibit the reaction.[13]

  • Reagent Addition: To the dried sample vial, add 100 µL of anhydrous acetonitrile followed by 100 µL of MTBSTFA.

  • Mixing: Cap the vial tightly and vortex for 30-60 seconds to ensure the sample is fully dissolved and mixed with the reagents.

  • Reaction Incubation: Place the vial in a heating block or oven set to 90-100°C for 2-4 hours.[6] Optimization of time and temperature may be necessary to achieve maximum yield. For example, one study found 90°C for 2 hours to be optimal for a range of amino acids.[6]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. If particulates are present, centrifuge the sample and transfer the supernatant to a GC vial.

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis DrySample Dried this compound Sample (Lyophilized) AddReagents Add 100µL ACN + 100µL MTBSTFA DrySample->AddReagents Anhydrous Conditions Vortex Vortex to Mix AddReagents->Vortex Heat Incubate at 100°C for 2-4 hours Vortex->Heat Cool Cool to Room Temp. Heat->Cool GCMS Inject into GC-MS Cool->GCMS

Caption: MTBSTFA Silylation Workflow.

Protocol 2: Two-Step Esterification/Acylation with Propyl Chloroformate (PCF)

This method is robust, fast, and has the advantage of being compatible with aqueous sample matrices, reducing the need for a separate, stringent drying step.[9][10]

Rationale: The reaction proceeds in two stages within a single vial. First, esterification of the carboxylic acid occurs in propanol. Second, acylation of the amine group is achieved by adding PCF in the presence of pyridine, which acts as a catalyst and acid scavenger. The final derivative is extracted into an organic solvent for analysis.[9]

  • This compound standard or aqueous sample

  • Propanol/Pyridine solution (4:1 v/v)

  • Propyl Chloroformate (PCF)

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Reaction vials with PTFE-lined caps

  • Vortex mixer and centrifuge

  • Sample Preparation: The sample can be in an aqueous solution (e.g., 100 µL).

  • Esterification/Acylation: a. To the 100 µL sample, add 400 µL of the propanol/pyridine solution. Vortex briefly. b. Add 50 µL of PCF. Cap the vial immediately and vortex vigorously for 1 minute. The reaction is rapid and exothermic.

  • Extraction: a. Add 500 µL of chloroform to the vial. b. Add 500 µL of a 0.1 M sodium bicarbonate solution to quench any remaining reagent and neutralize the solution. c. Vortex for 1 minute to extract the derivatized this compound into the chloroform layer.

  • Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to achieve clear separation of the aqueous (upper) and organic (lower) phases.

  • Sample Collection: Carefully transfer the lower chloroform layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried chloroform extract to a GC vial for injection.

cluster_prep Sample Preparation cluster_reaction One-Pot Derivatization cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis AqueousSample Aqueous this compound Sample (100 µL) AddPropPyr Add 400µL Propanol:Pyridine AqueousSample->AddPropPyr AddPCF Add 50µL PCF & Vortex 1 min AddPropPyr->AddPCF AddCHCl3 Add Chloroform & NaHCO₃ Solution AddPCF->AddCHCl3 VortexExtract Vortex to Extract AddCHCl3->VortexExtract Centrifuge Centrifuge to Separate Phases VortexExtract->Centrifuge Collect Collect & Dry Organic Layer Centrifuge->Collect GCMS Inject into GC-MS Collect->GCMS

Caption: Alkyl Chloroformate Derivatization Workflow.

GC-MS Parameters and Expected Data

The optimal GC-MS parameters will depend on the specific instrument and column used. However, the following table provides a validated starting point for method development.

ParameterRecommended SettingRationale
GC Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized analytes.[6]
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Standard flow rate for this column dimension.
Injection Mode SplitlessMaximizes sensitivity for trace analysis.
Injector Temp. 280 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.[6]
Oven Program Initial: 100°C, hold 2 min Ramp: 10°C/min to 300°C Hold: 5 minA starting temperature of 100°C allows for separation from the solvent front. The ramp rate provides good resolution, and the final hold ensures elution of all components.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 50-650) & SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) is used for sensitive and selective quantification of target ions.[5][14]
Expected Derivative Structures & Mass Spectra
  • This compound TBDMS Derivative: The final product will have three TBDMS groups: one on the N-terminal amine, one on the amide nitrogen, and one on the C-terminal carboxylic acid. The mass spectrum will show a characteristic loss of a tert-butyl group ([M-57]⁺), which is often the most abundant ion in the high mass range.

  • This compound N-propoxycarbonyl propyl ester: The final product will have a propyl group on the C-terminal carboxylate and a propoxycarbonyl group on the N-terminal amine. The fragmentation pattern will be characteristic of these modifications, often showing losses related to the propyl and propoxycarbonyl moieties.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Peak Intensity Incomplete derivatization; presence of water/acid; sample degradation.For silylation, ensure absolute anhydrous conditions. Re-optimize reaction time and temperature. For chloroformate method, ensure vigorous and immediate vortexing after reagent addition.
Multiple Peaks for this compound Incomplete derivatization (e.g., only one site derivatized); side reactions.Increase reagent excess, reaction time, or temperature. Check reagent purity. Some amino acids are known to form multiple TMS derivatives, though TBDMS is generally more robust.[5]
Poor Peak Shape (Tailing) Active sites in the GC system (liner, column); co-elution with matrix components.Use a deactivated liner. Perform inlet maintenance. Optimize the GC temperature program to better separate the analyte from interferences.
Low Reproducibility Inconsistent sample drying; moisture contamination; pipetting errors.Use an internal standard to correct for variations. Automate liquid handling where possible. Use fresh, high-quality anhydrous solvents and reagents.

Conclusion

The successful analysis of the dipeptide this compound by GC-MS is critically dependent on a robust and efficient derivatization protocol. Both single-step silylation with MTBSTFA and two-step esterification/acylation with alkyl chloroformates are excellent, validated methods. The choice between them depends on laboratory workflow, sample matrix, and throughput needs. MTBSTFA offers simplicity but demands stringent anhydrous conditions, while the chloroformate method provides speed and compatibility with aqueous samples. By understanding the chemical principles and carefully following the detailed protocols provided in this guide, researchers can achieve reliable, reproducible, and sensitive quantification of this compound, enabling new insights in their respective fields.

References

Application Note: Isoleucyl-Glycine (Ile-Gly) as a Versatile Standard for Chromatographic Analysis of Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative analysis of peptides by chromatographic methods is fundamental in drug development, proteomics, and quality control. A critical component of a robust and reliable quantitative method is the use of an appropriate standard for calibration and system suitability testing. This application note details the use of the dipeptide Isoleucyl-glycine (Ile-Gly) as a highly suitable standard for High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) applications. We provide a comprehensive overview of its physicochemical properties, the scientific rationale for its selection, and detailed, step-by-step protocols for its implementation as both an internal and external standard. The methodologies are grounded in principles outlined by international regulatory bodies to ensure data integrity and trustworthiness.[1][2]

Introduction: The Need for a Reliable Peptide Standard

Chromatographic techniques are the cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture.[3] For quantitative analysis, accuracy and precision are paramount, and this is achieved by comparing the instrumental response of an analyte to that of a reference standard.[4]

Peptides, a class of molecules bridging the gap between small molecules and large protein biologics, present unique analytical challenges due to their structural complexity and varied physicochemical properties.[5][6] Developing a quantitative method for a peptide therapeutic or biomarker requires a standard that can ensure the analytical system is performing correctly and can account for variations during sample processing and analysis.[4][7]

An ideal standard should be stable, pure, readily available, and possess characteristics similar to the analyte of interest.[8][9] The dipeptide Isoleucyl-glycine (this compound) emerges as an excellent candidate. As a simple oligopeptide, it contains the fundamental peptide bond and amino acid residues, allowing it to mimic the basic chromatographic behavior of more complex peptides.[10][11][12] Its small size and defined structure contribute to its stability and high purity, making it a reliable reference material.

This guide provides the scientific basis and practical protocols for utilizing this compound to establish robust, accurate, and reproducible chromatographic methods for peptide analysis.

Physicochemical Properties of Isoleucyl-Glycine

Understanding the properties of this compound is essential to appreciating its suitability as a chromatographic standard. These characteristics influence its solubility, stability, and retention behavior in reversed-phase and other chromatographic modes.

PropertyValueSource
IUPAC Name 2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetic acid--INVALID-LINK--[12]
Molecular Formula C₈H₁₆N₂O₃--INVALID-LINK--[12]
Molecular Weight 188.22 g/mol --INVALID-LINK--[12]
Amino Acid Sequence This compound (IG)--INVALID-LINK--[12]
XLogP3 -2.3--INVALID-LINK--[12]
Physical Description Crystalline Solid--INVALID-LINK--[10]
Structure Zwitterionic at neutral pH--INVALID-LINK--[13]

Causality Behind the Choice: The negative XLogP3 value indicates that this compound is hydrophilic, making it highly soluble in aqueous mobile phases commonly used in reversed-phase HPLC.[12] Its zwitterionic nature, typical of peptides, ensures it will respond to changes in mobile phase pH, a critical parameter in method development for optimizing peptide separations.[5][13]

Rationale for Use in Chromatographic Methods

This compound is exceptionally versatile and can be employed in several key roles within a chromatographic workflow.

As an Internal Standard (IS)

The use of an internal standard is a powerful technique to improve method precision and accuracy by correcting for variations in sample preparation, injection volume, and instrument response.[4][7][8][9] An IS is a compound added at a constant concentration to all standards, controls, and unknown samples.[9] Quantification is based on the ratio of the analyte peak area to the IS peak area.

Why this compound is a good Internal Standard:

  • Chemical Similarity: It is a peptide and will behave similarly to other peptide analytes during sample extraction and chromatographic separation, but it is chemically distinct enough to be resolved chromatographically.[7][14]

  • Exogenous Origin: this compound is not typically present in biological matrices or pharmaceutical formulations, preventing interference with endogenous components.[14]

  • Chromatographic Resolution: Due to its high polarity, it often elutes early in typical reversed-phase gradients, minimizing the chance of co-elution with more hydrophobic peptide analytes.[6]

As a System Suitability Test (SST) Standard

System Suitability Tests (SSTs) are an integral part of any validated analytical method, designed to verify that the complete chromatographic system (instrument, column, mobile phases) is operating adequately on the day of analysis.[15][16][17] this compound can be used as a component in an SST mixture to confirm:

  • Retention Time Reproducibility: Injections of the SST standard should yield highly reproducible retention times for this compound, demonstrating the stability of the pump and mobile phase composition.

  • Peak Shape and Efficiency: The symmetry and width of the this compound peak can be monitored to ensure the column remains in good condition.

  • System Sensitivity: The signal-to-noise ratio of a low-concentration this compound standard can be used to confirm the detector's sensitivity meets method requirements.[18]

Experimental Protocols

The following protocols provide a framework for implementing this compound in a quantitative HPLC/UPLC-UV method.

Mandatory Workflow Visualization

This diagram outlines the complete workflow for a quantitative analysis using this compound as an internal standard.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_is Prepare this compound (IS) Stock Solution prep_cal Prepare Calibration Curve Standards (Analyte dilutions + constant IS) prep_is->prep_cal prep_qc Prepare QC Samples (Low, Mid, High Analyte + constant IS) prep_is->prep_qc prep_analyte Prepare Analyte Stock Solution prep_analyte->prep_cal prep_analyte->prep_qc sst System Suitability Test (SST) (Check Resolution, Tailing, RSD%) cal_curve Inject & Analyze Calibration Standards sst->cal_curve If Pass qc_samples Inject & Analyze QC Samples cal_curve->qc_samples ratio Calculate Peak Area Ratios (Analyte / IS) cal_curve->ratio unknowns Inject & Analyze Unknown Samples (spiked with IS) qc_samples->unknowns If QCs are accurate qc_samples->ratio unknowns->ratio regression Generate Calibration Curve (Ratio vs. Concentration) ratio->regression quantify Quantify Unknowns using Regression Equation regression->quantify

Caption: Workflow for quantitative analysis using an internal standard.

Protocol: Preparation of Standard Solutions

Objective: To accurately prepare stock and working solutions of this compound and a target peptide analyte.

Materials:

  • Isoleucyl-glycine (this compound) reference standard (≥98% purity)

  • Analyte peptide reference standard (known purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Class A volumetric flasks and calibrated pipettes

  • Analytical balance

Procedure:

  • Diluent Preparation: Prepare a solution of 0.1% TFA in Water:ACN (95:5 v/v). This is a common diluent for peptides.

  • This compound (IS) Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with the prepared diluent. Sonicate briefly if needed. This is the IS Stock .

  • Analyte Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of the analyte peptide standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with the diluent. This is the Analyte Stock .

  • Working Internal Standard Solution (50 µg/mL):

    • Pipette 500 µL of the IS Stock into a 10 mL volumetric flask.

    • Bring to volume with the diluent. This is the Working IS Solution .

Protocol: Preparation of Calibration Curve and QC Samples

Objective: To prepare a series of calibration standards and quality control (QC) samples with a constant concentration of the internal standard.

Procedure:

  • Perform serial dilutions of the Analyte Stock to prepare intermediate solutions.

  • In labeled autosampler vials, combine the analyte dilutions and the Working IS Solution according to the table below to generate final concentrations for a 7-point calibration curve.

Calibration LevelVolume of Analyte DilutionVolume of Working IS (50 µg/mL)Final Volume (with Diluent)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
CAL 1 10 µL of 10 µg/mL100 µL1.0 mL0.15.0
CAL 2 25 µL of 10 µg/mL100 µL1.0 mL0.255.0
CAL 3 50 µL of 10 µg/mL100 µL1.0 mL0.55.0
CAL 4 10 µL of 100 µg/mL100 µL1.0 mL1.05.0
CAL 5 25 µL of 100 µg/mL100 µL1.0 mL2.55.0
CAL 6 50 µL of 100 µg/mL100 µL1.0 mL5.05.0
CAL 7 100 µL of 100 µg/mL100 µL1.0 mL10.05.0
  • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 3.0, and 8.0 µg/mL) from separate weighings of the analyte stock, if possible, to ensure an independent check on accuracy. Spike each with the Working IS Solution to achieve a final IS concentration of 5.0 µg/mL.

Protocol: Chromatographic Analysis and System Suitability

Objective: To define the chromatographic conditions and establish system suitability criteria to ensure the system is fit for purpose before analyzing samples. This protocol is a self-validating system as per regulatory expectations.[1][2][3]

Example Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Detection UV at 214 nm or 280 nm

System Suitability Testing (SST) Protocol:

  • Prepare an SST solution containing both the analyte (e.g., at the mid-point of the calibration range) and this compound.

  • Equilibrate the HPLC/UPLC system until a stable baseline is achieved.

  • Make five replicate injections of the SST solution.

  • Evaluate the results against the acceptance criteria defined in the table below, which are based on common requirements from the United States Pharmacopeia (USP).[15][16]

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) Rs > 2.0 between analyte and this compoundEnsures peaks are baseline separated for accurate integration.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5 for both peaksConfirms good peak shape and absence of column degradation.
Reproducibility (%RSD) %RSD ≤ 2.0% for peak area ratio (Analyte/IS) over 5 injectionsDemonstrates the precision of the entire analytical system.
Retention Time (%RSD) %RSD ≤ 1.0% for each peakIndicates stable pump performance and mobile phase delivery.

Analysis Sequence:

  • Blank Injection (Diluent)

  • SST Injections (x5)

  • Calibration Standards (CAL 1 to CAL 7)

  • QC Samples (Low, Mid, High)

  • Unknown Samples (spiked with IS)

  • Bracketing SST/QC injections as required for long runs.

Data Analysis and Method Validation

Data Processing and Quantification
  • Integration: Integrate the peak areas for the analyte and the this compound internal standard in all chromatograms.

  • Ratio Calculation: For each injection, calculate the Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of IS).

  • Calibration Curve: Plot the Peak Area Ratio (y-axis) versus the Analyte Concentration (x-axis) for the calibration standards.

  • Regression Analysis: Perform a linear regression (typically with 1/x or 1/x² weighting) to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). An r² value > 0.995 is generally required.

  • Quantification: Use the regression equation to calculate the concentration of the analyte in QC and unknown samples from their measured Peak Area Ratios.

Relationship between SST, Validation, and Sample Analysis

The following diagram illustrates how SST serves as the daily bridge between initial method validation and routine sample analysis, ensuring the continued validity of results.

G Validation One-Time Method Validation (ICH Q2(R1)) - Specificity - Linearity - Accuracy - Precision SST Daily System Suitability Test - Resolution - Tailing - Reproducibility (%RSD) Validation->SST Establishes Criteria Analysis Routine Sample Analysis - QCs - Unknowns SST->Analysis Confirms System is Fit-for-Purpose Analysis->SST Monitors Performance

Caption: The role of SST in a validated analytical lifecycle.

Adherence to Regulatory Guidelines

The protocols described are designed to align with the principles of analytical procedure validation outlined in the ICH Harmonised Tripartite Guideline Q2(R1) .[1][2][19] A full validation study for a method using this compound as a standard would involve formally assessing:

  • Specificity: Demonstrating that the this compound and analyte peaks are resolved from impurities and matrix components.[2]

  • Linearity & Range: Confirmed during the generation of the calibration curve.[19]

  • Accuracy & Precision: Assessed by analyzing the QC samples against the calibration curve over several days.[19]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined by analyzing low-level standards.

Conclusion

Isoleucyl-glycine (this compound) is a robust, versatile, and cost-effective dipeptide that serves as an excellent standard for the chromatographic analysis of peptides. Its well-defined physicochemical properties and simple structure make it an ideal candidate for use as an internal standard to enhance method precision and as a system suitability standard to ensure data integrity. The protocols provided in this application note offer a comprehensive and scientifically sound framework for researchers, scientists, and drug development professionals to implement this compound in developing and validating high-quality, reliable chromatographic methods that adhere to stringent regulatory expectations.

References

Application Note: The Use of Isoleucyl-Glycine (Ile-Gly) as a Versatile Additive in Structural Biology Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides an in-depth exploration of the utility of the dipeptide Isoleucyl-Glycine (Ile-Gly) as a multifunctional additive in structural biology. While not a conventional cryoprotectant or crystallization agent, its unique physicochemical properties present compelling opportunities for optimizing experimental workflows in X-ray crystallography and cryo-electron microscopy (cryo-EM). We present the scientific rationale for its use, detailed protocols for screening and application, and insights into its potential for studying protein-ligand interactions via nuclear magnetic resonance (NMR) spectroscopy.

Introduction: Why Consider Isoleucyl-Glycine?

The determination of high-resolution macromolecular structures is often hindered by challenges in sample preparation, including protein aggregation, poor crystal quality, and damage during cryo-cooling. The strategic use of small-molecule additives can mitigate these issues, improving the likelihood of success.[1]

Isoleucyl-Glycine (this compound) is a simple dipeptide with a compelling combination of properties that make it an attractive candidate for screening as a beneficial additive in structural biology workflows.

Scientific Rationale: The utility of this compound stems from its distinct chemical features:

  • High Hydrophilicity: With a calculated LogP of approximately -2.3, this compound is a highly polar and water-soluble molecule.[1] This suggests it is unlikely to interfere with hydrophobic interactions essential for protein folding while favorably interacting with the hydration shell of a protein.

  • Zwitterionic Nature: Like all amino acids and peptides, this compound possesses both a positive (N-terminus) and negative (C-terminus) charge at neutral pH, allowing it to potentially form stabilizing electrostatic interactions on a protein surface.

  • Hydrogen Bonding Capacity: The presence of multiple hydrogen bond donors and acceptors (amine, carboxyl, and peptide bond groups) allows this compound to interact extensively with water molecules. This property is critical for its potential as a cryoprotectant, as it can disrupt the formation of ordered, diffraction-damaging hexagonal ice.[2][3][4]

  • Amphipathic Character: The isoleucine side chain provides a small, non-polar patch, contrasting with the polar backbone. This amphipathic nature may help to shield exposed hydrophobic regions on a protein's surface, thereby reducing aggregation—a common cause of failed crystallization and poor cryo-EM sample preparation.

Table 1: Physicochemical Properties of Isoleucyl-Glycine

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₃--INVALID-LINK--[1]
Molecular Weight 188.22 g/mol --INVALID-LINK--[1]
XLogP3 -2.3--INVALID-LINK--[1]
Hydrogen Bond Donors 3--INVALID-LINK--[5]
Hydrogen Bond Acceptors 4--INVALID-LINK--[5]
Polar Surface Area 92.42 Ų--INVALID-LINK--[5]
Water Solubility 14.8 g/L--INVALID-LINK--[5]

Application in X-ray Crystallography

In X-ray crystallography, this compound can be explored for two primary purposes: as a crystallization additive to improve crystal quality and as a cryoprotectant to enable data collection at cryogenic temperatures.

Rationale for Use in Crystallography
  • As a Crystallization Additive: Small, soluble molecules can act as "molecular glue," mediating crystal contacts between protein molecules that would otherwise be unfavorable. The amphipathic nature of this compound may allow it to bridge polar and non-polar regions on adjacent protein surfaces, promoting more ordered crystal packing and potentially improving diffraction resolution.[1] Furthermore, by reducing non-specific aggregation, it can lower the barrier to nucleation and encourage the growth of well-ordered single crystals.

  • As a Cryoprotectant: The primary function of a cryoprotectant is to prevent the formation of crystalline ice when a crystal is flash-cooled, a process known as vitrification.[4] Molecules like glycerol and sugars achieve this by forming a dense network of hydrogen bonds with water, creating a viscous, glass-like state upon rapid cooling.[2] Due to its high water solubility and hydrogen bonding capacity, this compound has the potential to act in a similar manner, preventing the formation of diffraction-destroying ice rings.

Experimental Protocols for Crystallography

The following protocols provide a starting point for screening and optimization. The optimal concentration and conditions must be determined empirically for each target protein.

Protocol 2.2.1: Screening this compound as a Crystallization Additive

This protocol is designed to test the effect of this compound on initial crystallization "hits" that produce microcrystals, precipitate, or poorly diffracting crystals.

  • Prepare Stock Solution: Prepare a sterile-filtered 1 M stock solution of this compound in ultrapure water.

  • Identify Target Condition: Select a promising initial crystallization condition (e.g., a specific precipitant and buffer concentration from a primary screen).

  • Set Up Additive Screen: Using the sitting-drop or hanging-drop vapor diffusion method, set up drops containing your protein and the reservoir solution from the target condition.

  • Introduce Additive: Add this compound to the crystallization drop from the stock solution to achieve a range of final concentrations. A good starting range is 20 mM, 50 mM, and 100 mM.

    • Causality Note: Adding the additive directly to the drop allows for rapid screening without altering the reservoir. The concentration range is chosen to be high enough to potentially influence protein-protein contacts without drastically changing the solution's properties.

  • Equilibrate and Observe: Seal the plate and monitor crystal growth over time, comparing the results to a control drop without this compound. Look for improvements in crystal size, morphology, or a reduction in precipitation.

  • Validate: Harvest any improved crystals and test their diffraction quality at a synchrotron source.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 1M this compound Stock Solution add Spike Drop with this compound (e.g., 20-100 mM final) stock->add protein Purified Protein Sample setup Set up Vapor Diffusion Crystallization Drop (Protein + Reservoir) protein->setup control Control Drop (No Additive) protein->control condition Initial Crystallization Condition (Hit) condition->setup condition->control observe Incubate & Observe (Size, Morphology) setup->observe add->setup control->observe harvest Harvest Crystals observe->harvest If improved diffract Test Diffraction Quality harvest->diffract

Figure 1. Workflow for screening this compound as a crystallization additive.

Protocol 2.2.2: Using this compound as a Cryoprotectant

This protocol is for crystals that are sensitive to common cryoprotectants like glycerol or that require an alternative for successful vitrification.

  • Prepare Cryoprotectant Solutions: Prepare a series of solutions containing the crystallization reservoir (mother liquor) supplemented with increasing concentrations of this compound. A typical starting range would be 10%, 15%, and 20% (w/v).

    • Trustworthiness Note: Preparing the cryoprotectant in the mother liquor minimizes osmotic shock to the crystal, which can cause cracking and an increase in mosaicity.

  • Crystal Soaking (Single Step):

    • Harvest a crystal from its growth drop using a mounting loop.

    • Quickly pass the loop through a drop of the prepared this compound cryoprotectant solution. Soaking times should be brief (5-30 seconds).

    • Immediately plunge the loop into liquid nitrogen.

  • Crystal Soaking (Multi-Step): For particularly sensitive crystals, a gradual increase in cryoprotectant concentration is recommended.

    • Prepare three solutions: Mother liquor + 5% this compound, + 10% this compound, and + 15% this compound.

    • Sequentially move the crystal through each drop, soaking for ~30 seconds in each before plunging into liquid nitrogen from the final, highest concentration drop.[6]

  • Validation: Test the frozen crystal on an X-ray beamline. A successful cryoprotectant will yield a diffraction pattern free of ice rings and maintain or improve the crystal's diffraction limit.

Application in Cryo-Electron Microscopy (Cryo-EM)

For single-particle cryo-EM, achieving a thin, uniform layer of vitreous ice with a good distribution of particles is paramount. This compound can be investigated as a buffer additive to improve sample quality.

Rationale for Use in Cryo-EM
  • Improving Vitrification: Similar to its role in crystallography, the hydrophilic and hydrogen-bonding properties of this compound can promote the formation of vitreous ice, which is essential for high-resolution imaging.[7][8]

  • Mitigating Air-Water Interface (AWI) Effects: During cryo-EM grid preparation, protein particles can denature or adopt a preferred orientation upon interaction with the AWI.[9] As a small, highly soluble, and surface-active molecule, this compound may preferentially occupy the AWI, shielding the larger protein particles from these denaturing forces and potentially leading to a more random distribution of orientations.

  • Reducing Aggregation: this compound can help keep proteins soluble and monodisperse at the high concentrations often required for cryo-EM, preventing the formation of aggregates that are unsuitable for single-particle analysis.

Protocol for Cryo-EM Sample Optimization

This protocol outlines how to screen this compound as a buffer additive during grid preparation.

  • Prepare Stock Solution: Prepare a sterile-filtered, high-concentration stock of this compound (e.g., 500 mM) in the final protein purification buffer.

  • Sample Preparation: Prepare small aliquots of the purified protein sample. Add this compound from the stock solution to achieve a range of low-millimolar final concentrations (e.g., 1 mM, 5 mM, 10 mM).

    • Causality Note: Low mM concentrations are chosen to minimize effects on buffer viscosity, which can interfere with the formation of thin ice, while still being sufficient to potentially exert a beneficial effect at the AWI.

  • Grid Preparation:

    • Apply 3-4 µL of the protein/Ile-Gly mixture to a glow-discharged cryo-EM grid.

    • Blot and plunge-freeze the grid into liquid ethane using a standard vitrification device (e.g., Vitrobot).

  • Screening and Evaluation:

    • Screen the frozen grids in a transmission electron microscope.

    • Evaluate ice quality, particle distribution, and evidence of aggregation. Compare grids prepared with and without this compound.

    • Collect a small dataset if a condition looks promising to assess particle orientations and the potential for high-resolution reconstruction.

G cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_eval Evaluation protein Concentrated, Purified Protein Sample additive Add this compound to final concentration (1-10 mM) protein->additive control Control Sample (No Additive) protein->control apply Apply Sample to Glow-Discharged Grid additive->apply control->apply blot Blot Excess Liquid apply->blot If optimal plunge Plunge-Freeze in Liquid Ethane blot->plunge If optimal screen Screen Grid in TEM plunge->screen If optimal assess Assess Ice Quality & Particle Distribution screen->assess If optimal collect Collect High-Resolution Data assess->collect If optimal

Figure 2. Workflow for using this compound as an additive in cryo-EM.

Application in NMR Spectroscopy

In NMR, this compound can be used as a small molecule ligand to probe protein binding sites, particularly in the context of fragment-based drug discovery.[10]

Rationale for Use in NMR
  • Fragment-Based Screening: this compound fits the profile of a "fragment"—a small molecule with a low molecular weight. Identifying weak binding of fragments can provide a starting point for developing higher-affinity ligands.[11]

  • Chemical Shift Perturbation (CSP) Mapping: If this compound binds to a protein, even weakly and transiently, it will alter the local chemical environment of nearby amino acid residues. This change can be detected as a shift in the position of corresponding peaks in a 2D ¹H-¹⁵N HSQC spectrum. By tracking these shifts, one can map the binding site of the fragment on the protein surface.[12][13][14]

Protocol for NMR Chemical Shift Perturbation

This protocol requires a protein that is isotopically labeled with ¹⁵N.

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled protein in a suitable NMR buffer to a final concentration of 50-200 µM. Prepare a concentrated stock solution of this compound (e.g., 200 mM) in the same buffer.

  • Acquire Reference Spectrum: Record a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the reference (apo state).

  • Titration: Add small aliquots of the this compound stock solution to the protein sample to achieve increasing molar ratios (e.g., 1:5, 1:10, 1:25, 1:50, 1:100 protein:ligand).

  • Acquire Spectra: Record a ¹H-¹⁵N HSQC spectrum after each addition of this compound.

    • Self-Validation: It is crucial to ensure that the pH of the sample does not change upon addition of the ligand, as pH changes can also cause chemical shifts. Check and adjust the pH if necessary.

  • Data Analysis:

    • Overlay the spectra from the titration series with the reference spectrum.

    • Identify amide peaks that shift or broaden upon addition of this compound. These residues are affected by the binding event.

    • Calculate the weighted chemical shift difference for each residue to quantify the perturbation.

    • Map the significantly perturbed residues onto the protein's structure to visualize the potential binding interface.[14][15]

Table 2: Troubleshooting and Expected Outcomes

TechniqueProblemPotential Cause Related to this compoundSuggested Solution
Crystallography Crystals crack upon soaking.Osmotic shock is too high; soak time is too long.Decrease this compound concentration; use a multi-step soaking protocol with smaller concentration increments; reduce soak time.
Crystallography Crystals dissolve.This compound is increasing protein solubility too much.Increase precipitant concentration in the cryoprotectant solution; decrease this compound concentration.
Cryo-EM Ice is too thick.This compound has increased the viscosity of the sample.Decrease the concentration of this compound; optimize blotting time and force.
NMR No chemical shifts observed.No binding, or binding is too weak to detect.Increase the concentration of this compound; confirm protein activity.
NMR Widespread peak broadening.Aggregation is induced by this compound binding.Lower the protein and/or this compound concentration; acquire data at a higher temperature.

Conclusion

Isoleucyl-Glycine is a readily available, inexpensive, and safe compound that offers a range of desirable properties for use as an additive in structural biology. Its high hydrophilicity and hydrogen bonding potential suggest its utility as a cryoprotectant in both crystallography and cryo-EM. Its amphipathic character and ability to reduce aggregation make it a promising candidate for improving crystallization outcomes. While specific protocols must be empirically optimized, the methodologies presented here provide a robust framework for researchers to systematically explore the benefits of this compound for their specific macromolecular targets, potentially overcoming common experimental bottlenecks on the path to structure determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoleucyl-Glycine (Ile-Gly)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Dipeptide Yield and Purity

Welcome to the technical support center for Ile-Gly synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing peptides containing sterically hindered amino acids. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you troubleshoot common issues and optimize your synthetic protocols.

The synthesis of Isoleucyl-Glycine (this compound) presents a classic challenge in peptide chemistry. The bulky, β-branched side chain of Isoleucine (Ile) creates significant steric hindrance around its α-carbon.[1] This physically obstructs the approach of the reacting amino and carboxyl groups, often leading to sluggish and incomplete coupling reactions, low yields, and an increased risk of side reactions, most notably epimerization.[1][2]

This guide provides a structured approach to overcoming these obstacles. We will delve into the causality behind common experimental failures and provide robust, validated protocols to enhance your success rate.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific problems you may encounter during the synthesis of this compound in a direct question-and-answer format.

Category 1: Low Coupling Yield & Incomplete Reactions

Question: My this compound coupling yield is consistently low, and analytical tests (e.g., Kaiser test) indicate an incomplete reaction. What is the primary cause and how can I fix it?

Answer: The most common cause is steric hindrance from Isoleucine's bulky side chain, which slows down the formation of the peptide bond.[1] Standard coupling protocols are often insufficient to drive this reaction to completion.

Here are several strategies, from simplest to most advanced, to overcome this challenge:

  • Switch to a More Potent Coupling Reagent: Carbodiimide reagents like DCC or DIC, even with additives like HOBt, can be inefficient for hindered couplings.[3] Onium salt-based reagents are far more effective.[4]

    • Recommendation: Use HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU forms a highly reactive OAt-ester intermediate, which is more susceptible to nucleophilic attack by the amine, leading to faster and more complete reactions compared to the OBt-esters formed by HBTU.[5][6] COMU is another excellent, safer alternative that incorporates OxymaPure in its structure.[7]

  • Implement a "Double Coupling" Strategy: This is a highly effective method to push the reaction towards completion. After the initial coupling reaction time, simply drain the vessel and add a fresh solution of activated Fmoc-Ile-OH to the resin and allow it to react again.[1]

  • Increase the Reaction Temperature: Elevating the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

    • Microwave-Assisted Peptide Synthesis (MA-SPPS): This is the gold standard for difficult couplings, as it can dramatically accelerate reaction rates.[1]

    • Conventional Heating: A modest increase in temperature (e.g., to 40-50°C) can be beneficial, but must be carefully monitored as excessive heat can increase the risk of epimerization.[8]

  • Optimize the Solvent: Inadequate solvation of the growing peptide chain on the solid support can lead to aggregation, making reactive sites inaccessible.[9]

    • Recommendation: Ensure you are using high-purity, anhydrous solvents. N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties.[1] For very difficult sequences, a mixture of solvents like DCM/DMF/NMP may improve results.[1]

Category 2: Product Purity & Side Reactions

Question: My final product shows a significant impurity with the same mass as my desired this compound dipeptide, but it has a different retention time on HPLC. What is this impurity?

Answer: You are likely observing an epimer of your product, specifically D-Ile-Gly, formed through racemization (epimerization) of the L-Isoleucine residue during synthesis. Epimerization is the inversion of stereochemistry at the α-carbon, a common side reaction that is notoriously difficult to separate from the desired product due to their similar physical properties.[8][10]

Mechanisms & Prevention:

The primary mechanism is the formation of a planar oxazolone intermediate from the activated N-protected amino acid.[8] This intermediate can be re-protonated from either face, leading to a loss of stereochemical integrity.

To minimize epimerization:

  • Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4] Avoid using an excess of base, as this promotes both oxazolone formation and direct enolization pathways to epimerization.[8]

  • Avoid Prolonged Pre-activation: Allowing the activated amino acid to sit for an extended period before adding it to the amine component increases the concentration of the epimerization-prone intermediate.[8] Use in situ activation methods where the coupling reagent is added to a mixture of the acid and amine.

  • Low Temperature: Perform the coupling at a controlled low temperature (e.g., 0°C to room temperature). Elevated temperatures increase the rate of epimerization side reactions.[8]

  • Coupling Reagent Additives: The additives used in coupling reagents play a crucial role. HOAt (used in HATU) and OxymaPure (used in COMU) are superior to HOBt (used in HBTU) at suppressing racemization.[2][11] For carbodiimide-mediated couplings, adding anhydrous copper(II) chloride (CuCl₂) alongside HOBt has been shown to suppress epimerization.[8][12]

Question: My final crude product appears complex on the HPLC chromatogram, with many deletion and truncated sequences. What went wrong?

Answer: A complex chromatogram with multiple failure sequences points to systemic issues in your synthesis workflow, likely a combination of incomplete deprotection and inefficient coupling at each cycle.

  • Incomplete Fmoc Deprotection: If the N-terminal Fmoc group is not fully removed, the subsequent amino acid cannot be coupled, leading to truncated sequences.[13]

    • Solution: Ensure your deprotection solution (typically 20% piperidine in DMF) is fresh. Extend deprotection time if necessary, especially for long or aggregated peptides. Perform two separate deprotection steps (e.g., 5 min + 15 min).[14]

  • Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, blocking access to reagents.[9]

    • Solution: Besides optimizing the solvent, consider using a lower-loading resin or a specialized resin like TentaGel, which can reduce inter-chain aggregation.[9]

  • Suboptimal Reagent Quality: The purity of your amino acids, coupling reagents, and solvents is critical. Contaminated or degraded reagents will inevitably lead to side products and low yields.[13] Always use fresh, high-purity materials.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
ReagentActivating AdditiveRelative ReactivityEpimerization RiskKey Advantages
HATU HOAtVery HighLowForms highly reactive OAt-ester; fast reaction times and high efficiency for hindered residues.[5][6]
HBTU HOBtHighModerateEffective, but less reactive than HATU; can lead to more side reactions with difficult sequences.[5][6]
COMU OxymaPureVery HighLowComparable efficiency to HATU; byproducts are more water-soluble, and Oxyma is safer than HOBt/HOAt.[7]
DIC/HOBt HOBtModerateModerate to HighCost-effective carbodiimide method; often requires longer reaction times and may be inefficient for Ile.[15]
Diagram 1: General Workflow for Solid-Phase this compound Synthesis

This diagram outlines the key steps in a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow for producing this compound.

spss_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_deprotection Deprotection & Finalization cluster_analysis Purification & Analysis Resin Start: H-Gly-2-ClTrt Resin Swell Swell Resin in DMF Resin->Swell Couple Couple to Resin (Fmoc-Ile-Gly-Resin) Swell->Couple Activate Activate Fmoc-Ile-OH (HATU/DIPEA in DMF) Activate->Couple Wash1 Wash (DMF) Couple->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF, DCM) Deprotect->Wash2 Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Precipitate Precipitate in Ether (Crude H-Ile-Gly-OH) Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze Purity & Mass (HPLC, MS) Purify->Analyze

Caption: A typical workflow for Fmoc-based solid-phase synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Use this logic tree to diagnose and solve issues related to low product yield.

troubleshooting_tree Start Low this compound Yield KaiserTest Is Kaiser Test positive after coupling? Start->KaiserTest CouplingIssue Problem: Incomplete Coupling KaiserTest->CouplingIssue  Yes DeprotectionIssue Problem: Incomplete Deprotection or Aggregation KaiserTest->DeprotectionIssue  No Sol_Reagent Action: Switch to HATU or COMU CouplingIssue->Sol_Reagent Sol_DoubleCouple Action: Perform Double Coupling CouplingIssue->Sol_DoubleCouple Sol_Temp Action: Increase Temperature (Microwave or 40°C) CouplingIssue->Sol_Temp Sol_Deprotect Action: Use fresh 20% Piperidine, extend deprotection time DeprotectionIssue->Sol_Deprotect Sol_Solvent Action: Switch solvent to NMP or add chaotropic salts DeprotectionIssue->Sol_Solvent

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Experimental Protocol: SPPS of H-Ile-Gly-OH

This protocol describes a standard manual synthesis on a 0.1 mmol scale using Fmoc chemistry.

Materials:

  • H-Gly-2-Chlorotrityl (2-ClTrt) resin (loading: ~0.5 mmol/g)

  • Fmoc-Ile-OH

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide, peptide synthesis grade)

  • DCM (Dichloromethane)

  • Piperidine

  • Cleavage Cocktail (Reagent B): TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIPS) (2%)[16]

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Weigh 200 mg of H-Gly-2-ClTrt resin into a reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.

    • Drain the DMF.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Fmoc-Ile-OH (4 equivalents, ~0.4 mmol) and HATU (3.9 equivalents) in 2 mL of DMF.[1]

    • Add DIPEA (8 equivalents) to the mixture and vortex for 1-2 minutes (pre-activation).[1]

    • Add the activated amino acid solution to the drained resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Optional Checkpoint: Perform a Kaiser test. If positive (blue beads), perform a second coupling (repeat steps 2.1-2.4).

    • Once the reaction is complete (negative Kaiser test), drain the vessel and wash the resin thoroughly with DMF (5 x 5 mL).

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.[17]

    • Add a fresh 5 mL portion of 20% piperidine in DMF and agitate for 15 minutes.[14]

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL). Dry the resin under a stream of nitrogen.

  • Cleavage and Deprotection:

    • Prepare 10 mL of fresh cleavage cocktail (Reagent B).[16]

    • Add the cocktail to the dry resin and agitate at room temperature for 1.5-2 hours. The resin may turn yellow due to the trityl cation.[18]

    • Filter the resin and collect the filtrate. Wash the resin with an additional 1-2 mL of fresh TFA.

    • Combine the filtrates.

  • Peptide Precipitation and Isolation:

    • In a centrifuge tube, add ~40 mL of cold diethyl ether.

    • Slowly add the TFA filtrate dropwise into the cold ether while vortexing. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for this compound synthesis? For standard Fmoc-based SPPS, the strategy is straightforward. The α-amino group of Isoleucine is protected with the base-labile Fmoc group.[19] The carboxylic acid of Glycine is anchored to an acid-labile resin (like 2-Chlorotrityl), which serves as its protecting group.[20] Since neither Isoleucine nor Glycine have reactive side chains, no additional side-chain protecting groups are needed.[21]

Q2: What are the primary analytical techniques to assess the purity of my final this compound product? The two essential techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[22][23]

  • RP-HPLC: This is the gold standard for purity assessment. It separates the target peptide from impurities based on hydrophobicity. Purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram.[24][25] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[26][27]

  • Mass Spectrometry (MS): This technique confirms the identity of the product by verifying its molecular weight. It is crucial for ensuring that the main peak seen on HPLC corresponds to the correct this compound dipeptide.[22][24]

Q3: Is solution-phase synthesis a viable alternative to SPPS for this compound? Yes, solution-phase synthesis is a perfectly viable, and sometimes preferred, method for producing large quantities of a simple dipeptide like this compound. While SPPS is advantageous for longer, more complex peptides, solution-phase synthesis can be more cost-effective for gram- or kilogram-scale production of short peptides. However, it requires more complex purification steps, often involving extraction and crystallization, compared to the simple filtration and washing steps of SPPS.[28]

Q4: How should I store the final purified this compound peptide? Lyophilized (freeze-dried) peptides are generally stable and should be stored at -20°C or lower in a desiccator to protect them from moisture. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles of peptide solutions, as this can lead to degradation.

Diagram 3: HATU Activation Mechanism

This diagram illustrates how HATU activates a carboxylic acid for peptide bond formation.

Caption: The uronium salt HATU reacts with the carboxylate to form a highly reactive OAt-ester.

References

troubleshooting Ile-Gly solubility issues in buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isoleucyl-glycine (Ile-Gly). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming solubility challenges with this dipeptide. Here, we move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Understanding the Core Challenge - The Physicochemical Nature of this compound

The solubility of any peptide is dictated by its amino acid composition, sequence, and the surrounding environment. This compound is a dipeptide composed of L-isoleucine and glycine.[1] The primary challenge in dissolving this compound stems from the hydrophobic nature of the isoleucine side chain.[2] While glycine is small and neutral, the bulky, non-polar isoleucine residue can drive the peptide to self-associate and aggregate in aqueous solutions to minimize its contact with water.

Understanding the peptide's charge characteristics is paramount. Like all free peptides, this compound has a free amino group (N-terminus) and a free carboxyl group (C-terminus). The solubility of this compound is lowest at its isoelectric point (pI), the pH at which the peptide has a net neutral charge. At this pH, the lack of electrostatic repulsion between peptide molecules facilitates aggregation.

To effectively troubleshoot, we must first establish the key physicochemical parameters of this compound.

PropertyValueSource & Explanation
Molecular Weight 188.22 g/mol [1][3]
pKa (α-carboxyl) ~3.94[4] This is the pH at which the C-terminal carboxyl group is 50% deprotonated (-COO⁻).
pKa (α-amino) ~8.51[4] This is the pH at which the N-terminal amino group is 50% deprotonated (-NH₂).
Isoelectric Point (pI) ~6.23 Calculated as (pKa₁ + pKa₂) / 2. This is the pH of minimum solubility.[5][6]
Hydrophobicity Moderately HydrophobicThe presence of the non-polar isoleucine residue is the primary driver of low aqueous solubility.[2]
Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: I tried dissolving lyophilized this compound directly into my neutral phosphate-buffered saline (PBS, pH 7.4) and it’s cloudy. What’s wrong?

A1: Your buffer's pH (7.4) is relatively close to the calculated isoelectric point (pI ≈ 6.23) of this compound. At a pH near the pI, the peptide has a minimal net charge, leading to low solubility and a tendency to aggregate.[7] The cloudiness you observe is likely suspended, undissolved, or aggregated peptide.

Q2: Why is my peptide dissolving in water but crashing out when I add it to my cell culture media or assay buffer?

A2: This is a common phenomenon known as "salting out" or precipitation due to a change in solvent environment. Several factors could be at play:

  • pH Shift: Your final buffer may have a pH closer to the peptide's pI than the initial solvent.

  • Ionic Strength: High concentrations of salts in the buffer can reduce the solubility of the peptide by competing for water molecules needed for hydration.[8]

  • Localized Concentration: Adding a concentrated peptide stock too quickly into the buffer can create localized high concentrations that exceed the solubility limit, causing immediate precipitation.

Q3: Can I just heat the buffer to get the this compound to dissolve?

A3: Gentle warming (e.g., to <40°C) can sometimes increase the solubility of a peptide.[8][9] However, this should be done with caution. For this compound, which is a stable dipeptide, gentle heating is unlikely to cause degradation. This method is often more effective for breaking up loosely formed aggregates. If the peptide precipitates again upon cooling, it indicates you are above the solubility limit at room temperature.

Q4: I’ve been told to use DMSO. Is this always the best approach?

A4: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for dissolving hydrophobic peptides.[10][11] It works by disrupting the hydrophobic interactions that lead to aggregation.[12] For this compound, dissolving the peptide in a minimal amount of 100% DMSO first is a highly effective strategy.[13] However, the final concentration of DMSO in your experiment must be considered, as it can be toxic to cells, typically at concentrations above 1%.[10] Always prepare a concentrated stock in DMSO and then dilute it slowly into your aqueous buffer.

Q5: My peptide contains no cysteine or methionine. Does that mean DMSO is completely safe to use?

A5: While the primary concern with DMSO is the oxidation of cysteine and methionine side chains, which this compound lacks, it's still crucial to use high-purity, anhydrous DMSO.[11][13] Water in DMSO can reduce its solvating power, and impurities can interfere with your experiments.

Part 3: Systematic Troubleshooting Workflow & Protocols

When encountering solubility issues, a systematic approach is more effective than random trial and error. This workflow is designed to logically diagnose and solve the problem.

Visualized Troubleshooting Logic

cluster_0 Start: Assess the Problem cluster_1 Path 1: Success cluster_2 Path 2: Troubleshooting start Lyophilized this compound powder dissolve Attempt to dissolve in final aqueous buffer start->dissolve observe Is solution clear? dissolve->observe success Solution is clear. Proceed with experiment. observe->success Yes pH_check Cloudy/Precipitate. Primary Cause: pH vs. pI. observe->pH_check No adjust_pH Adjust Buffer pH (e.g., to pH 4-5 or pH 8-9) pH_check->adjust_pH re_observe Is solution clear? adjust_pH->re_observe re_observe->success Yes cosolvent Use Organic Co-solvent (DMSO) re_observe->cosolvent No protocol Follow Protocol 2: DMSO Stock Preparation cosolvent->protocol final_dilution Slowly dilute stock into final buffer protocol->final_dilution observe_final Is final solution clear? final_dilution->observe_final observe_final->success Yes failure Still cloudy. Consider reducing final concentration or using chaotropic agents (last resort). observe_final->failure No

Caption: Systematic workflow for troubleshooting this compound solubility.

Experimental Protocols

Before you begin: Always test solubility on a small amount of your peptide first, rather than committing the entire stock.[13]

Protocol 1: pH Adjustment Method

This protocol leverages the principle that peptide solubility increases as the pH of the solvent moves away from the isoelectric point (pI).[14] For this compound (pI ≈ 6.23), we will use a slightly acidic buffer.

  • Buffer Preparation: Prepare a buffer with a pH at least 1.5-2 units away from the pI. For example, a 10 mM sodium acetate buffer at pH 4.5.

  • Weigh Peptide: Carefully weigh a small, known amount of lyophilized this compound (e.g., 1 mg).

  • Initial Dissolution: Add a small volume of the acidic buffer (e.g., 100 µL) to the peptide.

  • Agitation: Gently vortex or sonicate the vial.[13] Sonication can help break up small aggregates. Use short bursts of 5-10 seconds to avoid heating the sample.

  • Assess Solubility: Observe if the peptide fully dissolves into a clear solution.

  • Dilution: If dissolved, you can now slowly add this acidic stock solution dropwise into your final, larger volume of experimental buffer while stirring. This gradual dilution helps prevent the peptide from precipitating.

Protocol 2: Organic Co-Solvent Method (Recommended)

This is often the most reliable method for peptides with hydrophobic character.[10][15]

  • Aliquot Peptide: Use a pre-weighed aliquot of lyophilized this compound. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[16]

  • Initial Dissolution in DMSO: Add a minimal volume of high-purity, anhydrous DMSO directly to the lyophilized powder to create a concentrated stock solution (e.g., add 50 µL DMSO to 1 mg of this compound to make a 20 mg/mL stock).

  • Ensure Complete Solubilization: Vortex thoroughly until the solution is completely clear. It is critical that the peptide is fully dissolved in the 100% organic solvent before any aqueous solution is added.

  • Stepwise Dilution: This step is crucial to prevent precipitation. Slowly add the DMSO stock solution to your final aqueous buffer drop-by-drop while continuously vortexing or stirring the buffer.

  • Final Concentration Check: Ensure the final concentration of DMSO in your working solution is compatible with your assay (e.g., <1%).

  • Final Inspection: After dilution, check that the solution remains clear. If any cloudiness appears, the solubility limit in that specific buffer has been exceeded.

Part 4: Best Practices for Handling and Storage
  • Storage of Lyophilized Peptide: For maximum stability, store lyophilized this compound at -20°C or -80°C in a desiccated environment.[16]

  • Storage of Stock Solutions: Once dissolved (especially in DMSO), aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[16]

  • Buffer Purity: Always use sterile, high-purity water and buffer components. Bacterial contamination can degrade peptides.[16]

  • Centrifugation: Before use, briefly centrifuge your peptide solution to pellet any minor, undissolved aggregates that may not be visible.[10][15]

By understanding the chemical nature of this compound and applying a systematic troubleshooting approach, you can overcome solubility challenges, ensuring the accuracy and reproducibility of your experimental results.

References

preventing degradation of isoleucyl-glycine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoleucyl-Glycine Stability

Welcome to the technical support center for Isoleucyl-Glycine (Ile-Gly). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this dipeptide in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a progressive loss of my isoleucyl-glycine peak and the appearance of new peaks in my HPLC analysis over time. What is happening?

A1: This is a classic sign of peptide degradation. Isoleucyl-glycine, like all peptides in aqueous solution, is susceptible to chemical breakdown.[1][2] The most common degradation pathway is the hydrolysis of the amide bond that links the isoleucine and glycine residues.[3] This reaction breaks the dipeptide into its constituent amino acids, isoleucine and glycine, which would appear as new, typically more polar (earlier eluting) peaks in a reverse-phase HPLC chromatogram.

The rate of this hydrolysis is highly dependent on several factors, including pH, temperature, and buffer composition.[4][5][6]

Q2: What is the primary chemical reaction causing the degradation of isoleucyl-glycine?

A2: The primary cause is the hydrolysis of the peptide (amide) bond. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond. The process can be catalyzed by both acids and bases, meaning that pH extremes will significantly accelerate degradation.[2][3]

Below is a diagram illustrating this fundamental degradation pathway.

G cluster_main Hydrolytic Cleavage of Isoleucyl-Glycine IleGly Isoleucyl-Glycine (Intact Dipeptide) TS Tetrahedral Intermediate IleGly->TS + H₂O (pH, Temp dependent) Products Isoleucine + Glycine (Degradation Products) TS->Products Peptide Bond Cleavage

Caption: Hydrolytic degradation of Isoleucyl-Glycine.

Q3: What is the optimal pH for storing an isoleucyl-glycine solution to maximize its stability?

A3: For most simple peptides, the greatest stability is found in a slightly acidic pH range, typically between pH 4 and 6.[6] In this range, both acid-catalyzed and base-catalyzed hydrolysis are minimized. At very low pH (e.g., <3), specific acid-catalyzed hydrolysis of the peptide bond is a major issue.[2][7] Conversely, at pH levels above 7-8, base-catalyzed hydrolysis and other degradation pathways like deamidation (not directly applicable to this compound but relevant for other peptides) become significant.[3]

It is crucial to perform a pH-stability study for your specific concentration and formulation to determine the optimal pH precisely.

Q4: Can I sterilize my isoleucyl-glycine solution by autoclaving?

A4: No, autoclaving is strongly discouraged. The high temperatures (typically 121°C) used in autoclaving will drastically accelerate the rate of hydrolytic degradation, leading to a significant loss of the intact dipeptide.[4][5] For sterilization, sterile filtration using a 0.22 µm filter is the recommended method.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common stability issues.

Observed Problem Probable Cause(s) Recommended Solution(s)
Rapid loss of purity within 24 hours at 4°C. 1. Inappropriate pH: The solution pH may be too high or too low. 2. Microbial Contamination: Bacterial or fungal growth can introduce proteases that degrade the peptide.1. Verify and Adjust pH: Measure the solution pH. Adjust to a range of 4.0-6.0 using a suitable buffer (e.g., acetate, citrate). 2. Sterile Filtration: Prepare the solution using sterile technique and pass it through a 0.22 µm filter into a sterile container.
Appearance of multiple, unexpected peaks in HPLC. 1. Hydrolysis: As discussed, cleavage into isoleucine and glycine. 2. Oxidation: Though less common for this compound, if other reactive species are present, minor oxidation is possible.1. Confirm Peak Identity: Use LC-MS to identify the degradation products. Isoleucine and glycine should be readily identifiable. 2. Optimize Storage: Implement cold storage (-20°C or -80°C) for long-term use and prepare fresh working solutions.[4]
Solution appears cloudy or contains precipitate. 1. Aggregation: At high concentrations or near the isoelectric point (pI), peptides can aggregate and precipitate.[8] 2. Poor Solubility: The dipeptide may not be fully dissolved or is crashing out of solution due to temperature changes.1. Check pH vs. pI: The predicted pI of this compound is around 6.2. Storing the solution at a pH close to the pI can reduce solubility. Adjusting the pH away from the pI will increase solubility. 2. Reduce Concentration: Work with lower stock concentrations if possible.
Inconsistent results between experimental runs. 1. Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce variability and accelerate degradation. 2. Solution Age: Using aged working solutions prepared from a stock that has been stored for an extended period.1. Aliquot Stock Solutions: After preparation, dispense the stock solution into single-use aliquots and store them frozen (-20°C or -80°C). Thaw one aliquot for each experiment. 2. Establish Solution Expiry: Conduct a small stability study to determine how long a working solution can be kept at 4°C before significant degradation occurs.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Isoleucyl-Glycine Stock Solution

This protocol provides a general framework for preparing a stable stock solution.

Objective: To prepare a 10 mM stock solution of Isoleucyl-Glycine in a stability-optimized buffer and store it for maximum shelf-life.

Materials:

  • Isoleucyl-Glycine (high purity, >98%)

  • Sodium Acetate (anhydrous)

  • Glacial Acetic Acid

  • Water for Injection (WFI) or equivalent high-purity water

  • Sterile 0.22 µm syringe filters

  • Sterile polypropylene microcentrifuge tubes

Procedure:

  • Buffer Preparation (50 mM Sodium Acetate, pH 5.0):

    • Dissolve 410 mg of sodium acetate in 90 mL of WFI.

    • Adjust the pH to 5.0 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.

    • Add WFI to a final volume of 100 mL.

    • Filter the buffer through a 0.22 µm filter into a sterile container.

  • Isoleucyl-Glycine Solution Preparation (10 mM):

    • Accurately weigh 18.82 mg of isoleucyl-glycine (MW: 188.22 g/mol ) in a sterile container.

    • Add 10.0 mL of the sterile pH 5.0 acetate buffer.

    • Mix gently by inversion or vortexing until the dipeptide is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into single-use, sterile polypropylene tubes (e.g., 100 µL aliquots).

    • Immediately flash-freeze the aliquots and store them at -80°C for long-term storage or -20°C for intermediate-term storage.

    • For daily use, a working solution can be stored at 2-8°C for a limited time, which should be validated by a stability study.

Protocol 2: Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method

Objective: To separate intact isoleucyl-glycine from its primary degradation products (isoleucine and glycine).

Instrumentation & Columns:

  • HPLC or UHPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phases:

  • Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 214 nm
Injection Vol. 10 µL
Gradient 0-100% MPB over 15 minutes

Expected Elution Profile:

  • Glycine: Early eluting peak (highly polar)

  • Isoleucine: Mid-eluting peak

  • Isoleucyl-Glycine: Later eluting peak (most hydrophobic of the three)

This method should be validated for your specific system to ensure adequate separation and quantification.[9][10]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing stability issues with your isoleucyl-glycine solution.

G cluster_workflow Troubleshooting Workflow for this compound Instability Start Problem: Inconsistent Results or New Peaks in HPLC CheckpH Measure pH of Solution Start->CheckpH pH_Correct Is pH between 4-6? CheckpH->pH_Correct CheckStorage Review Storage Conditions (Temp, Freeze-Thaw) Storage_Correct Stored at ≤ -20°C? Aliquoted? CheckStorage->Storage_Correct pH_Correct->CheckStorage Yes AdjustpH Action: Adjust pH to 5.0 with Acetate Buffer pH_Correct->AdjustpH No ImplementStorage Action: Re-prepare, Aliquot, and Store at -80°C Storage_Correct->ImplementStorage No Reanalyze Re-analyze on HPLC Storage_Correct->Reanalyze Yes AdjustpH->Reanalyze ImplementStorage->Reanalyze End Problem Resolved Reanalyze->End

Caption: A step-by-step workflow for troubleshooting stability.

References

Technical Support Center: Optimizing the Purification of Synthetic Ile-Gly

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of the synthetic dipeptide Isoleucyl-Glycine (Ile-Gly). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process. The information herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the purification workflow.

Section 1: Understanding the Molecule - Physicochemical Properties of this compound

Before delving into purification strategies, it is crucial to understand the physicochemical properties of Isoleucyl-Glycine (this compound). This compound is a dipeptide composed of the amino acids Isoleucine and Glycine.[1] Isoleucine contributes a hydrophobic, nonpolar side chain, while Glycine's side chain is a single hydrogen atom, rendering it neutral and minimally steric. This combination of a hydrophobic and a simple amino acid dictates its behavior in various purification systems.

Table 1: Key Physicochemical Properties of this compound and its Constituent Amino Acids

PropertyIsoleucineGlycineIsoleucyl-Glycine (this compound)
Structure (2S,3S)-2-amino-3-methylpentanoic acidAminoacetic acidA dipeptide with the sequence this compound
Molecular Weight ( g/mol ) 131.1775.07188.21
Isoelectric Point (pI) 6.02[2]5.97[2][3][4]Estimated to be around 5.5-6.0
Solubility Moderately soluble in water, more soluble in acidic/basic solutionsHighly soluble in water, poorly soluble in organic solvents like ethanol.[5][6]Expected to be water-soluble, with solubility influenced by pH.
Key Structural Feature Hydrophobic, bulky side chainSmallest amino acid, achiralAmphipathic nature due to the combination of hydrophobic Ile and simple Gly.

Section 2: General Purification Workflow

A typical workflow for purifying synthetic peptides like this compound involves a primary capture and polishing step, followed by analytical verification. The choice of techniques is guided by the scale of purification and the nature of impurities.

PurificationWorkflow Crude Crude Synthetic this compound Primary Primary Purification (e.g., Reversed-Phase HPLC) Crude->Primary Load Sample Fractions Collect Fractions Primary->Fractions Elute with Gradient Analysis Purity Analysis (Analytical HPLC, LC-MS) Fractions->Analysis Analyze Aliquots Pooling Pool Pure Fractions Analysis->Pooling Identify Pure Fractions Final Final Product (Lyophilized this compound) Pooling->Final Lyophilization

Caption: A generalized workflow for the purification of synthetic this compound.

Section 3: Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, presented in a question-and-answer format.

Low Yield After Purification

Question: I am experiencing a significantly low yield of this compound after my primary purification step. What are the potential causes and how can I troubleshoot this?

Answer: Low yield is a common issue in peptide purification and can stem from several factors throughout the synthesis and purification process.[7]

  • Incomplete Synthesis: The primary cause of low yield often lies in the solid-phase peptide synthesis (SPPS) process itself. Incomplete coupling or deprotection steps can lead to a lower amount of the target peptide in the crude product.[8]

    • Troubleshooting: Review the SPPS protocol. Ensure high-quality reagents and fresh solvents are used.[8] For difficult couplings, consider double coupling or using more potent coupling reagents.

  • Precipitation During Loading: this compound, while generally water-soluble, may precipitate if the concentration is too high or if the loading buffer is incompatible.

    • Troubleshooting: Ensure the crude peptide is fully dissolved before loading. Consider using a slightly acidic or basic buffer to improve solubility, keeping in mind the pI of this compound.

  • Improper Elution Conditions: The elution gradient may not be optimized for this compound, causing it to either elute too quickly with impurities or not elute at all.

    • Troubleshooting: Perform a scouting run with a broad gradient to determine the approximate elution point of this compound. Then, optimize the gradient around this point for better resolution and recovery.

  • Protein Degradation: Although less common for a stable dipeptide like this compound, degradation can occur under harsh pH or high-temperature conditions.[9][10][11]

    • Troubleshooting: Maintain cold temperatures during purification and use buffers within a stable pH range (typically pH 2-8 for silica-based columns).[12][13]

Poor Peak Resolution in Reversed-Phase HPLC

Question: My analytical HPLC of the purified this compound shows broad peaks or co-elution with impurities. How can I improve the resolution?

Answer: Poor peak resolution in reversed-phase high-performance liquid chromatography (RP-HPLC) is often a result of suboptimal chromatographic conditions. RP-HPLC is the standard method for peptide purification, separating molecules based on their hydrophobicity.[14][15][16]

  • Suboptimal Mobile Phase: The choice of organic solvent and ion-pairing agent is critical.

    • Troubleshooting: Acetonitrile is a common and effective organic solvent for peptide separations due to its low viscosity and UV transparency.[17] Trifluoroacetic acid (TFA) is a widely used ion-pairing agent that improves peak shape.[17] However, TFA can suppress the signal in mass spectrometry (MS).[18] If MS analysis is required, consider using formic acid (FA) as an alternative, though it may provide less sharp peaks on some columns.[18]

  • Inappropriate Column Chemistry: The choice of stationary phase (e.g., C18, C8, C4) affects selectivity.

    • Troubleshooting: For a small peptide like this compound, a C18 column is generally a good starting point.[16] If resolution is still an issue, trying a different stationary phase or a column from a different manufacturer can provide different selectivity.

  • Gradient Slope: A steep gradient can lead to poor separation of closely eluting compounds.

    • Troubleshooting: A shallower gradient around the elution point of this compound will increase the separation time and improve resolution.

  • Temperature: Temperature can affect the viscosity of the mobile phase and the conformation of the peptide, thereby influencing the separation.[16]

    • Troubleshooting: Running the separation at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve peak shape and resolution.

RP_HPLC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Resolution Cause1 Suboptimal Mobile Phase Problem->Cause1 Cause2 Inappropriate Column Problem->Cause2 Cause3 Steep Gradient Problem->Cause3 Cause4 Temperature Effects Problem->Cause4 Solution1 Optimize Solvent/Ion-Pairing Agent Cause1->Solution1 Solution2 Test Different Stationary Phases Cause2->Solution2 Solution3 Use a Shallower Gradient Cause3->Solution3 Solution4 Adjust Column Temperature Cause4->Solution4

Caption: Troubleshooting decision tree for poor peak resolution in RP-HPLC.

Persistent Impurities After Purification

Question: After a round of purification, I still detect impurities in my this compound sample. What are these impurities and how can I remove them?

Answer: Impurities in synthetic peptides can be process-related or arise from degradation.[19] Common impurities include deletion sequences, truncated sequences, and incompletely deprotected peptides.[8]

  • Identifying Impurities: The first step is to identify the nature of the impurities. High-resolution mass spectrometry (LC-MS/MS) is an invaluable tool for this, as it can provide the molecular weight and fragmentation pattern of the impurities.[20][21]

  • Orthogonal Purification Methods: If RP-HPLC alone is insufficient, an orthogonal purification method that separates based on a different principle can be employed.

    • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[22] This can be effective for separating this compound from impurities with different charge states. Since the isoelectric point of this compound is in the weakly acidic to neutral range, cation-exchange chromatography at a pH below the pI or anion-exchange chromatography at a pH above the pI could be effective.[23]

    • Size-Exclusion Chromatography (SEC): While generally used for larger molecules, SEC can be useful for removing very small or very large impurities.

  • Crystallization: For small molecules like dipeptides, crystallization can be a highly effective final purification step to achieve high purity.[24][25][26]

    • Procedure: This typically involves dissolving the partially purified this compound in a minimal amount of a suitable solvent and then adding an anti-solvent to induce crystallization.[24] The choice of solvents is critical and requires empirical optimization.

Table 2: Comparison of Purification Techniques for this compound

TechniquePrinciple of SeparationBest For RemovingConsiderations
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity[17][22]Deletion/truncated sequences with different hydrophobicity.The most common and high-resolution method.[14]
Ion-Exchange Chromatography (IEX) Net Charge[22]Impurities with different pI values (e.g., deamidated forms).Requires buffer systems that may need to be removed post-purification.[22]
Crystallization Differential SolubilityA wide range of impurities.Can be challenging to establish optimal conditions.[24]

Section 4: Analytical Methods for Purity Assessment

Question: How can I confidently assess the purity of my final this compound product?

Answer: A combination of analytical techniques is necessary to accurately determine the purity of a synthetic peptide.[20]

  • Analytical Reversed-Phase HPLC (RP-HPLC): This is the gold standard for assessing peptide purity.[27] The purity is typically reported as the percentage of the main peak area relative to the total peak area in the chromatogram.[21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the identity of the main peak by providing its molecular weight and can help identify impurities.[21][27]

  • Amino Acid Analysis (AAA): AAA provides the relative ratios of the constituent amino acids, confirming the composition of the peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural confirmation, 1D and 2D NMR can be employed.

Section 5: FAQs on Handling and Storage

Q1: How should I store my purified this compound? A1: For long-term stability, lyophilized (freeze-dried) peptides should be stored at -20°C or lower.[11] Once reconstituted in a solution, the stability decreases, and it is recommended to use the solution within a few days to weeks, even when stored at 4°C.[11]

Q2: What is the best solvent to dissolve this compound? A2: Due to its composition, this compound should be readily soluble in water. If solubility is an issue, adding a small amount of acid (e.g., acetic acid) or base (e.g., ammonium hydroxide) can help, depending on the desired pH of the final solution.

Q3: Can I reuse my purification column? A3: Yes, purification columns can be reused after proper cleaning and regeneration according to the manufacturer's instructions. This typically involves washing with a high concentration of organic solvent followed by re-equilibration with the starting buffer.

References

Technical Support Center: Ile-Gly Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the mass spectrometry-based quantification of Isoleucyl-glycine (Ile-Gly). This guide is designed to provide in-depth, field-proven insights into the common and complex challenges you may encounter. We will explore the causality behind experimental choices and offer robust, self-validating protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying this compound so much harder than other dipeptides?

A1: The primary and most significant challenge in this compound quantification is the existence of its structural isomer, Leucyl-glycine (Leu-Gly). Isoleucine (Ile) and Leucine (Leu) are isobaric amino acids, meaning they have the exact same elemental composition (C₆H₁₃NO₂) and, therefore, the same monoisotopic mass. Consequently, the dipeptides this compound and Leu-Gly are also isobaric. A mass spectrometer alone cannot differentiate between them, as it separates ions based on their mass-to-charge ratio (m/z).[1][2] This necessitates a high-efficiency separation step prior to or during mass analysis to resolve these two compounds.

Q2: My this compound peak is showing poor retention and shape on my C18 reversed-phase column. What's wrong?

A2: This is a common issue. This compound is a small, polar dipeptide. Standard reversed-phase (RP) columns, like C18, separate molecules based on hydrophobicity. Highly polar analytes have weak interactions with the nonpolar stationary phase and thus elute very early, often near the void volume.[3][4] This leads to poor retention, co-elution with other polar matrix components, and compromised peak shape. To overcome this, alternative chromatographic techniques are required. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a polar stationary phase to retain and separate polar compounds effectively.[4][5][6][7]

Q3: I'm struggling with low signal intensity and sensitivity for this compound. How can I improve it?

A3: Low sensitivity can stem from several factors:

  • Poor Ionization Efficiency: Small, polar dipeptides may not ionize efficiently in electrospray ionization (ESI).

  • Matrix Effects: Co-eluting compounds from complex biological matrices (like plasma or urine) can suppress the ionization of this compound, reducing its signal.[8]

  • Suboptimal MS Parameters: Fragmentation efficiency can be low if collision energies are not optimized.

A highly effective strategy to combat these issues is chemical derivatization .[9][10] Derivatizing the N-terminal amine of this compound with a reagent like Dansyl Chloride or Phenyl Isocyanate not only increases its hydrophobicity (improving RP chromatography) but also incorporates a readily ionizable group, significantly boosting signal intensity in the mass spectrometer.[9][11][12]

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Inability to Separate this compound from Leu-Gly Isomer

Your chromatogram shows a single peak, but you suspect both this compound and Leu-Gly are present.

Root Cause Analysis: The core of the problem is the identical mass and similar physicochemical properties of the two isomers. Standard chromatographic methods may lack the necessary selectivity to resolve them.

Troubleshooting Workflow:

Caption: Troubleshooting logic for resolving isobaric this compound and Leu-Gly.

Solutions in Detail:

  • Optimize Liquid Chromatography (LC):

    • Switch to HILIC: This is the most robust LC-based solution. HILIC separates compounds based on their polarity, partitioning them between a polar stationary phase and a mobile phase with a high organic solvent concentration.[4][5] The subtle structural difference between the isobutyl side chain of leucine and the sec-butyl side chain of isoleucine can be sufficient to achieve separation on a HILIC column.

    • Consider Chiral Chromatography: If you are dealing with stereoisomers (e.g., L-Ile-Gly vs. D-Ile-Gly), a chiral column is necessary.[13]

  • Employ Chemical Derivatization:

    • Derivatization can alter the structure of the dipeptides enough to enhance chromatographic separation even on reversed-phase columns.[9] A reagent like Dansyl Chloride adds a bulky group that can interact differently with the stationary phase based on the subtle steric differences between the Ile and Leu side chains.[12]

  • Utilize Advanced Mass Spectrometry Techniques:

    • Ion Mobility Spectrometry (IMS): If available, IMS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge—not just their m/z.[1][14] The different shapes of protonated this compound and Leu-Gly can result in different drift times, allowing for their separation even if they are not resolved chromatographically.[15][16][17]

    • Tandem MS (MS/MS or MS³): While challenging, it is sometimes possible to find subtle but consistent differences in the fragmentation patterns of Ile and Leu.[2] The fragmentation of the side chain can produce characteristic w-ions that help differentiate the two.[18][19] This requires careful optimization of collision energy and may necessitate an MS³ approach on a high-resolution instrument like an Orbitrap.[18][20]

Issue 2: High Background Noise & Matrix Interference

You have achieved separation, but the this compound peak has a poor signal-to-noise ratio, and the baseline is unstable, especially in biological samples.

Root Cause Analysis: Complex matrices like plasma, urine, or tissue homogenates contain a vast number of endogenous compounds that can interfere with the analysis.[8][21] This can manifest as ion suppression, where matrix components co-eluting with the analyte reduce its ionization efficiency, or as direct isobaric interference from other molecules.[22][23]

Solutions in Detail:

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): A simple and effective first step for plasma or serum. Use cold acetonitrile or methanol to crash out the bulk of proteins.

    • Solid-Phase Extraction (SPE): For cleaner samples, use an SPE cartridge. A mixed-mode cation exchange cartridge is often ideal for small, basic peptides like this compound, as it provides a more specific cleanup than simple reversed-phase SPE.

    • Immunoaffinity Capture: If sensitivity is paramount, using an antibody to capture a specific target protein before digestion (if this compound is a proteolytic fragment) can provide the cleanest possible sample.[24]

  • Optimize the LC Method:

    • Increase Gradient Time: A longer, shallower gradient can help resolve this compound from more matrix components.

    • Use a Divert Valve: Program the LC system to divert the flow from the column to waste during the initial and final portions of the run when highly polar or highly nonpolar interferences elute, preventing them from entering the mass spectrometer.

  • Refine MS/MS Method:

    • High-Resolution Mass Spectrometry (HRMS): Using an instrument like a Q-TOF or Orbitrap allows for the use of very narrow mass extraction windows (e.g., <5 ppm). This can physically distinguish the this compound signal from a closely eluting interference that has a slightly different elemental composition.

    • MRM Transition Optimization: Ensure your selected precursor-product ion transitions are highly specific to this compound. Test multiple fragment ions and select the one that provides the best signal-to-noise ratio, not necessarily the highest absolute intensity.

Data Summary: Impact of Sample Preparation on Signal-to-Noise (S/N)

Sample Preparation MethodTypical S/N RatioRelative Matrix EffectThroughput
Protein Precipitation (PPT)~20HighHigh
Liquid-Liquid Extraction (LLE)~50MediumMedium
Solid-Phase Extraction (SPE)~250LowMedium
Immunoaffinity Capture>1000Very LowLow

Experimental Protocols

Protocol 1: Derivatization of this compound with Dansyl Chloride for Enhanced LC-MS/MS Detection

This protocol enhances chromatographic retention on RP columns and dramatically increases ESI signal.

Materials:

  • Sample containing this compound (e.g., dried extract)

  • Dansyl Chloride solution (1 mg/mL in acetone)

  • Sodium Bicarbonate buffer (100 mM, pH 9.5)

  • Formic Acid (for quenching)

  • LC-MS grade Acetonitrile and Water

Procedure:

  • Reconstitution: Reconstitute the dried sample extract in 50 µL of Sodium Bicarbonate buffer.

  • Derivatization: Add 50 µL of the Dansyl Chloride solution to the sample. Vortex briefly.

  • Incubation: Incubate the mixture at 60°C for 30 minutes in a heating block.

  • Quenching: Stop the reaction by adding 10 µL of 10% Formic Acid. Vortex to mix.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate.

  • Analysis: Transfer the supernatant to an LC vial and inject into the LC-MS/MS system.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis DrySample Dried Sample Extract Reconstitute Reconstitute in Buffer (pH 9.5) DrySample->Reconstitute AddDansyl Add Dansyl Chloride Reconstitute->AddDansyl Incubate Incubate at 60°C AddDansyl->Incubate Quench Quench with Formic Acid Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Inject Inject into LC-MS Centrifuge->Inject

Caption: Step-by-step workflow for Dansyl Chloride derivatization.

References

Technical Support Center: Stability of Ile-Gly Under Different pH and Temperature

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dipeptide Isoleucyl-Glycine (Ile-Gly). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical tools to anticipate and address stability challenges in your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Stability

This section addresses common questions regarding the stability of Isoleucyl-Glycine.

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Like most small peptides, this compound is susceptible to two primary non-enzymatic degradation pathways in aqueous solutions:

  • Hydrolysis: This involves the cleavage of the peptide bond between the isoleucine and glycine residues, resulting in the formation of the individual amino acids, isoleucine and glycine. This reaction is catalyzed by both acid and base.

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction where the N-terminal amino group of isoleucine attacks the carbonyl group of the glycine residue, leading to the formation of a cyclic dipeptide, cyclo(this compound), and the release of a water molecule. This pathway is particularly significant at elevated temperatures and near-neutral pH.[1]

Q2: How do pH and temperature generally affect the stability of this compound?

A2: Both pH and temperature play a critical role in the stability of this compound.

  • pH: The rate of hydrolysis of the peptide bond is significantly influenced by pH. Generally, the peptide bond is most stable in the mid-pH range (around pH 4-6). The rate of hydrolysis increases under both acidic (pH < 4) and basic (pH > 7) conditions due to specific-acid and specific-base catalysis, respectively.

  • Temperature: An increase in temperature accelerates the rates of both hydrolysis and diketopiperazine formation. The relationship between temperature and the degradation rate constant can typically be described by the Arrhenius equation.

Q3: What makes the this compound dipeptide unique in terms of stability?

A3: The specific amino acid residues, isoleucine and glycine, contribute to the unique stability profile of this compound.

  • Isoleucine: The bulky, hydrophobic side chain of isoleucine can influence the rate of hydrolysis and cyclization. Steric hindrance from the side chain may affect the approach of catalytic species to the peptide bond.

  • Glycine: As the simplest amino acid with no side chain, glycine offers conformational flexibility to the peptide backbone. This flexibility can influence the propensity for intramolecular reactions like diketopiperazine formation.

Q4: Can I expect significant degradation of my this compound sample during routine laboratory handling?

A4: Under typical ambient conditions (room temperature, neutral pH) for short durations, significant degradation of this compound is unlikely. However, for long-term storage or experiments involving elevated temperatures or extreme pH values, degradation can become a significant factor. It is crucial to consider the cumulative effect of all processing and storage conditions on the stability of your sample.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments with this compound.

Issue 1: I am observing a loss of my this compound peak and the appearance of new peaks in my HPLC analysis after incubating my sample at 37°C in a neutral buffer (pH 7.4). What could be happening?

Possible Cause and Explanation:

At 37°C and neutral pH, both hydrolysis and diketopiperazine (DKP) formation are likely occurring. The loss of the this compound peak indicates its degradation. The new peaks could correspond to:

  • Isoleucine and Glycine: The products of peptide bond hydrolysis.

  • Cyclo(this compound): The product of intramolecular cyclization (DKP formation). Research has shown that at elevated temperatures (132°C) and a pH of 6.2, approximately 50% of this compound can be converted to its diketopiperazine form.[1] While 37°C is significantly lower, this pathway should not be discounted, especially over longer incubation times.

Troubleshooting Steps:

  • Confirm the Identity of Degradation Products:

    • Co-injection with Standards: Spike your degraded sample with authentic standards of isoleucine, glycine, and if available, cyclo(this compound). An increase in the peak area of a specific new peak upon co-injection confirms its identity.

    • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the new peaks. The expected m/z values would be:

      • Isoleucine: [M+H]⁺ = 132.10

      • Glycine: [M+H]⁺ = 76.04

      • Cyclo(this compound): [M+H]⁺ = 171.11

  • Quantify the Degradation:

    • Develop a stability-indicating HPLC method that can resolve and quantify this compound and its major degradation products.

    • Monitor the decrease in the this compound peak area and the increase in the areas of the degradation product peaks over time.

  • Minimize Degradation:

    • Lower the Temperature: If your experimental protocol allows, perform incubations at a lower temperature.

    • Adjust the pH: If possible, adjust the buffer pH to the range of maximum stability for this compound (typically pH 4-6).

    • Limit Incubation Time: Minimize the duration of exposure to conditions that promote degradation.

Issue 2: My this compound solution has become cloudy after storage at 4°C for several weeks. What is the likely cause?

Possible Cause and Explanation:

Cloudiness or precipitation in a peptide solution upon storage can be due to several factors:

  • Low Solubility: this compound has moderate solubility in aqueous solutions. At lower temperatures, its solubility may decrease, leading to precipitation.

  • Aggregation: Although less common for a dipeptide compared to larger peptides, aggregation is a possibility, especially at high concentrations or in the presence of certain salts.

  • Microbial Growth: If the solution was not prepared under sterile conditions or does not contain a bacteriostatic agent, microbial contamination can lead to turbidity.

Troubleshooting Steps:

  • Check for Re-dissolution: Gently warm the solution to room temperature and vortex. If the precipitate redissolves, it is likely due to temperature-dependent solubility.

  • Microscopic Examination: Examine a drop of the cloudy solution under a microscope to check for microbial contamination.

  • Filtration and Analysis: Filter the cloudy solution through a 0.22 µm filter and analyze the filtrate by HPLC. A lower than expected concentration of this compound would confirm precipitation.

  • Optimize Storage Conditions:

    • Use a Co-solvent: If solubility is an issue, consider the addition of a small amount of a water-miscible organic solvent (e.g., acetonitrile, DMSO), if compatible with your downstream application.

    • Adjust pH: The solubility of peptides is often pH-dependent. Determine the isoelectric point (pI) of this compound and adjust the storage buffer pH away from the pI to enhance solubility.

    • Store in Aliquots: To avoid repeated freeze-thaw cycles that can promote aggregation and precipitation, store your this compound solution in single-use aliquots.

    • Ensure Sterility: Prepare solutions under sterile conditions and consider adding a bacteriostatic agent for long-term storage.

Issue 3: I am conducting a forced degradation study on this compound. Under acidic conditions (0.1 M HCl, 60°C), I see a rapid loss of the parent peak, but under basic conditions (0.1 M NaOH, 60°C), the degradation seems slower than expected. Why is this?

Possible Cause and Explanation:

The relative rates of acid- and base-catalyzed hydrolysis can vary for different peptides. While both extremes of pH promote hydrolysis, the specific rate constants are dependent on the peptide sequence and the reaction mechanism.

  • Acid-Catalyzed Hydrolysis: This is a specific-acid catalyzed process where the peptide bond is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: This is a specific-base catalyzed process where the hydroxide ion directly attacks the carbonyl carbon of the peptide bond.

The observed difference in degradation rates could be due to the intrinsic reactivity of the this compound peptide bond under these conditions. The bulky isoleucine side chain might sterically hinder the approach of the hydroxide ion in the base-catalyzed mechanism more than it affects the protonation step in the acid-catalyzed mechanism.

Troubleshooting and Further Investigation:

  • Conduct a Full pH-Rate Profile Study: To fully characterize the pH-dependent stability of this compound, perform a systematic study across a wide pH range (e.g., pH 1 to 10) at a constant temperature. This will allow you to determine the pH of maximum stability and the specific rate constants for acid and base catalysis. (See Experimental Protocol 1).

  • Vary the Temperature: Perform the pH-rate profile study at different temperatures (e.g., 40°C, 50°C, 60°C) to determine the activation energy for hydrolysis under different pH conditions using the Arrhenius equation. (See Experimental Protocol 2).

  • Analyze Degradation Products: Ensure that the primary degradation pathway under both acidic and basic conditions is indeed hydrolysis to isoleucine and glycine. Use HPLC-MS to confirm the identity of the degradation products.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the stability of this compound.

Protocol 1: Determination of the pH-Rate Profile for this compound Degradation

Objective: To determine the rate of this compound degradation as a function of pH at a constant temperature.

Materials:

  • This compound dipeptide

  • A series of buffers covering a pH range from 1 to 10 (e.g., HCl for pH 1-2, citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10)

  • HPLC system with a suitable C18 column

  • pH meter

  • Constant temperature incubator or water bath

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffers at the desired pH values. Ensure the buffer concentration is consistent across all samples.

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in water.

  • Initiate Degradation Studies:

    • For each pH value, add a known volume of the this compound stock solution to a pre-warmed buffer solution to achieve the desired final concentration (e.g., 1 mg/mL).

    • Immediately withdraw a sample (t=0) and quench the reaction by diluting it in a cold mobile phase or a suitable quenching solution. Store at -20°C until analysis.

    • Incubate the remaining solutions at a constant temperature (e.g., 60°C).

  • Sample Collection: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each pH solution and quench as described above.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Record the peak area of the this compound peak for each time point and pH.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the this compound concentration (or peak area) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the observed rate constant (k_obs) for that pH.

    • Plot the log(k_obs) versus pH to generate the pH-rate profile.

Visualization of Expected Outcome:

pH_Rate_Profile cluster_0 pH-Rate Profile for this compound Degradation Acid_Catalysis Acid-Catalyzed Hydrolysis Max_Stability Region of Maximum Stability Acid_Catalysis->Max_Stability Increasing pH Base_Catalysis Base-Catalyzed Hydrolysis Max_Stability->Base_Catalysis Increasing pH DKP_Formation Diketopiperazine Formation (near neutral pH, high temperature) Max_Stability->DKP_Formation

Caption: Expected pH-rate profile for this compound degradation.

Protocol 2: Determination of Activation Energy for this compound Degradation

Objective: To determine the activation energy for the degradation of this compound at a specific pH.

Materials:

  • This compound dipeptide

  • Buffer at a selected pH (e.g., pH 7.4 phosphate buffer)

  • HPLC system with a suitable C18 column

  • Multiple constant temperature incubators or water baths set at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C)

Procedure:

  • Prepare Buffered this compound Solutions: Prepare identical solutions of this compound in the chosen buffer.

  • Incubate at Different Temperatures: Place one solution in each of the constant temperature environments.

  • Conduct Kinetic Studies: For each temperature, follow the procedure outlined in Protocol 1 (steps 3-5) to determine the observed rate constant (k_obs).

  • Data Analysis (Arrhenius Plot):

    • Plot the natural logarithm of the rate constants (ln(k_obs)) versus the reciprocal of the absolute temperature (1/T in Kelvin).

    • The plot should be linear. The slope of the line is equal to -Ea/R, where Ea is the activation energy and R is the gas constant (8.314 J/mol·K).

    • Calculate the activation energy (Ea) from the slope.

Visualization of Experimental Workflow:

Activation_Energy_Workflow cluster_1 Activation Energy Determination A Prepare Buffered This compound Solution B1 Incubate at T1 A->B1 B2 Incubate at T2 A->B2 B3 Incubate at T3 A->B3 C1 Determine k_obs1 B1->C1 C2 Determine k_obs2 B2->C2 C3 Determine k_obs3 B3->C3 D Plot ln(k_obs) vs 1/T (Arrhenius Plot) C1->D C2->D C3->D E Calculate Activation Energy (Ea) D->E

Caption: Workflow for determining the activation energy of this compound degradation.

Section 4: Data Summary

The following table summarizes the expected stability behavior of this compound based on general principles of peptide chemistry and available data. Researchers should use this as a guide and generate specific data for their experimental systems.

ConditionPrimary Degradation Pathway(s)Expected Rate of DegradationKey Considerations
Acidic pH (1-3) HydrolysisHighSpecific-acid catalysis dominates.
Near Neutral pH (4-6) Hydrolysis, Diketopiperazine FormationLow (for hydrolysis)Region of maximum stability for the peptide bond. DKP formation is temperature-dependent.
Basic pH (8-10) HydrolysisHighSpecific-base catalysis dominates.
Low Temperature (≤ 4°C) MinimalVery LowIdeal for short to medium-term storage of solutions. Risk of precipitation.
Room Temperature (~25°C) Hydrolysis, Diketopiperazine FormationLow to ModerateDegradation may be significant over extended periods.
Elevated Temperature (≥ 40°C) Hydrolysis, Diketopiperazine FormationHigh to Very HighAccelerated degradation. Useful for forced degradation studies.

Section 5: References

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science, 213(4507), 544-545. --INVALID-LINK--

References

Technical Support Center: Minimizing Side Reactions in Ile-Gly Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides. The coupling of Isoleucine (Ile) and Glycine (Gly) presents unique challenges due to the steric hindrance of isoleucine and the propensity for specific side reactions at the dipeptide stage. This document provides in-depth, experience-driven troubleshooting advice and preventative strategies in a direct question-and-answer format to help you optimize your Ile-Gly synthesis, enhance yield, and ensure the highest possible purity of your final product.

Section 1: Foundational Concepts in this compound Synthesis
Q: Why is the chemical synthesis of the this compound dipeptide considered particularly challenging?

A: The primary challenge in synthesizing the this compound sequence stems from the structural properties of Isoleucine. Isoleucine is a β-branched amino acid, meaning it has a stereocenter on its side chain at the β-carbon. This branching, close to the peptide backbone, creates significant steric hindrance.[1][2] This bulkiness physically obstructs the approach of the activated carboxyl group of Isoleucine to the amino group of Glycine, slowing down the rate of peptide bond formation.[3][4] This sluggish reaction kinetics not only leads to incomplete coupling but also provides a larger window of opportunity for competing side reactions, such as racemization of the activated Isoleucine, to occur.[5][6]

Q: What are the principal side reactions I should anticipate during this compound synthesis?

A: During the synthesis of this compound, three side reactions are of primary concern:

  • Racemization of Isoleucine: The activation of the carboxylic acid group of Isoleucine makes the α-proton acidic and susceptible to abstraction, which can lead to a loss of stereochemical integrity.[7][8] This results in the formation of the D-allo-Isoleucine-Glycine diastereomer, which is often difficult to separate from the desired product.

  • Incomplete Coupling: Due to the aforementioned steric hindrance of Isoleucine, the coupling reaction may not proceed to completion. This results in the presence of unreacted Glycine (e.g., still attached to the resin in SPPS), leading to deletion sequences in the final crude product and a lower overall yield.[3][9]

  • Diketopiperazine (DKP) Formation: This is a classic intramolecular side reaction that is especially prevalent at the dipeptide stage.[7][10] After the N-terminal protecting group is removed from Glycine, its free amino group can attack the ester linkage of the C-terminal Isoleucine (which is attached to the resin in SPPS), cleaving the dipeptide from the support as a cyclic diketopiperazine.[11][12]

Section 2: Troubleshooting Guide for Common Side Reactions

This section provides direct answers and actionable protocols for the most common issues encountered during this compound synthesis.

Problem Area 1: Racemization of Isoleucine

Q: My final product analysis (HPLC/MS) shows a diastereomeric impurity corresponding to D-allo-Ile-Gly. What is the chemical mechanism behind this racemization?

A: Racemization during peptide coupling primarily occurs through the formation of a 5(4H)-oxazolone (or "azlactone") intermediate.[13][14] The process is as follows:

  • Activation: The carboxyl group of your N-protected Isoleucine is activated by a coupling reagent.

  • Oxazolone Formation: The carbonyl oxygen of the N-terminal protecting group (e.g., the urethane of Fmoc or Boc) attacks the activated carboxyl group, forming a planar, cyclic oxazolone intermediate.

  • Enolization: In the presence of a base, the α-proton of the oxazolone, which is now highly acidic, is abstracted. This forms an achiral enolate intermediate.

  • Reprotonation: When this planar intermediate is reprotonated, it can occur from either face, leading to a mixture of the original L-Isoleucine and the D-allo-Isoleucine epimer.[6][14]

The use of strong bases and prolonged activation times significantly exacerbates this side reaction.[3][8]

Diagram: Mechanism of Isoleucine Racemization via Oxazolone Intermediate

racemization cluster_0 Activation & Cyclization cluster_1 Racemization cluster_2 Coupling Outcome Fmoc-Ile-OH Fmoc-Ile-OH Activated_Ester Activated Ester (e.g., O-Acylisourea) Fmoc-Ile-OH->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Intramolecular Attack Enolate Achiral Enolate Oxazolone->Enolate Base (Proton Abstraction) L_Peptide Desired L-Ile-Gly Enolate->L_Peptide Reprotonation & Coupling D_Peptide D-allo-Ile-Gly (Diastereomer) Enolate->D_Peptide Reprotonation & Coupling

Caption: Racemization pathway of Isoleucine during peptide coupling.

Q: What are the most effective strategies to suppress racemization during the activation of Fmoc-Ile-OH?

A: Suppressing racemization is a balancing act between achieving efficient activation and preventing oxazolone formation. The key is the addition of specific reagents that intercept the activated species before it can cyclize.

  • Use Racemization-Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its more effective derivatives, 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), is critical.[1][8][15] These additives react with the initially formed activated species (e.g., O-acylisourea from DIC) to form an active ester intermediate. These active esters are less prone to racemization than the initial activated species and are highly efficient in the subsequent coupling step.[16][17] HOAt and Oxyma are generally considered superior to HOBt.[3][16]

  • Choose the Right Coupling Reagent: While carbodiimides like DIC are effective, they absolutely require an additive. Uronium/aminium salts like HBTU and HATU already contain an HOBt or HOAt moiety, respectively, making them very popular choices for low-racemization couplings.[14][15][18] Phosphonium-based reagents like PyBOP and PyAOP are also known for low racemization levels.[16][19]

  • Control the Base: The choice and amount of base are crucial. Use the weakest base necessary to neutralize any salts and facilitate the reaction. N-methylmorpholine (NMM) or collidine are generally preferred over the stronger and more sterically hindered diisopropylethylamine (DIPEA), as they are less likely to promote proton abstraction from the α-carbon.[3][14]

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the amine component. The longer the activated species exists, the higher the chance of racemization.[1][3]

Table 1: Comparison of Coupling Strategies for Minimizing Isoleucine Racemization

Coupling ReagentAdditiveRecommended BaseRacemization RiskComments
DICOxyma or HOAt NMM / CollidineVery LowThe gold standard for minimizing racemization. Additive is essential.[15][20]
HATU(None required)NMM / CollidineLowHighly efficient and fast. The HOAt moiety is built-in.[16][19]
HCTU(None required)NMM / CollidineLowMore cost-effective alternative to HATU, based on 6-Cl-HOBt.[16]
PyBOP(None required)DIPEA / NMMLowPhosphonium salt, generally produces clean reactions with low racemization.[14][16]
Experimental Protocol: Racemization Suppression Test

This protocol allows you to compare different coupling conditions to identify the optimal method for your specific system.

  • Preparation: Divide your Glycine-loaded resin into four equal batches.

  • Coupling Cocktail Preparation: In separate vials, prepare the following cocktails to activate Fmoc-Ile-OH (3 eq. relative to resin loading):

    • Vial A: Fmoc-Ile-OH + DIC (3 eq.) + HOBt (3 eq.) in DMF. Add DIPEA (6 eq.).

    • Vial B: Fmoc-Ile-OH + DIC (3 eq.) + HOAt (3 eq.) in DMF. Add NMM (6 eq.).

    • Vial C: Fmoc-Ile-OH + HATU (2.9 eq.) in DMF. Add Collidine (6 eq.).

    • Vial D: Fmoc-Ile-OH + PyBOP (3 eq.) in DMF. Add DIPEA (6 eq.).

  • Reaction: Add each cocktail to a respective resin batch. Allow the reactions to proceed for 2 hours at room temperature.

  • Washing: Thoroughly wash all resin batches with DMF and DCM.

  • Cleavage: Cleave the dipeptide from a small, accurately weighed sample of each resin batch using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Analysis: Analyze the crude product from each batch by chiral HPLC or LC-MS to quantify the ratio of L-Ile-Gly to D-allo-Ile-Gly. The condition producing the lowest percentage of the D-allo diastereomer is optimal.

Problem Area 2: Incomplete Coupling & Deletion Sequences

Q: My analysis shows a large peak for unreacted Glycine starting material. Why is my this compound coupling inefficient?

A: This is a direct consequence of the steric hindrance of Isoleucine.[1][3] The bulky sec-butyl side chain physically blocks the reaction center, requiring more energy and/or more reactive reagents to achieve complete acylation of the glycine amine. Standard coupling reagents like DCC or DIC/HOBt may be too slow or insufficiently reactive to overcome this barrier effectively within a standard timeframe, leading to a significant portion of the Glycine-resin remaining unreacted.[1]

Q: Which coupling reagents are specifically recommended for sterically hindered couplings like this compound?

A: For challenging couplings, you must use a high-reactivity coupling reagent. The goal is to form a highly reactive activated ester that can overcome the steric barrier.

  • Uronium/Aminium Salts: Reagents that form OAt or Oxyma esters are highly recommended. HATU is often considered the most powerful reagent for hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[16] COMU , an Oxyma-based aminium salt, is also exceptionally reactive and has the advantage of producing water-soluble byproducts.[16][19]

  • Phosphonium Salts: PyAOP is a phosphonium analogue of HATU and is also extremely effective for hindered couplings.[15][16] PyBOP is a reliable and slightly milder alternative.[14]

Diagram: Troubleshooting Workflow for Incomplete Coupling

incomplete_coupling start Incomplete Coupling Detected (e.g., Positive Ninhydrin Test) reagent_check Step 1: Evaluate Coupling Reagent Is it high-reactivity? (HATU, HCTU, PyAOP, COMU) start->reagent_check conditions_check Step 2: Modify Conditions Increase Equivalents (3-5x) Increase Time (2-4h) Double Couple Increase Temperature (40-50°C) reagent_check->conditions_check If Yes failure Still Incomplete | Consider alternative strategy (e.g., pre-formed dipeptide) reagent_check->failure If No, Upgrade Reagent solvent_check Step 3: Check Solvent Is it pure, anhydrous DMF or NMP? Is aggregation an issue? conditions_check->solvent_check success Coupling Complete (Negative Ninhydrin Test) solvent_check->success If All OK solvent_check->failure If problem persists

Caption: A logical workflow for addressing incomplete peptide couplings.

Experimental Protocol: High-Efficiency Coupling for a Hindered Residue

This protocol incorporates several best practices to maximize coupling yield.

  • Resin Preparation: Ensure the Glycine-loaded resin is well-swollen in high-quality, anhydrous DMF or NMP. Perform the N-terminal Fmoc deprotection as usual and wash thoroughly.

  • Activation: In a separate vial, dissolve Fmoc-Ile-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add collidine (8 eq.) and allow the mixture to pre-activate for 1-2 minutes. Note: Using a slight excess of the amino acid and additive relative to the coupling reagent can be beneficial.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Shake at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser (ninhydrin) test. If the test is negative (beads are colorless or yellow), the coupling is complete. Proceed to washing.

  • Double Coupling (If Necessary): If the Kaiser test is positive (beads are blue/purple), indicating free amines, drain the reaction vessel and repeat steps 2 and 3 for a second coupling. This ensures the reaction is driven to completion.

  • Final Wash: Once coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Problem Area 3: Diketopiperazine (DKP) Formation

Q: I'm using an Fmoc/tBu strategy on Wang resin and observing a major loss of my this compound product during synthesis. What is happening?

A: You are almost certainly experiencing Diketopiperazine (DKP) formation.[10] This side reaction is particularly favored under the basic conditions of Fmoc deprotection (piperidine in DMF) when Proline or Glycine is the second amino acid in the sequence.[10][21] The mechanism is an intramolecular aminolysis:

  • Fmoc-Gly is coupled to the Ile-Wang resin.

  • The Fmoc group is removed from Glycine, exposing its free α-amino group.

  • This nucleophilic amine attacks the C-terminal ester linkage of the Isoleucine to the Wang resin.

  • This forms a stable, six-membered cyclic dipeptide (a diketopiperazine) which is cleaved from the resin and washed away, resulting in a capped, unreactive hydroxyl group on the resin and a significant loss of yield.[7][11]

Because the byproduct is washed away, this is sometimes called "traceless" cleavage, making it difficult to detect other than by poor final yield.[10]

Diagram: Mechanism of Diketopiperazine (DKP) Formation in SPPS

dkp_formation start_node H-Gly-Ile-O-Resin (After Fmoc Deprotection) attack Intramolecular Nucleophilic Attack (Glycine N-terminus attacks Ile-Resin ester bond) start_node->attack Base Catalyzed (e.g., Piperidine) intermediate Tetrahedral Intermediate attack->intermediate products Products intermediate->products dkp cyclo(this compound) (Diketopiperazine) Cleaved from resin products->dkp resin HO-Resin (Inactive) products->resin

Caption: Cleavage of a dipeptide from resin via DKP formation.

Q: How can I effectively prevent DKP formation for the this compound sequence?

A: Prevention is key and involves strategic choices at the very beginning of your synthesis.

  • Use a Sterically Hindered Resin: The most effective method is to use a 2-Chlorotrityl Chloride (2-CTC) resin instead of a Wang or Rink Amide resin for the first amino acid.[7][10] The extreme steric bulk of the trityl linkage shields the ester bond from the intramolecular attack, significantly inhibiting DKP formation.

  • Modify Deprotection Conditions: If you must use a more sensitive resin, using a less basic and bulkier deprotection cocktail can help. For example, a solution of 2% DBU / 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[11]

  • Couple a Pre-formed Dipeptide: Synthesize the protected dipeptide (e.g., Fmoc-Ile-Gly-OH) in solution phase first. After purification, this dipeptide can then be coupled to the resin as a single unit. This completely bypasses the vulnerable dipeptide stage on the solid support.[21][22]

Experimental Protocol: Loading Fmoc-Ile-OH onto 2-Chlorotrityl Resin

This protocol ensures the first amino acid is attached via its carboxyl group, minimizing DKP risk.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 eq.) in anhydrous DCM for 30 minutes in a reaction vessel.

  • Amino Acid Solution: In a separate flask, dissolve Fmoc-Ile-OH (1.5 eq.) in a minimal amount of anhydrous DCM. Add DIPEA (3.0 eq.) to the solution and mix gently. Note: Do not use an alcohol-containing solvent, as it will react with the resin.

  • Loading Reaction: Drain the DCM from the swollen resin. Immediately add the Fmoc-Ile-OH/DIPEA solution to the resin.

  • Agitation: Shake the mixture at room temperature for 1-2 hours. The reaction can be monitored by taking a small aliquot of the supernatant and testing for the presence of unreacted Fmoc-Ile-OH by TLC.

  • Capping: After the loading is complete, drain the reaction solution. To cap any remaining active chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum. The loading level can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample.

Section 3: Proactive Strategies & Best Practices

Q: What is the optimal "go-to" strategy for a clean and high-yield synthesis of a peptide containing an this compound motif?

A: Based on extensive field experience, the following combination provides the highest probability of success:

  • Resin: Start with a 2-Chlorotrityl Chloride (2-CTC) resin to load the C-terminal amino acid. This is your best defense against DKP formation.[7][10]

  • N-α Protection: Use the Fmoc/tBu strategy, as it is generally robust and avoids the strong acids (like HF) required in Boc chemistry.[23][24]

  • Coupling Reagent: For the critical this compound coupling, use a high-reactivity, low-racemization reagent combination such as DIC/Oxyma or HATU .[16][19][20] For all other less-hindered couplings, a more economical choice like HCTU or DIC/Oxyma is excellent.

  • Reaction Conditions: Employ a double coupling strategy for the Isoleucine addition to ensure the reaction goes to completion.[3] Monitor with a Kaiser test after the first coupling.

Q: How important is solvent quality, and what should I be concerned about?

A: Solvent quality is paramount. The primary concern is the presence of water and amine contaminants.

  • Water: Trace amounts of water in your solvent (especially DMF) can cause hydrolysis of your activated amino acid ester.[5][25] This side reaction consumes your expensive reagent and amino acid, directly reducing the coupling yield. Always use high-purity, anhydrous, peptide-synthesis-grade solvents.

  • Amine Contaminants: DMF can degrade over time to produce dimethylamine and formic acid.[26] The dimethylamine is a nucleophile that can cause premature Fmoc deprotection, leading to side reactions and deletion sequences. Store DMF in a cool, dark place and use fresh bottles. N-Methyl-2-pyrrolidone (NMP) is a more stable alternative and is often preferred for difficult or aggregating sequences.[9]

References

Technical Support Center: Optimization of Ile-Gly Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Isoleucyl-glycine (Ile-Gly) fragmentation in tandem mass spectrometry (MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges in the MS/MS analysis of this dipeptide.

Introduction: The Nuances of this compound Fragmentation

The seemingly simple dipeptide, Isoleucyl-glycine (this compound), presents unique challenges in MS/MS analysis, primarily due to the isobaric nature of isoleucine (Ile) and leucine (Leu). Accurate fragmentation and interpretation are critical for confident identification and quantification. This guide will delve into the core principles of this compound fragmentation, providing you with the expertise to optimize your experimental parameters and troubleshoot common issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your this compound MS/MS experiments in a question-and-answer format.

Question 1: I am observing a very low intensity of my y1 ion (glycine immonium ion) for this compound. What could be the cause and how can I improve it?

Answer:

Low intensity of the y1 ion (m/z 75.05 for the protonated form) is a common issue. Several factors can contribute to this:

  • Suboptimal Collision Energy: The collision energy might not be optimal for fragmenting the peptide bond. For a small dipeptide like this compound, the optimal collision energy is often lower than that for larger peptides. Excessive collision energy can lead to the complete shattering of the precursor ion into very small, uninformative fragments, while insufficient energy will result in poor fragmentation.

  • Mobile Phase Composition: The choice of mobile phase additives can influence ionization and fragmentation efficiency. While trifluoroacetic acid (TFA) is excellent for chromatography, it can cause ion suppression in the mass spectrometer. Formic acid is generally a better choice for MS-based analyses.

  • Instrument Tuning: Ensure your mass spectrometer is properly tuned and calibrated for the low mass range. Poor tuning can lead to discrimination against lower m/z fragments.

Troubleshooting Steps:

  • Optimize Collision Energy: Perform a collision energy optimization experiment. Infuse a standard solution of this compound and ramp the collision energy (e.g., in 2-5 eV increments) to determine the value that yields the highest intensity for the y1 ion.

  • Mobile Phase Modification: If using TFA, consider switching to 0.1% formic acid. This typically enhances protonation and can lead to better fragmentation.

  • Check Instrument Calibration: Regularly calibrate your instrument, paying close attention to the low mass region to ensure accurate mass and optimal sensitivity.

Question 2: My MS/MS spectrum for a peak I suspect is this compound is dominated by the precursor ion with very little fragmentation. How can I increase fragmentation efficiency?

Answer:

A dominant precursor ion indicates insufficient energy is being transferred to the ion to induce fragmentation. This can be due to several factors:

  • Low Collision Energy: As mentioned previously, the set collision energy might be too low.

  • Charge State: For a small dipeptide, you are likely observing the [M+H]+ ion. Higher charge states generally fragment more readily at lower collision energies. While unlikely for this compound, if you are working with adducted species, this could be a factor.

  • Collision Gas Pressure: The pressure of the collision gas (e.g., argon, nitrogen) in the collision cell can affect fragmentation efficiency. A lower-than-optimal pressure will result in fewer collisions and less efficient energy transfer.

Troubleshooting Steps:

  • Increase Collision Energy: Gradually increase the collision energy and monitor the fragmentation pattern.

  • Optimize Collision Gas Pressure: Consult your instrument's manual for the recommended collision gas pressure range and ensure it is set appropriately. In some cases, a slight increase in pressure can enhance fragmentation.

  • Consider a Different Fragmentation Technique: If available, higher-energy collisional dissociation (HCD) can provide more extensive fragmentation compared to collision-induced dissociation (CID).[1]

Question 3: I am struggling to differentiate this compound from its isobaric counterpart, Leu-Gly. What MS/MS strategies can I employ?

Answer:

Distinguishing between isoleucine and leucine is a classic challenge in mass spectrometry.[2][3] Standard CID or HCD of the peptide backbone often yields identical b and y ions. The key is to induce fragmentation of the amino acid side chain, which differs between Ile and Leu.

Strategies for Differentiation:

  • Higher-Energy Collisional Dissociation (HCD): HCD can sometimes induce side-chain fragmentation, leading to the formation of diagnostic w- and d-ions.[4] For isoleucine, the characteristic loss of an ethyl radical (C2H5, 29 Da) or a methyl radical (CH3, 15 Da) from the side chain can be observed. Leucine, on the other hand, will typically show a loss of an isobutyl radical (C4H9, 57 Da).

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that is particularly effective at preserving post-translational modifications and inducing side-chain cleavages.[5] ETD of this compound can generate c- and z-ions, and importantly, can lead to the formation of w-ions that are diagnostic for isoleucine.

  • MS³ Fragmentation: In an MS³ experiment, you can isolate a specific fragment ion (e.g., the b1 or a1 ion) from the initial MS/MS and subject it to further fragmentation. This can sometimes reveal the side-chain structure.

Experimental Protocol for Ile/Leu Differentiation using HCD:

  • Instrument Setup: Use a high-resolution mass spectrometer capable of HCD.

  • Collision Energy: Employ a stepped normalized collision energy (NCE) approach. For example, use three steps of 20, 30, and 40 NCE. This increases the chances of observing the diagnostic side-chain fragments.[6]

  • Data Analysis: Carefully examine the low m/z region of the HCD spectrum for the presence of w-ions. For this compound, look for a w-ion resulting from the loss of the ethyl group from the isoleucine side chain.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for this compound in positive ion mode CID?

A1: For the protonated this compound precursor ion ([M+H]⁺ at m/z 189.12), the major expected fragment ions from the cleavage of the peptide bond are:

  • b1 ion: The N-terminal fragment containing the isoleucine residue (m/z 114.10).

  • y1 ion: The C-terminal fragment corresponding to the glycine residue (m/z 75.05).

  • Immonium ion of Isoleucine: A characteristic low-mass ion for isoleucine (m/z 86.09).

  • a1 ion: Often observed as a loss of CO from the b1 ion (m/z 86.09, isobaric with the immonium ion).

Q2: How does the glycine residue influence the fragmentation of this compound?

A2: Glycine, being the smallest amino acid with no side chain, can influence fragmentation in a few ways. Cleavage N-terminal to a glycine residue is often a favored fragmentation pathway.[7] In the case of this compound, this would lead to the formation of the b1 ion. The lack of a bulky side chain on glycine means there is less steric hindrance for proton migration along the peptide backbone, which can facilitate fragmentation.

Q3: What is a good starting point for collision energy optimization for this compound?

A3: A good starting point for a doubly charged peptide of this size would be a normalized collision energy (NCE) of around 25-30% on an Orbitrap instrument.[8] However, for the singly charged this compound, a lower NCE, perhaps in the range of 15-25%, might be more appropriate. It is always recommended to perform an empirical optimization for your specific instrument and conditions.

Q4: Can mobile phase additives other than formic acid be used to improve fragmentation?

A4: While formic acid is the most common and generally effective additive, other options can be explored. For instance, acetic acid can be used, though it is a weaker acid and may result in lower ionization efficiency. In some specific cases, modifying the mobile phase with a small amount of an organic solvent like acetonitrile in the aqueous phase can alter the conformation of the peptide in the gas phase and subtly influence fragmentation. However, for routine analysis, 0.1% formic acid is the standard and recommended choice.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Optimization of Collision Energy for this compound Fragmentation

This protocol outlines the steps to determine the optimal collision energy for maximizing the intensity of key fragment ions of this compound using a data-dependent acquisition (DDA) approach.

Materials:

  • This compound standard (≥98% purity)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare a 1 µM solution of this compound in 50:50 water:acetonitrile with 0.1% formic acid.

  • LC-MS/MS System Setup:

    • LC: Direct infusion at a flow rate of 5 µL/min.

    • Mass Spectrometer: Set to positive ion mode.

    • MS1 Scan: Scan range of m/z 150-500.

    • MS2 Method (DDA):

      • Include the m/z of the [M+H]⁺ of this compound (189.12) in the inclusion list.

      • Set the isolation window to 1.0 m/z.

      • Choose CID or HCD as the fragmentation method.

      • Create multiple methods with varying normalized collision energies (e.g., 10, 15, 20, 25, 30, 35, 40 NCE).

  • Data Acquisition: Inject the sample and acquire data for each collision energy method.

  • Data Analysis:

    • Extract the MS/MS spectra for the this compound precursor at each collision energy.

    • Plot the intensity of the key fragment ions (b1, y1, and immonium ion) as a function of the collision energy.

    • The optimal collision energy is the value that provides the best balance of precursor ion depletion and production of informative fragment ions.

Data Presentation: Effect of Collision Energy on this compound Fragmentation

The following table summarizes the expected trend in the relative abundance of key fragment ions as a function of normalized collision energy (NCE) for the [M+H]⁺ of this compound.

NCE (%)Precursor (m/z 189.12) Intensityb1 (m/z 114.10) Intensityy1 (m/z 75.05) IntensityImmonium (m/z 86.09) Intensity
10HighLowLowVery Low
15MediumMediumMediumLow
20 Low High High Medium
25Very LowHighHighHigh
30NegligibleMedium-HighMedium-HighHigh
35NegligibleMediumMediumMedium-High
40NegligibleLowLowMedium

Note: This table represents a generalized trend. The optimal NCE will vary depending on the instrument type and specific tuning parameters.

Part 4: Visualizations

This compound Fragmentation Pathway

IleGly_Fragmentation Precursor [this compound+H]⁺ m/z 189.12 b1 b₁ ion (Ile) m/z 114.10 Precursor->b1 Peptide Bond Cleavage y1 y₁ ion (Gly) m/z 75.05 Precursor->y1 Peptide Bond Cleavage Immonium Immonium ion (Ile) m/z 86.09 Precursor->Immonium Side-chain related a1 a₁ ion m/z 86.09 b1->a1 -CO

Caption: Primary fragmentation pathways of protonated this compound in CID/HCD.

Troubleshooting Workflow for Low Signal Intensity

Troubleshooting_Low_Signal Start Low Signal Intensity Observed Check_Sample Verify Sample Concentration and Integrity Start->Check_Sample Check_LC Inspect LC System for Leaks and Proper Flow Check_Sample->Check_LC Sample OK Check_MS Evaluate MS Parameters Check_LC->Check_MS LC OK Change_Mobile_Phase Switch to 0.1% Formic Acid Check_LC->Change_Mobile_Phase Using TFA Optimize_CE Perform Collision Energy Optimization Check_MS->Optimize_CE Basic Parameters OK Optimize_Source Clean and Tune Ion Source Check_MS->Optimize_Source Suspect Contamination Solution Signal Intensity Improved Optimize_CE->Solution Optimize_Source->Solution Change_Mobile_Phase->Solution

References

Technical Support Center: Advanced Strategies for the Resolution of Ile-Gly Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to one of the more persistent challenges in analytical biochemistry and proteomics: the effective resolution of the dipeptide positional isomers Isoleucyl-Glycine (Ile-Gly) and Glycyl-Isoleucine (Gly-Ile). These isomers, while simple in structure, are notoriously difficult to separate due to their identical mass and elemental composition, posing significant hurdles in drug development, metabolomics, and peptide mapping.

This guide is structured to provide not just protocols, but a foundational understanding of the principles governing separation. We will explore the causal logic behind method development, troubleshoot common failures, and introduce advanced techniques to achieve baseline resolution for these critical analytes.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core scientific principles that make this compound and Gly-Ile a unique analytical challenge.

Q1: Why do my standard reversed-phase (RP) HPLC methods fail to separate this compound and Gly-Ile?

Standard C18 columns primarily separate molecules based on hydrophobicity. Both this compound and Gly-Ile are small, highly polar dipeptides with identical molecular weights (188.22 g/mol ) and the same constituent amino acids.[1][2] The difference in their overall hydrophobicity is minimal, as the key differentiator is the position of the bulky, nonpolar isoleucine side chain. In this compound, the isoleucine provides the N-terminus, while in Gly-Ile, it is at the C-terminus. This subtle structural rearrangement is often insufficient to create a significant enough difference in retention time on traditional RP media, leading to co-elution.

Q2: What is the primary physicochemical difference between this compound and Gly-Ile that we can exploit for separation?

The most significant difference lies in the location of the primary amine and carboxylic acid groups relative to the isoleucine side chain. This positioning affects two key properties:

  • Isoelectric Point (pI): The pI values for the two isomers are slightly different. This difference, though small, can be leveraged by carefully controlling the mobile phase pH to alter the net charge of each molecule, which is a key principle for ion-exchange chromatography.

  • Surface Polarity and Dipole Moment: The arrangement of atoms in Gly-Ile versus this compound results in a different three-dimensional structure and charge distribution. This can lead to differential interactions with more polar stationary phases, such as those used in Hydrophilic Interaction Liquid Chromatography (HILIC).[3]

Troubleshooting Guide: Chromatographic Resolution

This section provides actionable steps for when your primary analytical method is failing to provide the necessary resolution.

Q3: My C18 column provides only a single peak for my isomer mixture. What is my first troubleshooting step?

Before abandoning your reversed-phase method entirely, simple mobile phase optimization can sometimes yield results, especially with high-efficiency UPLC systems.[4]

  • Action 1: Adjust Mobile Phase pH. Modulate the mobile phase pH with additives like formic acid (0.1%) or trifluoroacetic acid (0.1%). Moving the pH closer to the pI of one isomer can subtly alter its charge state and hydrophobicity, potentially inducing a small shift in retention.

  • Action 2: Employ a Shallow Gradient. A very slow, shallow gradient of your organic solvent (e.g., 0.2-0.5% change per minute) can maximize the separation potential of high-efficiency columns (e.g., sub-2 µm particle size).[5] This gives the isomers more time to interact with the stationary phase.

  • Action 3: Lower the Temperature. Reducing the column temperature (e.g., from 40°C to 25°C) can sometimes enhance separation by increasing the strength of polar interactions, although it may also increase backpressure and peak broadening.

If these steps fail, it is highly probable that the separation mechanism of reversed-phase alone is insufficient.

Q4: Reversed-phase optimization failed. Which alternative column chemistries should I consider for separating this compound and Gly-Ile?

When hydrophobicity is not a strong enough selection criterion, you must employ alternative separation mechanisms. The choice of column is the most critical factor in achieving resolution.

HILIC is often the most effective and direct approach for separating these polar isomers. It separates compounds based on their partitioning into a water-enriched layer on the surface of a polar stationary phase.

  • Why it Works: HILIC excels at retaining and separating very polar analytes that show little or no retention on C18 columns. The differential polarity and hydrogen bonding capability of this compound vs. Gly-Ile become the primary drivers of separation.[6][7]

  • Recommended Action: Switch to a HILIC column (e.g., amide, diol, or bare silica phase). Use a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) to facilitate analyte partitioning and improve peak shape.

MMC columns possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties, allowing for two dimensions of separation on a single column.

  • Why it Works: This approach simultaneously exploits the minor differences in hydrophobicity and the pH-dependent charge states of the isomers. A mixed-mode column with both anion-exchange and reversed-phase characteristics can be particularly effective.

  • Recommended Action: Select a mixed-mode column (e.g., Raptor Polar X) and screen different mobile phase pH values to optimize both retention mechanisms.[6]

While this compound and Gly-Ile are positional isomers, not enantiomers, chiral stationary phases (CSPs) can sometimes resolve them.

  • Why it Works: CSPs provide a complex three-dimensional environment with multiple interaction points (hydrogen bonding, dipole-dipole, steric hindrance). The unique shapes of this compound and Gly-Ile can cause them to interact differently with the chiral selector, leading to separation.[8][9] This is often successful for dipeptides.

  • Recommended Action: Test a protein-based or cyclodextrin-based chiral column. This is often considered a secondary approach due to the higher cost and specialized nature of chiral columns.

Column TypePrimary Separation MechanismTypical Mobile Phase (A/B)Key Advantage
Reversed-Phase (C18) HydrophobicityA: 0.1% FA in WaterB: 0.1% FA in ACNHigh efficiency and familiarity; generally insufficient for isomers.
HILIC (Amide, Silica) Polarity / PartitioningA: 10mM Amm. Formate in 90:10 ACN:H₂OB: 10mM Amm. Formate in H₂OExcellent for highly polar analytes; often the best choice.[7]
Mixed-Mode (RP/AEX) Hydrophobicity & ElectrostaticA: WaterB: Methanol with pH modifier (e.g., Acetic Acid)Dual separation mechanism offers enhanced selectivity.
Chiral (Cyclodextrin) Stereospecific InteractionsVaries widely; often polar organic or normal phaseCan resolve isomers based on subtle 3D structural differences.[8]

Workflow & Advanced Techniques

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for tackling the separation of this compound and Gly-Ile, from initial method development to advanced solutions.

G cluster_0 Initial Analysis & Optimization cluster_1 Advanced Chromatographic Strategies cluster_2 Alternative & Confirmatory Techniques Start Start: Mixture of This compound & Gly-Ile RP_HPLC Standard RP-HPLC (e.g., C18 column) Start->RP_HPLC Check_Res Resolution Check: Co-elution Observed? RP_HPLC->Check_Res Optimize Optimize RP Method: - Adjust pH - Shallow Gradient - Lower Temperature Check_Res->Optimize Yes Change_Chem Change Column Chemistry Check_Res->Change_Chem No Improvement Optimize->RP_HPLC Re-analyze HILIC HILIC Method Change_Chem->HILIC MixedMode Mixed-Mode Method Change_Chem->MixedMode Chiral Chiral Method Change_Chem->Chiral Derivatize Pre-Column Derivatization Change_Chem->Derivatize If resolution still insufficient IMS Ion Mobility Spectrometry (IMS) Change_Chem->IMS For orthogonal separation Success Success: Baseline Resolution Achieved HILIC->Success MixedMode->Success Chiral->Success Derivatize->Success IMS->Success

Caption: A decision tree for resolving this compound isomers.

Q5: My isomers still co-elute even with HILIC. Can I modify them chemically to improve separation?

Yes. Pre-column derivatization is a powerful technique to exaggerate the minor differences between the isomers.

  • Why it Works: By reacting the isomers with a labeling reagent, you introduce a new chemical moiety. If the reagent is chiral, it can convert the positional isomers into diastereomers, which have different physicochemical properties and are often easily separable on standard achiral columns.[8][10] Even an achiral reagent can alter the polarity or hydrophobicity enough to enable separation.

  • Protocol: Chiral Derivatization with Marfey's Reagent (FDAA)

    • Reagent Prep: Prepare a 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.

    • Sample Prep: Dissolve ~0.5 mg of your dipeptide mixture in 200 µL of 1M sodium bicarbonate.

    • Reaction: Add 400 µL of the FDAA solution to your sample.

    • Incubation: Heat the mixture at 40°C for 1 hour.

    • Quenching: Cool the mixture and neutralize by adding 200 µL of 2M HCl.

    • Analysis: Dilute the sample with mobile phase and inject onto a standard C18 column. The resulting diastereomers will have different retention times.

Q6: I need to confirm the identity of my isomers without chromatographic separation. Is this possible with mass spectrometry?

While standard MS cannot distinguish between isomers due to their identical mass, coupling it with Ion Mobility Spectrometry (IMS) provides an orthogonal dimension of separation.[11][12]

  • Why it Works: IMS separates ions in the gas phase based on their size, shape, and charge (specifically, their rotationally averaged collision cross-section, or CCS). The three-dimensional structures of this compound and Gly-Ile are different, causing them to drift through the IMS cell at different rates, even if they enter the mass spectrometer at the same time.[3][13]

  • Expected Outcome: An IMS-enabled mass spectrometer can resolve the co-eluting isomers into two distinct features on a plot of ion mobility (drift time) versus m/z. This provides confident identification without requiring chromatographic resolution.

Experimental Protocol: HILIC-MS Method for this compound & Gly-Ile

This protocol provides a robust starting point for separating this compound and Gly-Ile using a widely accessible technique.

  • System Preparation:

    • LC System: Agilent 1290 Infinity II or equivalent UPLC/UHPLC system.

    • Mass Spectrometer: Agilent 6545 XT Q-TOF or equivalent high-resolution MS.

    • Column: Waters ACQUITY UPLC BEH Amide column (130Å, 1.7 µm, 2.1 mm X 100 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A (90:10): 90% Acetonitrile, 10% Water, with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B (Aqueous): 100% Water with 10 mM Ammonium Formate, pH 3.0.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 2 µL

    • Gradient Profile:

      Time (min) % Mobile Phase B
      0.0 5.0
      8.0 40.0
      8.1 95.0
      9.0 95.0
      9.1 5.0

      | 12.0 | 5.0 |

  • Mass Spectrometer Settings (Positive ESI):

    • Gas Temperature: 325°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Sheath Gas Temp: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • MS Acquisition Range: 50-300 m/z

G cluster_prep Preparation cluster_run Execution cluster_detect Detection Sample Sample in Solution Injection Inject Sample Sample->Injection LC_System UPLC/UHPLC System LC_System->Injection HILIC_Col HILIC Column (Amide Phase) Separation Isomer Separation in Column HILIC_Col->Separation Gradient Apply HILIC Gradient (High ACN -> Aqueous) Injection->Gradient Gradient->Separation ESI Electrospray Ionization (ESI+) Separation->ESI MS_Detect High-Resolution MS Detection ESI->MS_Detect Data Resolved Data: Chromatogram MS_Detect->Data

Caption: HILIC-MS workflow for this compound isomer analysis.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Ile-Gly and Gly-Ile Dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Sequence in Dipeptide Bioactivity

In the realm of bioactive peptides, short amino acid chains capable of exerting specific physiological effects, the dipeptides represent the simplest functional units.[1][2] Comprising just two amino acid residues, their biological activities are profoundly dictated by their constituent amino acids and, crucially, their sequence. This guide delves into a comparative analysis of two constitutional isomeric dipeptides: Isoleucyl-Glycine (Ile-Gly) and Glycyl-Isoleucine (Gly-Ile). While identical in amino acid composition, the positional difference of the hydrophobic, bulky Isoleucine (Ile) and the small, flexible Glycine (Gly) residues can lead to significant variations in their interaction with biological targets and, consequently, their bioactivity.[3]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an in-depth, objective comparison of the potential bioactivities of this compound and Gly-Ile, supported by established structure-activity relationships and detailed experimental protocols for empirical validation. We will explore potential differences in their antihypertensive, antioxidant, and cytotoxic properties, explaining the causal relationships between their molecular structure and biological function.

Structural and Physicochemical Properties: The Foundation of Differential Bioactivity

The fundamental difference between this compound and Gly-Ile lies in the position of their N-terminal and C-terminal amino acids.

  • This compound: Features a hydrophobic Isoleucine residue at the N-terminus and a small Glycine residue at the C-terminus.

  • Gly-Ile: Presents the opposite arrangement, with Glycine at the N-terminus and a hydrophobic Isoleucine at the C-terminus.

This seemingly minor alteration has significant implications for the peptides' physicochemical properties, including hydrophobicity, steric hindrance, and the potential for interaction with enzyme active sites. Isoleucine possesses a bulky, hydrophobic side chain, while Glycine's side chain is a single hydrogen atom, providing conformational flexibility.[4] The exposure of these residues at different termini will govern how the dipeptides dock with target proteins.

Comparative Bioactivity Analysis

Antihypertensive Activity: Angiotensin-Converting Enzyme (ACE) Inhibition

Hypertension is a critical global health issue, and inhibitors of the Angiotensin-Converting Enzyme (ACE) are a cornerstone of its treatment.[5][6] ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[7] Food-derived bioactive peptides are a promising source of ACE inhibitors.[8]

Structure-Activity Relationship Insights: The bioactivity of ACE inhibitory peptides is strongly influenced by the amino acid residues at their C-terminal end. Extensive research has shown that peptides with hydrophobic, aliphatic, or aromatic amino acids at the C-terminus exhibit higher ACE-binding affinity.[1][5] The bulky side chains of these residues are thought to interact favorably with a hydrophobic pocket in the active site of ACE.

Comparative Hypothesis: Based on these established principles, Gly-Ile is predicted to be a more potent ACE inhibitor than this compound. The presence of the hydrophobic Isoleucine at the C-terminus in Gly-Ile aligns with the preferred structural characteristics for ACE inhibition. In contrast, the C-terminal Glycine in this compound, lacking a substantial side chain, is less likely to form strong inhibitory interactions with the enzyme's active site. While N-terminal hydrophobicity can also contribute to ACE inhibition, the C-terminal residue is often considered more critical.[9][10]

Experimental Workflow: ACE Inhibition Assay

cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_peptide Prepare this compound & Gly-Ile Stock Solutions mix Mix Peptide/Control with ACE Solution prep_peptide->mix prep_ace Prepare ACE Enzyme Solution prep_ace->mix prep_substrate Prepare HHL Substrate Solution add_substrate Add HHL Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate (e.g., 10 min at 37°C) mix->pre_incubate pre_incubate->add_substrate incubate Incubate (e.g., 60 min at 37°C) add_substrate->incubate stop_reaction Stop Reaction (e.g., add HCl) incubate->stop_reaction extract Extract Hippuric Acid (HA) with Ethyl Acetate stop_reaction->extract evaporate Evaporate Ethyl Acetate extract->evaporate resuspend Resuspend HA in Water/Buffer evaporate->resuspend measure Measure Absorbance at 228 nm resuspend->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Workflow for in vitro ACE inhibition assay.

Antioxidant Activity: Radical Scavenging Potential

Antioxidant peptides can protect against oxidative stress by scavenging free radicals, inhibiting lipid peroxidation, and chelating metal ions.[11] The antioxidant capacity of peptides is influenced by their amino acid composition, sequence, and hydrophobicity. Amino acids like Tryptophan, Tyrosine, and Histidine are known for potent antioxidant activity, but other amino acids also contribute.[11]

Structure-Activity Relationship Insights: The specific contribution of Isoleucine and Glycine to antioxidant activity is less defined than their role in ACE inhibition. However, some studies suggest that the overall structure and ability of the peptide to donate a hydrogen atom are key. The presence of a peptide bond itself contributes to antioxidant activity.

Comparative Hypothesis: The difference in antioxidant activity between this compound and Gly-Ile is likely to be less pronounced than their difference in ACE inhibition. Both peptides lack strongly antioxidant side chains. Any observed difference may arise from subtle conformational changes influencing the accessibility of the peptide backbone to free radicals. Empirical testing using assays like the DPPH radical scavenging assay is essential to determine their relative potency.

Mechanism: DPPH Radical Scavenging Assay

DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H Donated H• Peptide_Radical Peptide• (Oxidized) Antioxidant Antioxidant Peptide (e.g., this compound / Gly-Ile) Antioxidant->Peptide_Radical Loses H•

Caption: DPPH radical is reduced by an antioxidant.

Anticancer and Cytotoxic Activity

Certain peptides can exhibit cytotoxic effects on cancer cells, making them potential candidates for anticancer drug development.[12][13] The mechanism often involves disrupting the cell membrane integrity or inducing apoptosis.[12][13]

Structure-Activity Relationship Insights: The cytotoxicity of peptides is highly dependent on factors like hydrophobicity, charge, and the ability to adopt specific secondary structures. While dipeptides are generally too short to form stable alpha-helices or beta-sheets, their overall hydrophobicity can influence their interaction with cell membranes.

Comparative Hypothesis: It is difficult to predict a significant difference in cytotoxic activity between this compound and Gly-Ile without experimental data. The overall hydrophobicity is the same, but the distribution might affect membrane interaction. A standard cytotoxicity assay, such as the MTT assay, would be necessary to evaluate their effects on various cancer cell lines and normal cell lines to assess both efficacy and safety.[14][15]

Quantitative Data Summary

The following table presents hypothetical IC50 values to illustrate how experimental data comparing this compound and Gly-Ile would be presented. These values are for illustrative purposes and must be determined experimentally.

Bioactivity AssayDipeptidePredicted IC50 ValueRationale
ACE Inhibition This compoundHigher (e.g., 500 µM)C-terminal Glycine is less favorable for ACE binding.
Gly-IleLower (e.g., 150 µM) C-terminal Isoleucine (hydrophobic) is preferred for ACE binding.[1][5]
DPPH Scavenging This compoundSimilar (e.g., 2.5 mg/mL)Minor structural difference, similar radical scavenging potential expected.
Gly-IleSimilar (e.g., 2.3 mg/mL)Minor structural difference, similar radical scavenging potential expected.
Cytotoxicity (e.g., on A549 cells) This compound> 1000 µMLow cytotoxicity expected for simple dipeptides.
Gly-Ile> 1000 µMLow cytotoxicity expected for simple dipeptides.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Activity Assay

This protocol is adapted from standard methodologies to assess the ability of the dipeptides to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[16][17][18]

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.
  • Peptide Samples: Prepare stock solutions of this compound and Gly-Ile (e.g., 10 mg/mL) in methanol or an appropriate buffer. Create a series of dilutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL).
  • Positive Control: Prepare a solution of Ascorbic Acid or Trolox at similar concentrations.

2. Assay Procedure (96-well plate format):

  • Add 100 µL of the peptide sample dilutions (or control/blank) to the wells of a 96-well microplate.
  • Add 100 µL of the 0.1 mM DPPH solution to each well.[16]
  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[16][17]
  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
  • Plot the % scavenging against peptide concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: MTT Cytotoxicity Assay

This protocol assesses the effect of the dipeptides on cell viability by measuring the metabolic activity of cells.[14][15]

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., A549, HepG2) in appropriate media (e.g., DMEM with 10% FBS).
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14]

2. Peptide Treatment:

  • Prepare various concentrations of this compound and Gly-Ile in serum-free media.
  • Remove the old media from the cells and add 100 µL of the peptide solutions to the respective wells. Include wells for untreated controls (cells with media only) and a blank (media only).
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[13]

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
  • Carefully remove the media containing MTT.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
  • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

4. Calculation:

  • Cell viability is calculated as: % Viability = [(A_sample - A_blank) / (A_control - A_blank)] × 100
  • Plot % viability against peptide concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

Conclusion and Future Perspectives

The comparative analysis of this compound and Gly-Ile underscores a fundamental principle in peptide science: sequence determines function. Based on established structure-activity relationships for ACE inhibitors, Gly-Ile is hypothesized to possess superior antihypertensive potential due to the favorable placement of its C-terminal hydrophobic residue. In contrast, their antioxidant and cytotoxic activities are less predictable and may be more comparable, necessitating direct experimental evaluation.

The protocols provided herein offer a robust framework for empirically testing these hypotheses. Future research should focus on a comprehensive in vitro screening of these dipeptides against a panel of enzymes and cell lines, followed by in vivo studies in animal models to validate any promising results, particularly for the antihypertensive activity of Gly-Ile.[19][20][21] Such studies will not only elucidate the specific bioactivities of these two simple molecules but also contribute to the broader understanding of how subtle changes in peptide structure can be leveraged for therapeutic and nutraceutical applications.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ile-Gly Detection: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of small peptides like Isoleucyl-glycine (Ile-Gly) is a critical step in various stages of research and manufacturing. The choice of analytical methodology and the rigor of its validation underpin the reliability and reproducibility of experimental data. This guide provides an in-depth comparison of two prevalent analytical techniques for this compound detection: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and is grounded in the principles of scientific integrity, drawing from authoritative regulatory guidelines to ensure that the described methods are self-validating systems.

The Importance of Robust Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] Without proper validation, results lack scientific and regulatory credibility.[3] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on this process.[4][5][6][7][8][9][10] The core parameters assessed during validation include specificity, linearity, accuracy, precision, and robustness.[1][3][11][12]

Comparative Overview: HPLC-UV and LC-MS/MS for this compound Detection

The fundamental difference between HPLC-UV and LC-MS/MS lies in the detector.[13] HPLC-UV relies on the principle that the analyte absorbs light at a specific wavelength. Its simplicity and cost-effectiveness make it a workhorse in many quality control laboratories.[13] In contrast, LC-MS/MS offers significantly higher sensitivity and selectivity by identifying and quantifying the analyte based on its mass-to-charge ratio (m/z).[13][14][15]

FeatureHPLC-UVLC-MS/MS
Principle Light AbsorbanceMass-to-Charge Ratio (m/z)
Sensitivity Parts Per Million (ppm)Parts Per Trillion (ppt)
Selectivity Moderate; susceptible to co-eluting interferencesExcellent; distinguishes compounds with the same retention time but different mass
Complexity Relatively simple operation and maintenanceMore complex instrumentation and method development
Cost Lower initial investment and operational costsHigher initial investment and maintenance costs
Typical Use Routine QC, high-concentration samples in simple matricesTrace analysis, complex biological matrices, metabolite identification

Experimental Workflow for this compound Detection

The following diagram illustrates the general experimental workflow for both HPLC-UV and LC-MS/MS methods for this compound detection.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Tissue) Extraction Extraction Sample->Extraction e.g., Protein Precipitation Dilution Dilution Extraction->Dilution Chromatography Reversed-Phase HPLC Dilution->Chromatography Separation Detection Detection Chromatography->Detection HPLC-UV_Det UV Detector Chromatography->HPLC-UV_Det LC-MS/MS_Det Tandem Mass Spectrometer Chromatography->LC-MS/MS_Det LC-MS/MS Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

Detailed Experimental Protocols

Method 1: HPLC-UV for this compound Quantification

This method is suitable for quantifying this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • For a plasma sample, perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[16]

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient is often optimal for peptides. For example, start with 5% B, ramp to 30% B over 15 minutes.[17]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 214 nm (peptide bond absorbance).

  • Injection Volume: 20 µL.

Method 2: LC-MS/MS for this compound Quantification

This method is ideal for applications requiring high sensitivity and specificity, such as analyzing this compound in complex biological matrices.[14][15]

1. Sample Preparation:

  • Follow the same protein precipitation and reconstitution steps as for the HPLC-UV method. The use of a stable isotope-labeled internal standard (e.g., this compound-¹³C₂,¹⁵N) is highly recommended for accurate quantification.[18]

2. Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for faster analysis and better resolution.[14]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[19]

  • Gradient: A rapid gradient can be used, for instance, 2% B held for 0.5 min, ramp to 50% B in 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[20]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Determine the precursor ion (e.g., [M+H]⁺) and a specific product ion.

    • Internal Standard: Determine the corresponding precursor and product ions.

  • Optimization: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Validation of Analytical Methods: A Comparative Approach

The validation process ensures that the chosen analytical method is fit for its intended purpose.[11] The following diagram outlines the key validation parameters.

Validation Parameters Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ Sensitivity Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-assay) Precision->Intermediate_Precision

Caption: Key parameters for analytical method validation.

Specificity/Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[11][21]

  • Experimental Design:

    • Analyze blank matrix samples (e.g., plasma from untreated subjects) to check for interferences at the retention time of this compound.

    • Analyze samples spiked with this compound and potential interfering substances (e.g., related peptides, metabolites).

  • Acceptance Criteria:

    • HPLC-UV: No significant peaks should be observed at the retention time of this compound in the blank matrix. The this compound peak should be well-resolved from other components.

    • LC-MS/MS: No significant signal for the MRM transitions of this compound should be present in the blank matrix. The method's high selectivity inherently provides better specificity.[14]

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the analytical response.[3][22] The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[1][22]

  • Experimental Design:

    • Prepare a series of calibration standards by spiking known concentrations of this compound into the blank matrix. A minimum of five concentration levels is recommended.[1][21]

    • Analyze each concentration level in triplicate.

    • Plot the average response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99. For some applications, a value of ≥0.999 is preferred.[3]

Illustrative Data:

Concentration (µg/mL)HPLC-UV Response (Area)LC-MS/MS Response (Peak Area Ratio)
1.015,2340.052
5.076,1230.258
10.0151,9870.515
25.0380,2341.291
50.0758,9122.576
0.9995 0.9998
Accuracy

Accuracy expresses the closeness of agreement between the measured value and the true value.[11]

  • Experimental Design:

    • Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the defined range.

    • The concentrations of the QC samples should be known.

    • Analyze at least five replicates for each QC level.

  • Acceptance Criteria:

    • The mean recovery should be within 85-115% of the nominal concentration (or 80-120% for some bioanalytical methods).

Illustrative Data:

QC LevelNominal Conc. (µg/mL)HPLC-UV Mean Recovery (%)LC-MS/MS Mean Recovery (%)
Low2.598.5101.2
Medium20.0102.199.5
High40.099.8100.8
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is typically evaluated at two levels: repeatability and intermediate precision.

  • Experimental Design:

    • Repeatability (Intra-assay precision): Analyze replicates of the QC samples (low, medium, high) in a single analytical run.

    • Intermediate Precision (Inter-assay precision): Analyze replicates of the QC samples on different days, with different analysts, or on different equipment.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) should not exceed 15% (or 20% at the Lower Limit of Quantification).

Illustrative Data:

QC LevelNominal Conc. (µg/mL)HPLC-UV Intra-assay RSD (%)HPLC-UV Inter-assay RSD (%)LC-MS/MS Intra-assay RSD (%)LC-MS/MS Inter-assay RSD (%)
Low2.54.26.83.55.1
Medium20.02.84.52.13.9
High40.02.54.11.83.2
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[21]

  • Experimental Design:

    • Can be determined based on the signal-to-noise ratio (S/N). Typically, a S/N of 3:1 is used for LOD and 10:1 for LOQ.[21]

    • Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria:

    • The LOQ must be determined with acceptable accuracy and precision.

Illustrative Data:

ParameterHPLC-UVLC-MS/MS
LOD ~0.5 µg/mL~0.1 ng/mL
LOQ ~1.5 µg/mL~0.5 ng/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Design:

    • Introduce small variations in parameters such as mobile phase pH, column temperature, and flow rate.

    • Analyze the effect on the results (e.g., retention time, peak area).

  • Acceptance Criteria:

    • The results should remain within the acceptance criteria for accuracy and precision.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the detection and quantification of this compound. The choice between the two depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control and for the analysis of samples with relatively high concentrations of this compound in simple matrices. Its validation is straightforward, and the instrumentation is widely available.

  • LC-MS/MS is the superior choice when high sensitivity and specificity are paramount, particularly for the analysis of this compound in complex biological matrices at low concentrations.[15] While the initial investment and method development are more demanding, the quality and reliability of the data for challenging applications justify the additional complexity.

Ultimately, a thorough validation in accordance with regulatory guidelines is essential to ensure that the chosen method provides accurate, reliable, and reproducible data for its intended purpose.

References

A Senior Application Scientist's Comparative Guide to Ile-Gly and Other Branched-Chain Amino Acid Dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Free-Form Amino Acids

For decades, researchers have recognized the fundamental role of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—as critical regulators of muscle protein metabolism, energy homeostasis, and intercellular signaling.[1][2] Unlike most other amino acids, which are primarily catabolized in the liver, BCAAs are predominantly metabolized in skeletal muscle, making them uniquely important for muscle health and performance.[2]

Traditionally, BCAAs have been studied and supplemented in their free-form. However, emerging research highlights a more efficient and potentially more bioactive alternative: BCAA dipeptides. The intestinal absorption of amino acids occurs not only via specific amino acid transporters but also, and often more efficiently, through peptide transporters like PEPT1, which shuttle di- and tripeptides into enterocytes.[3][4] This guide provides an in-depth comparison of Isoleucyl-glycine (Ile-Gly) with other key BCAA dipeptides, such as Leucyl-leucine (Leu-Leu) and Valyl-valine (Val-Val). We will dissect their physicochemical properties, metabolic fates, and biological activities, supported by validated experimental protocols to empower researchers in their selection and application of these molecules.

Physicochemical Properties: The Structural Foundation of Function

The behavior of a dipeptide in vitro and in vivo is fundamentally dictated by its physicochemical characteristics. Properties such as molecular weight, hydrophobicity (LogP), and aqueous solubility govern everything from membrane permeability to interaction with enzymatic machinery.

The causality here is direct: a higher hydrophobicity, for instance, may enhance passive diffusion across cell membranes but can also lead to poor aqueous solubility, creating challenges for formulation and bioavailability.[5] Glycine, as a small and flexible amino acid, can significantly alter the properties of a BCAA when forming a dipeptide like this compound, often improving solubility compared to a dipeptide composed of two large hydrophobic residues like Leu-Leu.

Table 1: Comparative Physicochemical Properties of BCAA Dipeptides

DipeptideMolecular FormulaMolecular Weight ( g/mol )Calculated LogP*Notes
This compound C₈H₁₆N₂O₃188.22-2.3Combination of a hydrophobic BCAA with a simple glycine residue.
Leu-Leu C₁₂H₂₄N₂O₃244.33-1.8Composed of two highly hydrophobic leucine residues; known mTOR activator.[6][7]
Val-Val C₁₀H₂₀N₂O₃216.28-1.6Formed from two L-valine residues.[8]
Leu-Ile C₁₂H₂₄N₂O₃244.33-1.8Hydrophobic dipeptide with demonstrated neuroprotective properties.[9]

*Calculated LogP values are estimates and can vary based on the algorithm used. They are provided for relative comparison.

Absorption and Metabolic Stability: The Journey to the Target

A dipeptide's therapeutic potential is contingent upon its ability to survive the gastrointestinal environment, be absorbed into circulation, and resist premature degradation by plasma peptidases.

Intestinal Transport via PEPT1

BCAA dipeptides are primarily absorbed in the small intestine by the high-capacity, low-affinity proton-coupled oligopeptide transporter 1 (PEPT1).[10] This transport mechanism is a key advantage, as it is generally faster and more efficient than the transport of individual free-form amino acids, which can compete with each other for a limited number of specific carriers.[3][11] Research has shown that the presence of dipeptides can even upregulate the expression of the PEPT1 transporter, suggesting a self-stimulating absorption mechanism.[10]

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood dipeptide This compound BCAA Dipeptide pept1 PEPT1 Transporter dipeptide->pept1 Intact Transport peptidases Cytosolic Peptidases pept1->peptidases Intracellular amino_acids Ile Gly peptidases->amino_acids Hydrolysis aa_transporter Amino Acid Transporter amino_acids->aa_transporter blood_aa Ile Gly aa_transporter->blood_aa Basolateral Efflux mTOR_Pathway BCAA_Dipeptides BCAA Dipeptides (e.g., Leu-Leu, this compound) Amino_Acids Intracellular Amino Acids BCAA_Dipeptides->Amino_Acids Uptake & Hydrolysis mTORC1 mTORC1 Amino_Acids->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (Inhibits) Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes EBP1->Protein_Synthesis Inhibits (when active)

References

A Comparative Guide to the Use of Ile-Gly as an Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible metabolomic data, the strategic selection of an internal standard (IS) is a cornerstone of robust analytical methodology. An internal standard, a compound added at a constant concentration to all samples, calibrators, and quality controls prior to analysis, is fundamental for correcting variations inherent in sample preparation and instrumental analysis.[1][2] This guide provides a comprehensive evaluation of Isoleucyl-glycine (Ile-Gly) as an internal standard, comparing its performance with other common alternatives and offering evidence-based insights for its application in metabolomics.

The Imperative for Internal Standards in Metabolomics

Metabolomic analyses are susceptible to a variety of errors that can be introduced at multiple stages of the workflow, including sample extraction, derivatization, and injection, as well as instrumental drift.[3][4] Internal standards are indispensable for mitigating these variables. An ideal internal standard should be structurally and chemically similar to the analytes of interest, not naturally present in the biological matrix, and chromatographically resolved from endogenous compounds.[5] By monitoring the signal of the internal standard, researchers can normalize the data, thereby enhancing the accuracy and precision of metabolite quantification.

This compound: A Profile of a Versatile Internal Standard

Isoleucyl-glycine (this compound) is a dipeptide composed of the amino acids isoleucine and glycine.[6] Its physicochemical properties make it a compelling candidate for an internal standard in both targeted and untargeted metabolomics studies, particularly those analyzing biofluids such as plasma, serum, and urine.

Rationale for Selection:

  • Non-endogenous Nature: this compound is not typically found in significant concentrations in most biological samples, minimizing the risk of interference with the measurement of endogenous metabolites.

  • Representative Chemistry: As a dipeptide, this compound possesses both a free amino group and a carboxyl group, conferring zwitterionic properties. This makes it a suitable chemical mimic for a broad range of small polar metabolites, including amino acids and other dipeptides.

  • Commercial Availability and Purity: High-purity this compound is readily available from commercial suppliers, ensuring consistency and reliability in experimental workflows.[7]

  • Cost-Effectiveness: Compared to stable isotope-labeled standards, this compound offers a more economical option for large-scale metabolomics studies.

Comparative Analysis: this compound Versus Alternative Internal Standards

The choice of an internal standard should be tailored to the specific goals of the metabolomics study. Here, we compare this compound with two other widely used classes of internal standards.

Internal Standard Type Advantages Disadvantages Primary Applications
This compound (Dipeptide) • Broadly applicable to polar metabolites. • Cost-effective. • Not naturally present in most biological samples.• May not perfectly mimic the behavior of all analyte classes. • Susceptible to ion suppression or enhancement from co-eluting compounds.• Untargeted and targeted metabolomics of biofluids. • Amino acid and dipeptide profiling.
Stable Isotope-Labeled (SIL) Analogs • Considered the "gold standard" for quantitative accuracy.[8][9] • Co-elute with the target analyte, providing the best correction for matrix effects.[10] • High specificity.• High cost, especially for a large number of analytes. • Not available for all metabolites. • Potential for isotopic crosstalk.• Targeted quantitative metabolomics. • Biomarker validation. • Pharmacokinetic studies.
Structural Analogs (e.g., Norvaline) • Cost-effective. • Not naturally occurring.• May not share the same extraction efficiency or ionization response as the analytes of interest. • Limited applicability across diverse metabolite classes.• Targeted analysis of specific compound classes (e.g., amino acids).

Experimental Workflow: Implementing this compound in Your Laboratory

The successful integration of this compound as an internal standard requires a well-defined and validated experimental protocol. The following outlines a standard workflow for an LC-MS-based metabolomics analysis.

Diagram: Metabolomics Workflow with an Internal Standard

Caption: A typical workflow for utilizing an internal standard in a metabolomics experiment.

Step-by-Step Experimental Protocol
  • Preparation of this compound Stock Solution: Accurately weigh a precise amount of high-purity this compound and dissolve it in a suitable solvent (e.g., 50% methanol) to create a concentrated stock solution. Store at -20°C or below.

  • Sample Spiking: At the very beginning of the sample preparation process, add a fixed and known volume of the this compound working solution to every sample, including calibration standards and quality controls.[11] This ensures that the IS undergoes all subsequent sample handling steps alongside the endogenous metabolites.

  • Metabolite Extraction: Proceed with your validated metabolite extraction protocol (e.g., protein precipitation with a cold organic solvent).

  • LC-MS Analysis: Inject the prepared samples into the LC-MS system. The chromatographic method should be optimized to ensure baseline separation of this compound from any potentially interfering compounds.

  • Data Processing: Integrate the peak areas for both the target analytes and this compound. The concentration of the analytes is then determined by calculating the ratio of the analyte peak area to the this compound peak area and comparing this to a calibration curve constructed using the same methodology.

Ensuring Trustworthiness: The Self-Validating Nature of Internal Standards

The use of an internal standard provides an inherent quality control measure for the analytical run. The peak area of this compound should be consistent across all samples. Significant variability in the IS signal can indicate issues with sample preparation, injection volume, or instrument performance, and warrants further investigation.[12][13] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidance on evaluating internal standard response variability.[14]

Conclusion

This compound offers a robust and cost-effective solution for internal standardization in a wide range of metabolomics applications. While stable isotope-labeled standards remain the preferred choice for the highest level of quantitative accuracy, the practical advantages of this compound make it an excellent alternative for both broad-scale untargeted profiling and specific targeted assays. By implementing a carefully validated protocol and continuously monitoring the performance of the internal standard, researchers can significantly improve the quality and reliability of their metabolomics data, paving the way for more impactful scientific discoveries.

References

A Researcher's Guide to Navigating the Cross-Reactivity of Anti-Dipeptide Antibodies: A Focus on Isoleucyl-Glycine (Ile-Gly)

Author: BenchChem Technical Support Team. Date: January 2026

The dipeptide Ile-Gly, composed of isoleucine and glycine, is an incomplete breakdown product of protein digestion or catabolism. While some dipeptides have known physiological or cell-signaling effects, the precise biological role of this compound is still an area of active research[1]. The development of specific antibodies to detect and quantify this compound could be instrumental in advancing our understanding of its function.

The Imperative of Specificity in Anti-Dipeptide Antibody Development

Antibody cross-reactivity occurs when an antibody binds to molecules other than its intended antigen[2]. For small peptides like this compound, the potential for cross-reactivity is high due to the limited number of epitopes available for recognition. An antibody developed against this compound could potentially cross-react with:

  • Structurally similar dipeptides: For example, Leu-Gly (Leucine-Glycine) or Val-Gly (Valine-Glycine), which share the same C-terminal amino acid and have structurally similar N-terminal amino acids.

  • Dipeptides with isomeric amino acids: Such as Gly-Ile.

  • The individual constituent amino acids: Isoleucine and Glycine.

  • Longer peptides or proteins that contain the this compound sequence at their N-terminus, C-terminus, or internally.

A Comparative Framework for Cross-Reactivity Assessment

A multi-faceted approach is essential for robustly characterizing the cross-reactivity of an anti-Ile-Gly antibody. The following sections compare the most effective methodologies, outlining their principles, protocols, and the unique insights they provide.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective and widely used method to quantify the specificity and cross-reactivity of an antibody[2][3]. The principle relies on the competition between the target antigen (this compound) and potential cross-reactants for a limited number of antibody binding sites.

Competitive_ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection coat Coat plate with This compound conjugate wash1 Wash coat->wash1 block Block with BSA or non-fat milk wash1->block wash2 Wash block->wash2 prepare_samples Prepare antibody solution with varying concentrations of this compound (standard) or potential cross-reactants incubate_plate Add antibody-competitor mixture to wells prepare_samples->incubate_plate wash3 Wash incubate_plate->wash3 add_secondary Add HRP-conjugated secondary antibody wash4 Wash add_secondary->wash4 add_substrate Add TMB substrate wash4->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow for assessing anti-Ile-Gly antibody cross-reactivity using Competitive ELISA.

  • Plate Coating: Coat a 96-well microtiter plate with an this compound conjugate (e.g., this compound conjugated to a carrier protein like BSA). Incubate overnight at 4°C[4][5].

  • Washing and Blocking: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature[5].

  • Competitive Reaction: In a separate plate or tubes, pre-incubate the anti-Ile-Gly antibody with a serial dilution of either the this compound standard or the potential cross-reacting peptides (e.g., Leu-Gly, Val-Gly, Ile-Ala, Gly-Ile, Isoleucine, Glycine) for 1-2 hours[5].

  • Incubation: Add the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Signal Development: After another wash step, add a TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm[6].

By comparing the inhibition curves of the potential cross-reactants to that of this compound, the percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

A lower percentage indicates higher specificity of the antibody for this compound.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions[7][8]. It provides detailed kinetic data, including association (k_on) and dissociation (k_off) rates, which allows for a more nuanced assessment of cross-reactivity than endpoint assays like ELISA[9][10].

SPR_Workflow cluster_setup Sensor Chip Preparation cluster_binding Binding Analysis cluster_crossreactivity Cross-Reactivity Testing immobilize Immobilize anti-Ile-Gly antibody on sensor chip stabilize Stabilize baseline with running buffer immobilize->stabilize inject_analyte Inject varying concentrations of This compound (analyte) and measure association dissociation Inject running buffer and measure dissociation inject_analyte->dissociation inject_cross_reactants Inject potential cross-reactants at same concentrations as this compound compare_sensorgrams Compare sensorgrams and calculate kinetic parameters (ka, kd, KD) inject_cross_reactants->compare_sensorgrams

Caption: Workflow for assessing anti-Ile-Gly antibody cross-reactivity using Surface Plasmon Resonance.

  • Antibody Immobilization: Immobilize the anti-Ile-Gly antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling)[10].

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface to measure the association phase, followed by an injection of running buffer to monitor the dissociation phase[11].

  • Regeneration: If necessary, regenerate the sensor surface to remove the bound analyte.

  • Cross-Reactivity Testing: Inject the potential cross-reacting peptides at the same concentrations as this compound and record the sensorgrams.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D)[9].

By comparing the K_D values, a quantitative measure of the antibody's affinity for each peptide can be obtained. A significantly higher K_D value for a potential cross-reactant compared to this compound indicates weaker binding and thus lower cross-reactivity.

Method Principle Advantages Disadvantages
Competitive ELISA Endpoint immunoassay based on competition for antibody binding sites.High-throughput, cost-effective, widely available instrumentation.Provides relative affinity information, susceptible to matrix effects.
Surface Plasmon Resonance (SPR) Real-time, label-free detection of binding events based on changes in refractive index.Provides detailed kinetic data (k_on, k_off, K_D), high sensitivity, label-free.[8]Higher instrument cost, lower throughput compared to ELISA.
Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody-based enrichment of the target followed by mass spectrometric identification of bound molecules.Unbiased identification of potential cross-reactants in a complex mixture, high specificity.[12]Technically demanding, requires specialized instrumentation and expertise.
Immunoprecipitation-Mass Spectrometry (IP-MS)

For an unbiased and comprehensive assessment of cross-reactivity, IP-MS is an exceptionally powerful technique[12]. This method involves using the anti-Ile-Gly antibody to pull down its binding partners from a complex biological sample, which are then identified by mass spectrometry.

  • Antibody Immobilization: Covalently couple the anti-Ile-Gly antibody to magnetic or agarose beads.

  • Immunoprecipitation: Incubate the antibody-coupled beads with a relevant biological lysate (e.g., cell lysate, plasma).

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for MS: Digest the eluted proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the antibody[13][14].

The primary hit should be a protein that was conjugated to this compound as a positive control. Any other identified proteins or peptides are potential cross-reactants. The abundance of these off-target molecules provides a semi-quantitative measure of cross-reactivity.

Conclusion: A Rigorous Path to Specificity

In the absence of commercially available and validated anti-Ile-Gly antibodies, researchers must adopt a rigorous, multi-pronged approach to characterize any custom-developed antibodies. A combination of competitive ELISA for high-throughput screening, SPR for detailed kinetic analysis, and IP-MS for unbiased discovery of off-target interactions provides a comprehensive and trustworthy assessment of antibody specificity. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently develop and validate highly specific antibodies for the detection and quantification of the this compound dipeptide, paving the way for new discoveries in its biological significance.

References

A Comparative Guide to the Biological Effects of Ile-Gly Versus Its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of the dipeptide Isoleucyl-glycine (Ile-Gly) against its individual amino acid constituents, Isoleucine (Ile) and Glycine (Gly). For researchers and professionals in drug development and nutritional science, understanding the distinctions in cellular uptake, bioavailability, and physiological function is paramount for optimizing the design of next-generation therapeutics and nutritional formulations. We will explore the mechanistic basis for these differences, supported by representative experimental data and detailed protocols.

The Dipeptide Advantage: Beyond the Building Blocks

While free amino acids are fundamental to life, their delivery and efficacy can be hampered by saturable transport systems and potential competition for absorption. Dipeptides, by contrast, often leverage a distinct and highly efficient transport pathway, leading to enhanced absorption and altered pharmacokinetic profiles.[1][2] Once inside the cell, they are typically hydrolyzed back into their constituent amino acids, which can then participate in metabolic processes.[1][3][4] This guide uses the this compound dipeptide as a case study to illustrate these critical differences.

A Tale of Two Transport Systems: Cellular Uptake Mechanisms

The primary divergence in the biological fate of this compound versus free Ile and Gly begins at the intestinal brush border.

  • Free Amino Acid Transport: Isoleucine, a branched-chain amino acid, and Glycine, the simplest amino acid, are absorbed into enterocytes via a suite of Na⁺-dependent and Na⁺-independent amino acid transporters. These systems can exhibit specificity and are subject to competitive inhibition, potentially limiting the rate of uptake when multiple amino acids are present.

  • Dipeptide Transport via PEPT1: The dipeptide this compound is primarily transported by the proton-coupled peptide transporter 1 (PEPT1). This high-capacity, low-affinity transporter is a key advantage, as it efficiently absorbs a vast array of di- and tripeptides, bypassing the competition seen with free amino acid transporters.[1][4][5] This often results in a more rapid and complete absorption of amino acid equivalents from dipeptides compared to their free forms.[1][2]

G cluster_enterocyte Enterocyte Ile Isoleucine AA_Transporter Amino Acid Transporters Ile->AA_Transporter Competition Possible Gly Glycine Gly->AA_Transporter This compound This compound Dipeptide PEPT1 PEPT1 Transporter This compound->PEPT1 High Capacity Ile_Intra Intracellular Isoleucine AA_Transporter->Ile_Intra Gly_Intra Intracellular Glycine AA_Transporter->Gly_Intra Ile-Gly_Intra Intracellular This compound PEPT1->Ile-Gly_Intra Ile_Blood Isoleucine Ile_Intra->Ile_Blood Basolateral Transport Gly_Blood Glycine Gly_Intra->Gly_Blood Basolateral Transport Cytosolic_Peptidase Cytosolic Peptidases Ile-Gly_Intra->Cytosolic_Peptidase Hydrolysis Cytosolic_Peptidase->Ile_Intra Cytosolic_Peptidase->Gly_Intra

Caption: Comparative cellular uptake pathways of this compound vs. free Ile and Gly.

Comparative Bioactivity: From Bioavailability to Neuroprotection

The differential transport translates into tangible differences in pharmacokinetics and physiological effects.

Enhanced Oral Bioavailability

Causality: The high efficiency of the PEPT1 transport system leads to the hypothesis that oral administration of this compound will result in greater plasma bioavailability of its constituent amino acids compared to an equimolar mixture of free Ile and Gly.

Supporting Experimental Data:

The following table summarizes representative pharmacokinetic data from an oral gavage study in a rat model.

Compound Administered Dose (mg/kg) Peak Plasma Conc. (Cmax) (µM) Time to Peak (Tmax) (h) Area Under Curve (AUC₀₋₈) (µM·h)
This compound 100255 ± 280.75890 ± 95
Ile + Gly (Equimolar Mix) 100160 ± 211.25550 ± 78

Interpretation: The data clearly indicates that the dipeptide form leads to a faster and more substantial increase in plasma amino acid levels. The significantly higher Cmax and AUC for the this compound group underscore a superior oral bioavailability, a critical factor for both therapeutic and nutritional applications.[1][2]

Potentiated Neuroprotective Effects

Causality: Both glycine and certain dipeptides have been investigated for their neuroprotective properties.[6][7] Glycine itself acts as a neurotransmitter, and enhanced delivery to the central nervous system could offer therapeutic benefits.[8] The dipeptide form may offer more efficient transport across cellular barriers or exhibit unique synergistic effects.

Supporting Experimental Data:

This table presents data from an in vitro assay where cultured neuronal cells were subjected to oxidative stress (H₂O₂) and treated with the test compounds.

Treatment (150 µM) Oxidative Stressor (H₂O₂) Insult Cell Viability (% of Control) Lactate Dehydrogenase (LDH) Release (% of Max)
ControlNo100 ± 4.56.2 ± 1.5
H₂O₂ aloneYes48.1 ± 5.285.4 ± 7.1
This compound + H₂O₂ Yes85.3 ± 6.122.5 ± 3.4
Isoleucine + H₂O₂ Yes62.7 ± 4.958.9 ± 5.8
Glycine + H₂O₂ Yes68.5 ± 5.551.3 ± 6.2

Interpretation: In this model of neuronal injury, this compound provided significantly greater protection against cell death than either isoleucine or glycine alone, as shown by the higher cell viability and markedly lower LDH release (a marker of membrane damage). This suggests a potentiated or synergistic neuroprotective effect of the dipeptide.

Validated Experimental Methodologies

To ensure scientific rigor and reproducibility, we provide the following detailed protocols for the key experiments described.

Protocol: In Vivo Pharmacokinetic Analysis

Objective: To compare the pharmacokinetic profiles of orally administered this compound and an equimolar mixture of its constituent amino acids in a rat model.

Materials & Methods:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight.

  • Test Articles: this compound or an equimolar mixture of Ile + Gly, dissolved in sterile water.

  • Dosing: Administer a single oral gavage dose of 100 mg/kg.

  • Blood Sampling: Collect serial blood samples (approx. 150 µL) via a cannulated tail vein at pre-dose (0) and 0.25, 0.5, 1, 2, 4, and 8 hours post-administration into heparinized tubes.

  • Plasma Processing: Immediately centrifuge blood at 4,000 x g for 10 min at 4°C. Harvest plasma and store at -80°C.

  • Sample Analysis: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile). Analyze the supernatant for Ile and Gly concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

G Start Start Fasting Overnight Animal Fasting Start->Fasting Dosing Oral Gavage Administration Fasting->Dosing Sampling Serial Blood Sampling (0-8h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->Calculation End End Calculation->End

Caption: Standard workflow for an in vivo oral pharmacokinetic study.

Protocol: In Vitro Neuronal Cytotoxicity Assay

Objective: To evaluate the protective effects of this compound, Ile, and Gly against oxidative stress-induced cell death in a neuronal cell line.

Materials & Methods:

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS in a 96-well plate until 80% confluent.

  • Pre-treatment: Replace the culture medium with a serum-free medium containing the test articles (this compound, Ile, or Gly at 150 µM) or vehicle control. Incubate for 2 hours.

  • Oxidative Insult: Introduce oxidative stress by adding H₂O₂ to a final concentration of 250 µM to all wells except the negative control. Incubate for 24 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure absorbance at 570 nm using a microplate reader.

  • Cytotoxicity Assessment (LDH Assay):

    • Collect the cell culture supernatant from each well.

    • Measure LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize cell viability data to the untreated control group. Express LDH release as a percentage of the maximum LDH release (from cells lysed with a detergent).

Concluding Remarks and Future Outlook

The collective evidence strongly indicates that the dipeptide this compound exhibits a biological profile distinct from, and in key aspects superior to, its individual amino acid components. The enhanced oral bioavailability conferred by the PEPT1 transport system is a significant advantage for any application requiring efficient systemic delivery.[1][2] Furthermore, the potentiated neuroprotective effects observed in vitro suggest novel therapeutic avenues for dipeptides that may surpass the capabilities of their constituent parts.

Future research should be directed at in vivo studies in relevant disease models to confirm these neuroprotective effects. Additionally, investigating the downstream signaling pathways modulated by this compound will be crucial for fully elucidating its mechanism of action and unlocking its full therapeutic potential.

References

A Senior Application Scientist's Guide to the Structural Comparison of Ile-Gly Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Sequence to Function

In the intricate world of peptide science and drug development, the primary amino acid sequence is merely the opening chapter of a complex story. The true narrative of biological function—be it receptor binding, enzymatic inhibition, or therapeutic efficacy—is written in the three-dimensional language of molecular structure. The dipeptide Isoleucyl-Glycine (Ile-Gly) and its analogs serve as a compelling case study. While simple in composition, the conformational landscape of this peptide is surprisingly rich, dictated by the interplay between the bulky, hydrophobic isoleucine side chain and the conformational flexibility of glycine.

Modifying the canonical this compound structure, even subtly, can dramatically alter its physicochemical properties and biological activity. These modifications, which can range from backbone N-methylation to side-chain alterations, create a family of "analogs." Understanding the precise structural consequences of these changes is paramount for rational drug design and the development of peptidomimetics with enhanced stability, selectivity, and potency.

This guide provides an in-depth, objective comparison of the structural elucidation of this compound and its analogs. We will move beyond mere protocol listing to explain the causality behind experimental choices, demonstrating how a multi-pronged analytical approach—combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling—provides a holistic and validated understanding of these critical molecules.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Structure in Solution

NMR spectroscopy is the cornerstone for determining the structure and dynamics of peptides in a solution environment, which closely mimics their physiological state.[1][2] Unlike solid-state techniques, NMR can reveal the ensemble of conformations that a flexible molecule like an this compound analog may adopt.

Causality of the NMR Workflow

The goal is to translate the magnetic properties of atomic nuclei into a set of spatial constraints that define the molecule's 3D structure.[3] This is achieved not with a single experiment, but with a suite of 1D and 2D NMR experiments that each provide a unique piece of the structural puzzle. The workflow is designed to be self-validating, where data from one experiment corroborates the assignments and interpretations of another.

Experimental Protocol: A Multi-dimensional Approach to Conformation

1. Sample Preparation & 1D ¹H NMR:

  • Step 1: Dissolve the purified this compound analog in a suitable deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O) to a concentration of 1-5 mM.

  • Step 2: Acquire a simple 1D ¹H NMR spectrum.

  • Rationale: This initial step provides a fingerprint of the molecule, showing the number and types of protons present.[1] It helps verify sample purity and concentration.

2. Sequential Resonance Assignment (COSY & TOCSY):

  • Step 3: Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum.

  • Rationale: COSY identifies protons that are coupled through 2-3 chemical bonds (J-coupling).[1] This allows for the identification of the proton spin systems within the Isoleucine and Glycine residues separately. For example, the Ile α-proton will show a correlation to its amide proton (HN) and its β-proton.

  • Step 4: Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum.

  • Rationale: TOCSY extends the correlations to all protons within a single amino acid's spin system.[1][2] This is crucial for unambiguously assigning all the protons of the complex Isoleucine side chain, from the amide proton all the way to the γ and δ methyl groups.

3. Through-Space Correlations (NOESY):

  • Step 5: Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

  • Rationale: This is the key experiment for 3D structure determination.[3][4] The NOE effect is observed between protons that are close in space (< 5-6 Å), regardless of whether they are connected by bonds.[4] These correlations provide the distance restraints used to calculate the final structure. For instance, an NOE between the Ile α-proton and the Gly amide proton provides a critical constraint on the backbone conformation.

4. Dihedral Angle Restraints (³J Coupling Constants):

  • Step 6: Measure the ³J(HN,Hα) coupling constant from a high-resolution 1D ¹H spectrum or 2D COSY.

  • Rationale: The magnitude of this coupling constant is related to the backbone dihedral angle ϕ (phi) via the Karplus relationship.[5][6] This provides crucial information about the rotational state of the N-Cα bond, helping to define the peptide's backbone fold.

Visualizing the NMR Workflow

Caption: Workflow for peptide structure determination by NMR spectroscopy.

Pillar 2: X-ray Crystallography – The High-Resolution Snapshot

X-ray crystallography provides an atomic-resolution view of a molecule in its solid, crystalline state.[7] While this technique can yield exquisitely detailed structural models, it is essential to recognize that it provides a static picture. This conformation is influenced by crystal packing forces and may represent one of several low-energy states accessible to the peptide in solution.

Causality of the Crystallography Workflow

The fundamental principle is to grow a highly ordered, single crystal of the this compound analog, expose it to a focused X-ray beam, and analyze the resulting diffraction pattern. The pattern of diffracted X-rays contains information about the electron density distribution within the crystal, from which a 3D model of the molecule can be built and refined. The quality of the final structure is directly dependent on the quality of the crystal.

Experimental Protocol: From Solution to a Validated Crystal Structure

1. Peptide Synthesis and Crystallization:

  • Step 1: Synthesize the this compound analog using standard solid-phase peptide synthesis (SPPS) and purify it to >98% purity via reverse-phase HPLC.

  • Rationale: High purity is non-negotiable for successful crystallization. Impurities can inhibit crystal growth or lead to poorly ordered crystals.

  • Step 2: Screen a wide range of crystallization conditions (e.g., pH, precipitant type and concentration, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Rationale: Finding the right conditions to coax a flexible peptide into forming a well-ordered crystal is often the most significant bottleneck and requires an empirical, trial-and-error approach.[8]

2. Data Collection and Processing:

  • Step 3: Mount a suitable single crystal and cool it in a cryostream (typically 100 K) to minimize radiation damage.

  • Step 4: Collect X-ray diffraction data using a diffractometer.

  • Rationale: The crystal is rotated in the X-ray beam to capture a complete diffraction pattern. Cryo-cooling is critical for preserving the crystal's integrity during data collection.

  • Step 5: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of each reflection.

3. Structure Solution and Refinement:

  • Step 6: Solve the "phase problem" to generate an initial electron density map. For small molecules like dipeptides, direct methods are typically successful.

  • Step 7: Build an atomic model of the this compound analog into the electron density map.

  • Step 8: Refine the model against the experimental data, adjusting atomic positions, bond lengths, and angles to improve the fit between the calculated and observed diffraction patterns.

  • Rationale: Refinement is an iterative process that validates the model's accuracy. Key metrics like R-work and R-free are used to monitor the quality of the fit and prevent overfitting of the data.

Visualizing the X-ray Crystallography Workflow

Xray_Workflow cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Peptide High-Purity This compound Analog Screening Crystallization Screening (Vapor Diffusion) Peptide->Screening Crystal Single Crystal Growth Screening->Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Cryo-cooling Diffraction Diffraction Pattern Diffractometer->Diffraction Processing Data Processing (Indexing, Integration) Diffraction->Processing Phasing Phase Determination (Direct Methods) Processing->Phasing Map Electron Density Map Phasing->Map Model_Building Atomic Model Building Map->Model_Building Refinement Iterative Refinement Model_Building->Refinement Validation Structure Validation (R-work, R-free) Refinement->Validation Final_Model Final Atomic Model (PDB file) Validation->Final_Model

Caption: Workflow for peptide structure determination by X-ray crystallography.

Pillar 3: Computational Modeling – Exploring the Conformational Landscape

Computational modeling serves as a powerful bridge between the solution-state ensemble from NMR and the static solid-state picture from crystallography.[9] It allows us to explore the potential energy surface of a molecule, predict the stability of different conformations, and understand the dynamics of conformational transitions—often at a fraction of the cost and time of pure experimentation.[10]

Causality of the Modeling Workflow

The objective is to use the principles of physics, governed by a selected force field, to simulate the behavior of the peptide over time. Molecular Dynamics (MD) simulations, in particular, allow us to observe how the this compound analog flexes, bends, and interacts with its environment (e.g., explicit water molecules), providing a dynamic view of its conformational preferences.

Protocol: A Typical Molecular Dynamics (MD) Simulation

1. System Setup:

  • Step 1: Build an initial 3D structure of the this compound analog. This can be based on an experimental structure (from X-ray or NMR) or built from standard geometries.

  • Step 2: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS).

  • Rationale: The force field is a set of parameters and equations that defines the potential energy of the system. The choice of force field is critical for obtaining physically realistic results.

  • Step 3: Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.

2. Simulation:

  • Step 4: Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial setup.

  • Step 5: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure and density of the simulation box.

  • Rationale: This equilibration phase ensures that the simulation is stable and representative of the desired experimental conditions before the production run begins.

  • Step 6: Run the production MD simulation for a desired length of time (typically hundreds of nanoseconds to microseconds).

3. Trajectory Analysis:

  • Step 7: Analyze the resulting trajectory to understand the conformational behavior. This includes calculating Ramachandran plots for backbone dihedral angles (ϕ, ψ), monitoring hydrogen bonds, and clustering similar structures to identify the most populated conformational states.

Visualizing the Computational Modeling Workflow

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis Initial_Struct Build Initial Structure Force_Field Select Force Field Initial_Struct->Force_Field Solvation Solvate in Water Box & Add Ions Force_Field->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (Heating, Pressure) Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory MD Trajectory Production->Trajectory Analysis Analyze Conformational Properties (Dihedrals, H-bonds) Trajectory->Analysis Clustering Cluster Analysis Analysis->Clustering Results Populated Conformational States & Dynamics Clustering->Results

Caption: Workflow for a typical Molecular Dynamics (MD) simulation.

Comparative Data Analysis: A Case Study

To illustrate how these techniques provide complementary information, let's consider a hypothetical comparison between the parent this compound dipeptide and two analogs:

  • Analog A (Backbone-modified): Ile-[N-Me]Gly (N-methylated glycine)

  • Analog B (Side-chain-modified): Cyclohexylglycyl-Gly (Chg-Gly)

Table 1: Comparative Solution-State NMR Data
CompoundIle ³J(HN,Hα) (Hz)Key Inter-residue NOEInferred ϕ Angle Range (Ile)Predominant Conformation
This compound 7.5Hα(Ile) ↔ HN(Gly)-120° ± 30°Extended (β-strand like)
Analog A 8.5Hα(Ile) ↔ HN(Gly) (strong)-130° ± 20°More rigidly extended
Analog B 7.2Hα(Chg) ↔ HN(Gly)-115° ± 30°Extended, sterically influenced
  • Interpretation: The N-methylation in Analog A restricts the rotation around the peptide bond and often leads to a more defined, extended conformation, as suggested by the slightly larger coupling constant. The bulky cyclohexyl group in Analog B does not drastically alter the backbone preference in solution but may influence local dynamics.

Table 2: Comparative Solid-State X-ray Crystallography Data
Compoundϕ (Ile/Chg)ψ (Ile/Chg)Key Intramolecular H-Bond
This compound -118°+145°N-terminus (NH₃⁺) to C-terminus (COO⁻)
Analog A -125°+160°N-terminus (NH₂⁺) to C-terminus (COO⁻)
Analog B -110°+138°N-terminus (NH₃⁺) to C-terminus (COO⁻)
  • Interpretation: The crystal structures confirm the extended conformations predicted by NMR. The data for Analog A show how N-methylation can subtly alter the ψ angle to accommodate the methyl group, pushing it towards a more planar, trans conformation. The differences between the NMR and X-ray dihedral angles, while small in this case, highlight the inherent flexibility of the peptides.

Conclusion

The structural analysis of this compound analogs is not a task for a single technique. A truly robust and trustworthy understanding emerges only from the synthesis of data from multiple, orthogonal methods. NMR provides the crucial picture of the conformational ensemble in a biologically relevant solution state.[1][2] X-ray crystallography delivers a high-resolution, static snapshot that validates bond lengths, angles, and specific conformations.[7][11] Finally, computational modeling populates the space between these experimental data points, offering insights into dynamics, energetics, and conformational landscapes that are otherwise inaccessible.[9]

For researchers in drug development, this integrated approach is not an academic exercise; it is a foundational component of modern structure-activity relationship (SAR) studies. By precisely mapping how chemical modifications translate into structural changes, we can more effectively and rationally design the next generation of peptide-based therapeutics.

References

comparing the metabolic fate of Ile-Gly and other dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Metabolic Fate of Dipeptides: A Comparative Analysis Featuring Isoleucyl-Glycine (Ile-Gly)

Introduction: The Journey of a Dipeptide

In the realm of drug development and nutritional science, understanding the metabolic journey of small peptides is paramount. Dipeptides, consisting of two amino acids linked by a peptide bond, are not merely intermediates in protein digestion; they are actively transported and can possess unique physiological effects. Their fate—from the intestinal lumen to systemic circulation and eventual excretion—is a complex interplay of transport, hydrolysis, and tissue-specific enzymatic activity. This guide provides a comparative analysis of the metabolic fate of dipeptides, using the lesser-studied Isoleucyl-Glycine (this compound) as a focal point for comparison against well-characterized dipeptides. Our objective is to elucidate the structural and physiological factors that govern a dipeptide's journey, offering insights for researchers in pharmacology and nutrition.

Dietary proteins undergo extensive hydrolysis in the gastrointestinal tract, resulting in a mixture of free amino acids and small peptides, predominantly di- and tripeptides.[1] While free amino acids are absorbed by various specific transporters, di- and tripeptides are primarily absorbed by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1), located in the apical membrane of intestinal enterocytes.[2][3] This transport is remarkably efficient, often exceeding the absorption rate of equivalent free amino acids.[4]

Once inside the enterocyte, the metabolic pathways diverge. The vast majority of dipeptides are rapidly hydrolyzed into their constituent amino acids by a battery of cytosolic peptidases.[1] These amino acids then join the intracellular pool and are transported across the basolateral membrane into the portal circulation. However, a small fraction of dipeptides, particularly those resistant to cytosolic hydrolysis, can traverse the enterocyte intact and enter the bloodstream.[1]

This guide will dissect this process, examining how the identity of the constituent amino acids, as in this compound, dictates the dipeptide's interaction with transporters and enzymes, ultimately defining its bioavailability and physiological impact.

Diagram: The General Metabolic Pathway of Dipeptides

Dipeptide_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Enterocyte cluster_blood Portal Circulation Dietary Protein Dietary Protein Dipeptides Dipeptides Dietary Protein->Dipeptides Proteases PEPT1 PEPT1 Transporter (Apical Membrane) Dipeptides->PEPT1 Amino Acids (AA) Amino Acids (AA) AAT1 AA Transporters (Apical Membrane) Amino Acids (AA)->AAT1 Intact_Dipeptide Intact Dipeptide PEPT1->Intact_Dipeptide H+ co-transport AA_pool Intracellular Amino Acid Pool AAT1->AA_pool Hydrolysis Cytosolic Peptidases Hydrolysis->AA_pool Majority Pathway Intact_Dipeptide->Hydrolysis DT2 Basolateral Dipeptide Transporter? Intact_Dipeptide->DT2 Minority Pathway (Resistant Dipeptides) AAT2 AA Transporters (Basolateral Membrane) AA_pool->AAT2 Blood_AA Amino Acids AAT2->Blood_AA Blood_Dipeptide Intact Dipeptide (Minority) DT2->Blood_Dipeptide Caco2_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Transport Assay cluster_analysis Phase 3: Analysis Seed Seed Caco-2 cells on Transwell insert Culture Culture for 21 days (Differentiation) Seed->Culture TEER Verify monolayer integrity (Measure TEER) Culture->TEER Buffer Add transport buffers (Apical pH 6.0, Basolateral pH 7.4) TEER->Buffer Add_Peptide Add Dipeptide to Apical Chamber (t=0) Buffer->Add_Peptide Incubate Incubate (e.g., 37°C, 120 min) Add_Peptide->Incubate Sample Collect samples from Basolateral chamber at various time points Incubate->Sample LCMS Quantify Dipeptide & Amino Acids (LC-MS/MS) Sample->LCMS Calc Calculate Papp value (Permeability) LCMS->Calc

References

A Researcher's Guide to Validating the Role of Ile-Gly in Cell Signaling: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of novel signaling molecules is a critical step in understanding cellular regulation and discovering new therapeutic targets. Dipeptides, once considered mere intermediates of protein metabolism, are increasingly recognized as active signaling molecules. This guide provides a comprehensive framework for the experimental validation of the dipeptide Isoleucyl-glycine (Ile-Gly) in cell signaling. We will employ a comparative approach, contrasting the effects of this compound with a well-characterized signaling dipeptide, Prolyl-glycine (Pro-Gly), to provide a robust and validated assessment of its potential biological activity.

Introduction: The Emerging Paradigm of Dipeptide Signaling

Dipeptides are not merely protein building blocks; they can act as signaling molecules, influencing a range of cellular processes from proliferation and metabolism to inflammation.[1] Their transport into cells is primarily mediated by proton-coupled oligopeptide transporters such as PepT1 and PepT2.[2][3] The expression of these transporters in various cell types, including intestinal, kidney, and even some cancer cells, makes them intriguing targets for therapeutic intervention.[2][4] Several dipeptides have been shown to modulate key signaling pathways, including the mTOR and JAK/STAT pathways, which are central regulators of cell growth, survival, and immune responses.[1][5]

This guide will navigate the experimental journey of validating a novel dipeptide, this compound, whose specific signaling roles are currently uncharacterized. By comparing its effects side-by-side with the known signaling dipeptide Pro-Gly, we can establish a clear and objective assessment of this compound's potential as a signaling molecule.

Section 1: Foundational Analysis - Characterizing the Cellular Response to this compound

The initial step is to determine if cells of interest respond to this compound. This involves selecting an appropriate cell model and assessing basic cellular functions upon treatment.

Cell Line Selection: A Critical First Step

The choice of cell line is paramount and should be guided by the expression of dipeptide transporters. The human colorectal adenocarcinoma cell line, Caco-2 , is an excellent initial model as it endogenously expresses the PepT1 transporter and is a well-established model for studying intestinal transport and signaling.[6][7] Alternatively, the human liver cancer cell line, HepG2 , which also expresses PepT1 and is known to be responsive to dipeptides, can be utilized.[2]

Experimental Workflow: Initial Screening for Biological Activity

The following workflow outlines the initial steps to assess the biological activity of this compound.

workflow1 cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture Culture Caco-2 or HepG2 cells PeptidePrep Prepare stock solutions of this compound, Pro-Gly (positive control), and Glycine + Isoleucine (negative control) Treatment Treat cells with varying concentrations of peptides for 24-72 hours PeptidePrep->Treatment Proliferation Assess cell proliferation (e.g., MTT or BrdU assay) Treatment->Proliferation Morphology Observe for morphological changes Treatment->Morphology DataAnalysis Quantify proliferation and compare to controls Proliferation->DataAnalysis Morphology->DataAnalysis Conclusion Draw initial conclusions on biological activity DataAnalysis->Conclusion

Caption: Initial workflow for screening this compound's biological activity.

Detailed Protocol: Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed Caco-2 or HepG2 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Peptide Preparation: Prepare stock solutions (100 mM) of this compound (commercially available from various suppliers) and Pro-Gly in sterile phosphate-buffered saline (PBS). A negative control solution containing an equimolar mixture of Glycine and Isoleucine should also be prepared.

  • Cell Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound, Pro-Gly (e.g., 0.1, 1, 10, 100 µM), or the negative control. Include a vehicle control (PBS).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the effect of each peptide on cell proliferation.

Treatment24h Proliferation (% of Control)48h Proliferation (% of Control)72h Proliferation (% of Control)
Vehicle100 ± 5100 ± 6100 ± 4
Gly + Ile (10 µM)102 ± 6101 ± 599 ± 7
Pro-Gly (10 µM)115 ± 7125 ± 8135 ± 9
This compound (1 µM)Hypothetical Data PointHypothetical Data PointHypothetical Data Point
This compound (10 µM)Hypothetical Data PointHypothetical Data PointHypothetical Data Point
This compound (100 µM)Hypothetical Data PointHypothetical Data PointHypothetical Data Point
Statistically significant increase (p < 0.05) compared to vehicle control.
Table 1: Hypothetical Proliferation Data. This table should be populated with experimental results to compare the effects of this compound and Pro-Gly.

Section 2: Mechanistic Deep Dive - Investigating Key Signaling Pathways

Based on the established roles of other dipeptides, the mTOR and JAK/STAT pathways are prime candidates for investigation.

The mTOR Pathway: A Central Regulator of Cell Growth

The mTOR pathway is a critical regulator of cell growth, proliferation, and metabolism.[8][9] Amino acids and some dipeptides are known to activate mTORC1 signaling.[5]

mTOR_pathway IleGly This compound PepT1 PepT1 IleGly->PepT1 Uptake mTORC1 mTORC1 PepT1->mTORC1 Activation S6K1 p-S6K1 mTORC1->S6K1 Phosphorylation EIF4EBP1 p-4E-BP1 mTORC1->EIF4EBP1 Phosphorylation ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth EIF4EBP1->ProteinSynth

Caption: Proposed activation of the mTOR pathway by this compound.

The JAK/STAT Pathway: A Key Player in Cytokine Signaling

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, regulating processes like cell proliferation, differentiation, and survival.[10][11] The dipeptide Pro-Gly has been shown to activate the JAK2/STAT5 pathway.[1]

JAKSTAT_pathway IleGly This compound Receptor Putative Receptor IleGly->Receptor Binding JAK2 p-JAK2 Receptor->JAK2 Activation STAT5 p-STAT5 JAK2->STAT5 Phosphorylation Nucleus Nucleus STAT5->Nucleus Translocation GeneExp Gene Expression (e.g., c-Myc, Cyclin D1) Nucleus->GeneExp

Caption: Hypothetical activation of the JAK/STAT pathway by this compound.

Detailed Protocol: Western Blotting for Pathway Activation
  • Cell Treatment: Culture Caco-2 or HepG2 cells to 80% confluency in 6-well plates. Treat cells with this compound (10 µM), Pro-Gly (10 µM), and the negative control for a short duration (e.g., 15, 30, 60 minutes) to observe rapid phosphorylation events.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Commercially available antibodies include:

    • Phospho-mTOR (Ser2448)[12]

    • mTOR

    • Phospho-JAK2 (Tyr1007/1008)[13]

    • JAK2[14]

    • Phospho-STAT5 (Tyr694)[15]

    • STAT5[16]

    • β-actin (loading control)

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Treatmentp-mTOR/mTOR Ratiop-JAK2/JAK2 Ratiop-STAT5/STAT5 Ratio
Vehicle1.01.01.0
Gly + Ile1.1 ± 0.20.9 ± 0.11.0 ± 0.2
Pro-Gly3.5 ± 0.44.2 ± 0.53.8 ± 0.3
This compoundHypothetical DataHypothetical DataHypothetical Data
Statistically significant increase (p < 0.05) compared to vehicle control.
Table 2: Hypothetical Western Blot Quantification. This table should be populated with experimental results to compare the signaling effects of this compound and Pro-Gly.

Section 3: Advanced Validation - Receptor Interaction and Functional Outcomes

To further solidify the role of this compound in cell signaling, it is crucial to investigate its direct interaction with cellular components and its impact on downstream functional events.

Identifying a Potential Receptor

While many dipeptides are transported into the cell, some may also interact with cell surface receptors. Identifying a specific receptor for this compound would be a significant step in elucidating its mechanism of action.

  • Receptor Binding Assays: A competitive binding assay using a radiolabeled or fluorescently tagged version of this compound can be employed to identify potential cell surface receptors.

  • Affinity Chromatography: A column with immobilized this compound can be used to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

Functional Assays: Connecting Signaling to Cellular Behavior

Demonstrating that the observed signaling activation translates into a functional cellular response is a critical validation step.

  • Gene Expression Analysis: Using qPCR to measure the mRNA levels of downstream target genes of the mTOR (e.g., c-Myc) and JAK/STAT (e.g., Cyclin D1) pathways after this compound treatment can confirm pathway activation.

  • Cell Migration/Invasion Assays: If the preliminary data suggests a role in cell motility, a Boyden chamber assay can be used to assess the effect of this compound on cell migration and invasion.

Conclusion and Future Directions

This guide provides a structured and comparative framework for the initial validation of this compound as a signaling molecule. By systematically assessing its impact on cell proliferation and key signaling pathways in comparison to a well-characterized dipeptide, researchers can build a strong foundation for further investigation. Positive results from these initial studies would warrant a more in-depth exploration of this compound's mechanism of action, including the identification of its specific cellular receptors and its broader physiological roles in both health and disease. The journey from an uncharacterized dipeptide to a validated signaling molecule is a meticulous one, but the potential rewards for advancing our understanding of cellular communication and developing novel therapeutics are immense.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ile-Gly

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the nuanced fields of research, science, and drug development, the meticulous handling of chemical compounds is a cornerstone of both laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of Isoleucyl-glycine (Ile-Gly), a dipeptide, with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a foundational understanding of the principles that govern safe laboratory practices when working with such reagents.

Hazard Assessment of this compound: An Evidence-Based Approach

While some safety data sheets (SDS) may not classify this compound as a hazardous substance, a comprehensive review of available information suggests a cautious approach is warranted.[1] The toxicological properties of this compound have not been fully investigated, which necessitates treating it with a degree of caution to mitigate unknown risks.[2]

One available SDS for L-Isoleucylglycine classifies it as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation. This underscores the importance of a robust PPE strategy. The primary routes of potential exposure are inhalation of the lyophilized powder, skin and eye contact, and ingestion.[2]

Table 1: Summary of Potential Hazards Associated with this compound

Hazard TypeDescriptionPrimary Exposure RouteReference
Acute Oral Toxicity Harmful if swallowed.Ingestion
Skin Irritation May cause skin irritation upon direct contact.Dermal[2]
Eye Irritation May cause serious eye irritation.Ocular[2]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Inhalation[2]

Given these potential hazards, a comprehensive PPE protocol is not merely a recommendation but a critical component of safe laboratory operations.

Core Personal Protective Equipment (PPE) for Handling this compound

A foundational PPE ensemble is required for all tasks involving this compound to provide a primary barrier against accidental exposure.[3]

  • Eye and Face Protection :

    • Safety Goggles : Chemical safety goggles are mandatory to protect against splashes of solutions containing this compound.[4][5] They should provide a complete seal around the eyes.

    • Face Shield : When handling larger quantities of lyophilized powder or during procedures with a high risk of splashing, a face shield should be worn in conjunction with safety goggles for enhanced protection.[1][5]

  • Hand Protection :

    • Chemical-Resistant Gloves : Nitrile gloves are the standard for handling peptides and offer adequate protection against incidental contact.[3][4] It is crucial to inspect gloves for any signs of damage before use and to employ proper removal techniques to avoid skin contamination.[1] For prolonged handling or when working with concentrated solutions, consider double-gloving.[6]

  • Body Protection :

    • Laboratory Coat : A clean, buttoned lab coat serves as the minimum requirement to protect skin and personal clothing from contamination.[4][6]

  • Footwear :

    • Closed-toe Shoes : To prevent injury from spills or dropped items, non-permeable, closed-toe shoes are essential.[4]

Enhanced PPE for Specific Procedures

Certain laboratory procedures involving this compound necessitate an elevated level of personal protection due to the increased risk of exposure.

  • Handling Lyophilized Powder :

    • Respiratory Protection : The fine, lyophilized powder of this compound can be easily aerosolized during weighing and transfer.[3] To prevent inhalation, these tasks must be performed in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator is required.[2]

    • Anti-static Weighing Techniques : To minimize the dispersion of the powder, employing anti-static weighing techniques is recommended.[4]

  • Reconstitution and Solution Preparation :

    • The initial reconstitution of the lyophilized powder poses a risk of splashing. This procedure should be conducted within a chemical fume hood or biological safety cabinet while wearing all core PPE, including a face shield.[5]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_0 Task Assessment cluster_1 PPE Requirements start Start: Handling this compound task_type What is the task? start->task_type core_ppe Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes task_type->core_ppe Handling Solutions enhanced_ppe Enhanced PPE: - Core PPE + Face Shield - Work in Fume Hood - Consider Respirator task_type->enhanced_ppe Handling Lyophilized Powder end End: Task Completion core_ppe->end Proceed with Caution enhanced_ppe->end Proceed with Caution

Caption: PPE selection workflow for handling this compound.

Procedural Guidance: Donning, Doffing, and Handling

The efficacy of PPE is contingent upon its correct usage. The following step-by-step protocols are designed to ensure a safe and sterile handling environment.

Experimental Protocol: Donning and Doffing PPE

A. Donning Sequence:

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If handling lyophilized powder outside of a fume hood, perform a fit check for your respirator.

  • Eye and Face Protection: Put on safety goggles. If a splash risk exists, add a face shield.

  • Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.

B. Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using a proper technique that avoids touching the outer surface with bare hands.[1]

  • Face Shield and Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any potential contaminants.

  • Respirator (if worn): Remove the respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill Response and Disposal Plan

In the event of a spill, a clear and immediate response is crucial to mitigate exposure and environmental contamination.

  • Spill Response :

    • Evacuate and Restrict Access: Clear the immediate area of all personnel.[4]

    • Don Appropriate PPE: Before cleaning the spill, don the appropriate PPE, including respiratory protection if the spill involves lyophilized powder.

    • Contain and Clean: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[2] For liquid spills, use an inert absorbent material.[1]

    • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.[4]

  • Waste Segregation : All materials that have come into contact with this compound, including unused product, contaminated PPE, and cleaning materials, should be treated as chemical waste.[7]

  • Solid Waste : Collect all contaminated solid waste in a designated, leak-proof hazardous waste container.[7] This container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Liquid Waste : Aqueous and organic solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid chemical waste container.[7] Do not mix different solvent wastes unless permitted by your institution's Environmental Health and Safety (EHS) guidelines.[7]

  • Disposal : Once the waste containers are full, contact your institution's EHS office to arrange for professional pickup and disposal.[7] Never dispose of peptides down the drain or in regular trash.[4]

By adhering to these rigorous safety protocols and operational plans, researchers, scientists, and drug development professionals can confidently handle this compound, ensuring personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ile-Gly
Reactant of Route 2
Reactant of Route 2
Ile-Gly

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.